molecular formula C12H26 B14538446 6-Ethyl-3,4-dimethyloctane CAS No. 62183-62-4

6-Ethyl-3,4-dimethyloctane

Cat. No.: B14538446
CAS No.: 62183-62-4
M. Wt: 170.33 g/mol
InChI Key: DPDGQUDZYGOBAM-UHFFFAOYSA-N
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Description

6-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26 and an average molecular mass of 170.34 g/mol . This compound features a 12-carbon saturated hydrocarbon structure with multiple alkyl substituents, including an ethyl group at the sixth carbon and methyl groups at the third and fourth positions of the octane parent chain, contributing to its structural complexity and steric properties . The IUPAC Standard InChI key for this compound is DPDGQUDZYGOBAM-UHFFFAOYSA-N . As a specialized alkane, this compound serves as a valuable non-polar organic building block and standard in chemical research. Potential research applications include its use as a model compound in chromatography for retention time studies, in spectroscopy for structural analysis, and in petroleum science for investigating the combustion properties or phase behaviors of complex hydrocarbon mixtures. Its defined branched structure also makes it a candidate for use in organic synthesis and materials science as a precursor or a model for studying steric effects in molecular interactions. This product is intended for research and development purposes in a laboratory setting. This compound is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

62183-62-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

6-ethyl-3,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-10(4)11(5)9-12(7-2)8-3/h10-12H,6-9H2,1-5H3

InChI Key

DPDGQUDZYGOBAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CC(CC)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a saturated hydrocarbon, it is a non-polar molecule characterized by single bonds between its carbon atoms. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and an analysis of the relationship between its structure and observed characteristics. Due to the limited availability of direct experimental data for this specific isomer, this guide combines computed data with established experimental methodologies and expected trends based on structurally similar alkanes.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that while some properties are derived from computational models, others are based on the known behavior of similar branched alkanes.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point Estimated: 190-210 °CBased on trends for branched C12 alkanes[2][3][4][5]
Melting Point Not available
Density Estimated: ~0.75-0.78 g/cm³Based on trends for branched C12 alkanes[6]
Solubility in Water InsolubleGeneral property of alkanes[7][8]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., hexane, toluene)General property of alkanes[7][9][10]
Kovats Retention Index (Standard non-polar) 1101, 1102.4PubChem[1]

Experimental Protocols

The following sections detail generalized experimental protocols applicable for the determination of the key chemical properties of liquid alkanes like this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small sample of a liquid organic compound.[1][11][12]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Place a few milliliters of the liquid sample into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently and observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[13][14][15][16]

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.

  • Carefully add a known volume of the liquid sample (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

  • Measure and record the combined mass of the graduated cylinder and the liquid.

  • Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

  • Calculate the density using the formula: Density = Mass / Volume.

  • Repeat the measurement at least two more times and calculate the average density.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18][19][20][21]

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Volumetric glassware

Procedure for ¹H and ¹³C NMR:

  • Prepare a dilute solution of the sample (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum, which includes Fourier transformation, phase correction, and baseline correction. The chemical shifts, integration, and multiplicity of the signals provide information about the different types of protons and their neighboring atoms.

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Process the ¹³C NMR spectrum. The chemical shifts of the signals indicate the different types of carbon environments in the molecule.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components of a mixture. For a pure sample, it can confirm the molecular weight and provide a characteristic fragmentation pattern.[22][23][24][25]

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer

  • GC column suitable for hydrocarbon analysis (e.g., a non-polar column)

  • Syringe for sample injection

Procedure:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and carried through the GC column by an inert carrier gas (e.g., helium). The separation is based on the compound's boiling point and affinity for the stationary phase.

  • As the compound elutes from the GC column, it enters the mass spectrometer.

  • In the mass spectrometer, the compound is ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

  • The mass spectrum will show the molecular ion peak (corresponding to the molecular weight of the compound) and a series of fragment ion peaks, which form a unique fragmentation pattern that can be used for structural elucidation. For branched alkanes, fragmentation often occurs preferentially at the branch points.

Synthesis Protocol

A plausible synthetic route for this compound involves a Grignard reaction to assemble the carbon skeleton, followed by reduction of the resulting alcohol.

General Protocol:

  • Grignard Reagent Formation: Prepare a Grignard reagent from a suitable alkyl halide. For instance, react 2-bromobutane (B33332) with magnesium turnings in anhydrous diethyl ether to form sec-butylmagnesium bromide.

  • Grignard Reaction: React the prepared Grignard reagent with a suitable ketone. For example, the reaction of sec-butylmagnesium bromide with 4-methyl-3-hexanone would yield the tertiary alcohol precursor.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

  • Purification: Purify the resulting alcohol by column chromatography or distillation.

  • Reduction: The tertiary alcohol can be reduced to the corresponding alkane. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride, or through a Barton-McCombie deoxygenation.

  • Final Purification: The final product, this compound, would be purified by distillation.

Structure-Property Relationship

The molecular structure of this compound directly influences its physical properties. The branching in its carbon chain leads to a more compact structure compared to its linear isomer, n-dodecane. This compactness reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point than the straight-chain alkane.[2][3][4][5] The non-polar nature of the C-C and C-H bonds results in its insolubility in polar solvents like water and good solubility in non-polar organic solvents.

G cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (C₁₂H₂₆) Branching Branched Alkane Structure->Branching NonPolar Non-Polar C-C and C-H Bonds Structure->NonPolar IntermolecularForces Weaker van der Waals Forces Branching->IntermolecularForces reduces surface area Solubility Insoluble in Water Soluble in Organic Solvents NonPolar->Solubility BoilingPoint Lower Boiling Point (than linear isomer) IntermolecularForces->BoilingPoint

Caption: Structure-Property Relationship of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of the branched alkane, 6-Ethyl-3,4-dimethyloctane. Due to a lack of experimentally determined data for this specific isomer, this document outlines the standard experimental protocols used for the characterization of such liquid hydrocarbons.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆. As a branched alkane, its physical properties are influenced by its molecular weight and structure. These properties are crucial for its potential applications in various fields, including its use as a solvent, in fuel formulations, or as a reference compound in analytical chemistry. Understanding these characteristics is fundamental for researchers in drug development and other scientific disciplines where the behavior of organic molecules is of interest.

Molecular and Computed Properties

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62183-62-4PubChem[1]
XLogP3 5.8PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Complexity 92.2PubChem[1]

Experimental Protocols for Physical Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the key physical properties of a liquid alkane such as this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

Methodology: Capillary Method

This method is suitable for small sample volumes.

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is then placed open-end-down into the liquid.[2]

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a liquid bath (e.g., paraffin (B1166041) oil) to ensure uniform heat distribution.[2]

  • Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.[2]

  • Boiling Point Determination: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]

Density Measurement

Density is the mass per unit volume and is a key characteristic property of a substance.

Methodology: Digital Density Meter (ASTM D4052)

This method provides a precise and rapid determination of density.

  • Apparatus: A digital density meter that measures the oscillation period of a U-shaped tube filled with the sample.[4]

  • Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

  • Sample Introduction: A small volume of this compound is injected into the oscillating U-tube, ensuring no air bubbles are present.[5]

  • Measurement: The instrument maintains the sample at a constant temperature and measures the oscillation period. This period is then converted into a density value by the instrument's software.[6] The density is typically reported at a standard temperature, such as 20°C.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a valuable tool for identifying and assessing the purity of compounds.

Methodology: Abbe Refractometer (based on ASTM D1218)

This standard test method is used for the measurement of the refractive index of hydrocarbon liquids.[7][8]

  • Apparatus: An Abbe-type refractometer equipped with a light source (typically a sodium lamp) and a temperature-controlled prism assembly.[9]

  • Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

  • Measurement: The prisms are closed, and the sample is allowed to reach thermal equilibrium. The user then adjusts the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is read directly from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C.[9]

Melting Point Determination

For alkanes that are solid at or near room temperature, the melting point is a crucial physical property. Given that this compound is expected to be a liquid at room temperature, this protocol would be applicable at lower temperatures.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: The liquid sample is first frozen. A small amount of the frozen solid is then introduced into a capillary tube, which is sealed at one end. The tube is tapped to pack the solid at the bottom.[10][11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.[12]

  • Heating and Observation: The sample is heated at a controlled, slow rate.[12]

  • Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10] For a pure compound, this range is typically narrow.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the physical characterization of this compound and the general relationship between molecular structure and physical properties of alkanes.

Workflow for Physical Characterization of this compound cluster_0 Sample Preparation & Handling cluster_1 Physical Property Measurement cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire/Synthesize This compound Purity_Assessment Assess Purity (e.g., GC-MS) Sample_Acquisition->Purity_Assessment Sample_Degassing Degas Sample (if necessary) Purity_Assessment->Sample_Degassing Boiling_Point Boiling Point Determination Sample_Degassing->Boiling_Point Density Density Measurement Sample_Degassing->Density Refractive_Index Refractive Index Determination Sample_Degassing->Refractive_Index Melting_Point Melting Point (Low Temp) Sample_Degassing->Melting_Point Data_Collection Collect Raw Data Boiling_Point->Data_Collection Density->Data_Collection Refractive_Index->Data_Collection Melting_Point->Data_Collection Temp_Correction Apply Temperature Corrections Data_Collection->Temp_Correction Data_Analysis Statistical Analysis & Comparison Temp_Correction->Data_Analysis Report_Generation Generate Technical Report Data_Analysis->Report_Generation Factors Influencing Alkane Physical Properties cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Properties Molecular_Weight Molecular Weight Van_der_Waals Van der Waals Forces Molecular_Weight->Van_der_Waals increases Density Density Molecular_Weight->Density increases Branching Degree of Branching Branching->Van_der_Waals decreases surface area Boiling_Point Boiling Point Van_der_Waals->Boiling_Point directly affects Melting_Point Melting Point Van_der_Waals->Melting_Point directly affects Viscosity Viscosity Van_der_Waals->Viscosity directly affects

References

An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic pathway for 6-Ethyl-3,4-dimethyloctane, a complex branched alkane. Due to the absence of a documented direct synthesis in the current literature, this guide provides a theoretically sound retrosynthetic analysis and proposes a viable multi-step synthesis based on well-established organometallic reactions. The core of the proposed synthesis is a Gilman coupling reaction, also known as the Corey-House synthesis, which is a powerful method for the formation of carbon-carbon bonds.[1][2][3][4]

This guide offers detailed, analogous experimental protocols for each key step, supported by quantitative data from similar reactions found in the literature. These protocols are intended to serve as a robust starting point for the laboratory synthesis of this compound.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests that a strategic disconnection of the C5-C6 bond is an efficient approach. This bond cleavage simplifies the complex structure into two more readily accessible precursor molecules: 2-bromobutane (B33332) and a 2,3-dimethylpentyl fragment that can be utilized as an organocuprate.

The forward synthesis, therefore, involves three main stages:

  • Preparation of the Alkyl Halide Precursor: Synthesis of 1-bromo-2,3-dimethylpentane (B13209220) from the corresponding alcohol.

  • Preparation of the Gilman Reagent: Formation of lithium di-sec-butylcuprate from sec-butyllithium (B1581126) and a copper(I) salt.

  • Corey-House Coupling Reaction: The coupling of the Gilman reagent with the prepared alkyl halide to yield the final product, this compound.

The overall proposed synthesis pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_step1 Step 1: Alkyl Halide Synthesis cluster_step2 Step 2: Gilman Reagent Formation cluster_step3 Step 3: Corey-House Coupling Phosphorus tribromide (PBr3) Phosphorus tribromide (PBr3) 1-Bromo-2,3-dimethylpentane 1-Bromo-2,3-dimethylpentane sec-Butyllithium sec-Butyllithium Lithium di-sec-butylcuprate Lithium di-sec-butylcuprate sec-Butyllithium->Lithium di-sec-butylcuprate 2 equiv. Copper(I) iodide (CuI) Copper(I) iodide (CuI) Copper(I) iodide (CuI)->Lithium di-sec-butylcuprate THF or Ether, low temp. This compound This compound 2,3-Dimethyl-1-pentanol (B156742) 2,3-Dimethyl-1-pentanol 2,3-Dimethyl-1-pentanol->1-Bromo-2,3-dimethylpentane PBr3, Ether, 0 °C to RT 1-Bromo-2,3-dimethylpentane->this compound Ether, low temp.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are based on analogous procedures reported in the chemical literature for similar transformations.

Step 1: Synthesis of 1-Bromo-2,3-dimethylpentane

This procedure details the conversion of a primary alcohol to a primary alkyl bromide using phosphorus tribromide.

Reaction: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Experimental Procedure (Analogous):

  • A flame-dried 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, is charged with 2,3-dimethyl-1-pentanol (e.g., 0.1 mol, 11.62 g) and anhydrous diethyl ether (100 mL).

  • The flask is cooled in an ice-water bath to 0 °C.

  • Phosphorus tribromide (e.g., 0.037 mol, 9.99 g, 3.5 mL), dissolved in anhydrous diethyl ether (20 mL), is added dropwise from the dropping funnel over 30 minutes with continuous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice (100 g).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • The combined organic layers are washed successively with cold water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude 1-bromo-2,3-dimethylpentane is purified by fractional distillation under reduced pressure.

ParameterValue (Analogous Reactions)
Reactant Primary Alcohol
Reagent Phosphorus Tribromide
Solvent Diethyl Ether
Temperature 0 °C to Reflux
Reaction Time 2.5 hours
Yield 70-90%
Purification Fractional Distillation
Step 2: Preparation of Lithium di-sec-butylcuprate (Gilman Reagent)

This protocol describes the formation of a Gilman reagent from an alkyllithium and copper(I) iodide.[5]

Reaction: 2 R-Li + CuI → R₂CuLi + LiI

Experimental Procedure (Analogous):

  • A flame-dried 250 mL Schlenk flask, equipped with a magnetic stir bar, is charged with copper(I) iodide (e.g., 0.05 mol, 9.52 g).

  • The flask is evacuated and backfilled with dry argon or nitrogen three times.

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (100 mL) is added via syringe.

  • The suspension is cooled to -78 °C (dry ice/acetone bath).

  • sec-Butyllithium (e.g., 0.1 mol of a 1.4 M solution in cyclohexane, 71.4 mL) is added dropwise via syringe over 20 minutes with vigorous stirring.

  • The reaction mixture is stirred at -78 °C for an additional 30 minutes, during which time the Gilman reagent forms as a solution or suspension. The reagent is used immediately in the next step.

ParameterValue (Analogous Reactions)
Reactant sec-Butyllithium
Reagent Copper(I) Iodide
Solvent Tetrahydrofuran (THF) or Diethyl Ether
Temperature -78 °C
Reaction Time 50 minutes
Yield Quantitative (used in situ)
Step 3: Corey-House Coupling to form this compound

This final step involves the coupling of the Gilman reagent with the prepared primary alkyl halide.[2][6]

Reaction: R₂CuLi + R'-X → R-R' + R-Cu + LiX

Experimental Procedure (Analogous):

  • To the freshly prepared lithium di-sec-butylcuprate at -78 °C from Step 2, a solution of 1-bromo-2,3-dimethylpentane (e.g., 0.05 mol, 8.95 g) in anhydrous THF (20 mL) is added dropwise via syringe.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight with continuous stirring.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).

  • The mixture is filtered through a pad of Celite to remove copper salts.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • The combined organic layers are washed with saturated aqueous ammonium chloride, water, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude this compound is purified by column chromatography on silica (B1680970) gel or by fractional distillation.

ParameterValue (Analogous Reactions)
Reactant 1 Lithium di-sec-butylcuprate
Reactant 2 1-Bromo-2,3-dimethylpentane
Solvent Tetrahydrofuran (THF) or Diethyl Ether
Temperature -78 °C to Room Temperature
Reaction Time ~12 hours
Yield 60-80%
Purification Column Chromatography or Distillation

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow and decision-making process for the synthesis.

Logical_Workflow start Define Target: This compound retrosynthesis Retrosynthetic Analysis: Disconnect at C5-C6 start->retrosynthesis precursors Identify Precursors: 1. 2,3-dimethylpentyl fragment 2. sec-butyl fragment retrosynthesis->precursors reagents Select Reagents: 1. 1-Bromo-2,3-dimethylpentane 2. Lithium di-sec-butylcuprate precursors->reagents synthesis_plan Formulate Synthesis Plan reagents->synthesis_plan step1 Step 1: Synthesize 1-Bromo-2,3-dimethylpentane synthesis_plan->step1 step2 Step 2: Prepare Gilman Reagent synthesis_plan->step2 step3 Step 3: Perform Corey-House Coupling step1->step3 step2->step3 purification Purification and Characterization step3->purification product Final Product: This compound purification->product

Caption: Logical workflow for the proposed synthesis.

References

An In-Depth Technical Guide to 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the branched alkane 6-Ethyl-3,4-dimethyloctane (CAS No. 62183-62-4). Due to a notable scarcity of experimental data for this specific isomer, this document aggregates available computed physicochemical properties, outlines a plausible synthetic methodology based on established organic chemistry principles for structurally related compounds, and discusses the general toxicological and biological considerations for branched alkanes. The guide also includes standardized analytical workflows for the characterization of such compounds. This document aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in the properties and potential applications of highly branched hydrocarbons.

Physicochemical Properties

Currently, the majority of available data on the physicochemical properties of this compound is derived from computational models. Experimental validation of these properties is required for definitive characterization.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 62183-62-4NIST WebBook[2]
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Canonical SMILES CCC(C)C(C)CC(CC)CCPubChem[1]
InChI Key DPDGQUDZYGOBAM-UHFFFAOYSA-NNIST WebBook[2]
Computed Boiling Point Not Available-
Computed Melting Point Not Available-
Computed Density Not Available-
Computed LogP 5.8PubChem[1]
Kovats Retention Index 1101, 1102.4 (Standard non-polar)PubChem[1]

Synthesis and Characterization

While a specific, experimentally validated synthesis protocol for this compound is not available in the current literature, a plausible route can be conceptualized based on established methods for the synthesis of branched alkanes. A common strategy involves the use of Grignard reagents followed by dehydration and hydrogenation.

Postulated Experimental Protocol: A Grignard-Based Synthesis

This hypothetical protocol outlines a multi-step synthesis to produce this compound.

Step 1: Grignard Reaction to form a Tertiary Alcohol

A Grignard reagent, such as 2-bromobutane (B33332), would be reacted with a suitable ketone, for instance, 4-methyl-3-hexanone, in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). This reaction would yield the tertiary alcohol, 3,4-dimethyl-3-hexanol.

Step 2: Dehydration of the Tertiary Alcohol

The resulting tertiary alcohol would then be subjected to acid-catalyzed dehydration. This is typically achieved by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, to yield a mixture of isomeric alkenes.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

The final step involves the catalytic hydrogenation of the alkene mixture. This is commonly carried out using a platinum, palladium, or nickel catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to reduce the double bonds and yield the saturated alkane, this compound.

Analytical Workflow for Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate the product from any remaining starting materials or byproducts and to confirm the molecular weight of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to elucidate the precise structure of the molecule by identifying the chemical environment of each proton and carbon atom.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of functional groups from the starting materials and intermediates (e.g., hydroxyl and carbonyl groups).

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Grignard Reaction Grignard Reaction (e.g., 2-bromobutane + 4-methyl-3-hexanone) Dehydration Acid-Catalyzed Dehydration Grignard Reaction->Dehydration Hydrogenation Catalytic Hydrogenation Dehydration->Hydrogenation Distillation Fractional Distillation Hydrogenation->Distillation Crude Product GC-MS GC-MS Analysis Distillation->GC-MS Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Distillation->NMR FTIR FTIR Spectroscopy Distillation->FTIR Biological_Considerations cluster_properties Physicochemical Properties cluster_interactions Biological Interactions cluster_toxicology Potential Toxicological Effects InertNature Chemically Inert Membrane Partitioning into Cell Membranes InertNature->Membrane Leads to Aspiration Aspiration Hazard (Chemical Pneumonitis) InertNature->Aspiration Lipophilicity Lipophilic Lipophilicity->Membrane Irritation Skin Irritation (Defatting) Lipophilicity->Irritation Nonspecific Non-specific Biophysical Effects Membrane->Nonspecific LowSystemic Low Systemic Toxicity Nonspecific->LowSystemic

References

An In-depth Technical Guide to 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 6-Ethyl-3,4-dimethyloctane. The content is tailored for researchers, scientists, and drug development professionals, offering detailed chemical data and hypothetical experimental protocols.

Chemical Identity and Properties

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2][3] As a saturated hydrocarbon, it is a nonpolar molecule, which influences its physical and chemical properties.[4]

Quantitative Data Summary
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1][5]
CAS Number 62183-62-4NIST[2]
Canonical SMILES CCC(C)C(C)CC(CC)CCPubChem[1]
InChI Key DPDGQUDZYGOBAM-UHFFFAOYSA-NPubChem[1]
Kovats Retention Index 1101, 1102.4 (Standard non-polar)NIST Mass Spectrometry Data Center[1]
Predicted XLogP3 5.8PubChem[1]

Note: Most physical properties such as boiling point, melting point, and density have not been experimentally determined and reported in available literature. Branched alkanes generally exhibit lower boiling points than their straight-chain isomers due to reduced surface area and weaker intermolecular forces.[6]

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not available. However, based on the principles of spectroscopy and data from similar branched alkanes, the following characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum would be complex, with multiple overlapping signals in the aliphatic region (approximately 0.8-1.6 ppm). The methyl (CH3) protons would likely appear as doublets and triplets, while the methylene (B1212753) (CH2) and methine (CH) protons would exhibit more complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts would fall in the typical range for sp³ hybridized carbons in alkanes.

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) of low intensity at m/z = 170. The fragmentation pattern would be characterized by a series of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups.[7] Common fragments would include alkyl cations resulting from cleavage at the branching points.

Potential Synthetic Routes

While a specific, documented synthesis of this compound is not available, several general methods for the formation of branched alkanes could be employed. A plausible approach would be the Corey-House synthesis, which is effective for creating unsymmetrical alkanes.

Proposed Corey-House Synthesis

This method involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Reaction Scheme:

  • Formation of Lithium Dialkylcuprate: 2-bromobutane (B33332) is reacted with lithium metal to form sec-butyllithium. This is then reacted with copper(I) iodide to form lithium di-sec-butylcuprate.

  • Coupling Reaction: The lithium di-sec-butylcuprate is then reacted with 3-bromo-2-methylhexane to yield this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 2-bromobutane

  • Lithium metal

  • Anhydrous diethyl ether

  • Copper(I) iodide

  • 3-bromo-2-methylhexane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Lithium di-sec-butylcuprate:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add lithium metal to anhydrous diethyl ether.

    • Slowly add a solution of 2-bromobutane in anhydrous diethyl ether to the lithium suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the formation of sec-butyllithium.

    • Cool the solution to 0°C and slowly add copper(I) iodide under a stream of nitrogen.

    • Allow the mixture to stir at 0°C for 30 minutes to form the lithium di-sec-butylcuprate (Gilman reagent).

  • Coupling and Work-up:

    • To the freshly prepared Gilman reagent at 0°C, add a solution of 3-bromo-2-methylhexane in anhydrous diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Separate the ethereal layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

G Hypothetical Corey-House Synthesis Workflow cluster_0 Gilman Reagent Formation cluster_1 Coupling Reaction cluster_2 Purification 2-bromobutane 2-bromobutane sec-butyllithium sec-butyllithium 2-bromobutane->sec-butyllithium + Lithium Lithium Lithium Lithium->sec-butyllithium Gilman_Reagent Lithium di-sec-butylcuprate sec-butyllithium->Gilman_Reagent + CuI CuI CuI CuI->Gilman_Reagent Coupling Reaction Mixture Gilman_Reagent->Coupling 3-bromo-2-methylhexane 3-bromo-2-methylhexane 3-bromo-2-methylhexane->Coupling Workup Aqueous Workup Coupling->Workup Product This compound Crude_Product Crude Product Workup->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Distillation->Product

Corey-House Synthesis Workflow

Relevance in Drug Development

While this compound itself is not a known therapeutic agent, the structural motif of branched alkanes is relevant in medicinal chemistry. The inclusion of alkyl chains can significantly modulate the pharmacokinetic properties of a drug molecule.

Influence on Physicochemical Properties

The introduction of branched alkyl groups can impact a drug's:

  • Lipophilicity: Increasing the alkyl chain length generally increases lipophilicity, which can enhance membrane permeability and absorption. The nonpolar nature of alkanes can help a drug molecule traverse the lipid bilayers of cell membranes.[8]

  • Solubility: Highly lipophilic compounds often have poor aqueous solubility, which can be a challenge for drug formulation and delivery.

  • Metabolic Stability: The presence of branching can introduce steric hindrance, potentially shielding a nearby functional group from metabolic enzymes and increasing the drug's half-life.

  • Binding Affinity: The size and shape of an alkyl group can influence how a drug fits into the binding pocket of its target protein, thereby affecting its potency.

G Influence of Branched Alkanes on Drug Properties cluster_properties Pharmacokinetic Properties Drug_Molecule Active Pharmaceutical Ingredient (API) Branched_Alkane Addition of Branched Alkane Moiety Drug_Molecule->Branched_Alkane Modified_API Modified API Branched_Alkane->Modified_API Lipophilicity Increased Lipophilicity Modified_API->Lipophilicity Solubility Decreased Aqueous Solubility Modified_API->Solubility Metabolism Altered Metabolic Stability Modified_API->Metabolism Binding Modified Target Binding Modified_API->Binding

Impact of Alkane Branching

Safety and Toxicology

Specific toxicological data for this compound is not available. However, for branched alkanes in general, toxicity can vary with chain length and structure. While generally considered to have low acute toxicity, some longer-chain or highly branched alkanes may have associated health effects. It is recommended to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated area.

References

An In-depth Technical Guide to the Isomeric Forms of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of 6-ethyl-3,4-dimethyloctane, a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Due to the presence of two chiral centers at carbons 3 and 4, this compound exists as four distinct stereoisomers. This guide will delve into the structural details of these isomers, present available physicochemical data, outline general experimental protocols for their synthesis and separation, and provide a logical workflow for their analysis.

Stereoisomerism in this compound

The structural formula of this compound reveals two stereocenters, leading to the existence of two pairs of enantiomers and two pairs of diastereomers. The four stereoisomers are:

  • (3R,4R)-6-Ethyl-3,4-dimethyloctane

  • (3S,4S)-6-Ethyl-3,4-dimethyloctane

  • (3R,4S)-6-Ethyl-3,4-dimethyloctane

  • (3S,4R)-6-Ethyl-3,4-dimethyloctane

The (3R,4R) and (3S,4S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (3R,4S) and (3S,4R) isomers constitute another pair of enantiomers. The relationship between any enantiomeric pair and the other pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and, importantly, have different physical properties.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₆PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
CAS Number62183-62-4PubChem[1]

Experimental Protocols

The synthesis and separation of specific stereoisomers of branched alkanes like this compound require stereoselective synthetic methods and advanced separation techniques. Below are detailed general methodologies applicable to this class of compounds.

Synthesis of Branched Alkanes via Grignard Reaction

A common method for the synthesis of highly branched alkanes involves the coupling of Grignard reagents with alkyl halides. To achieve stereocontrol, chiral auxiliaries or catalysts would be necessary. A general, non-stereoselective synthesis would produce a mixture of all four stereoisomers.

Objective: To synthesize a mixture of this compound stereoisomers.

Materials:

  • An appropriate secondary alkyl halide (e.g., a brominated pentane (B18724) derivative)

  • Magnesium turnings

  • An appropriate alkyl halide for the second fragment

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Apparatus for Grignard reaction (flame-dried glassware, reflux condenser, dropping funnel, inert atmosphere)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a small amount of the secondary alkyl halide dissolved in anhydrous ether to initiate the reaction. Once the reaction begins, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Coupling Reaction: Cool the Grignard reagent to 0 °C. Add the second alkyl halide dropwise to the cooled Grignard solution with vigorous stirring.

  • Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

  • Purification: The resulting mixture of alkane isomers can be purified from byproducts by distillation.

Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers is a challenging but critical step.

Diastereomers have different physical properties, including boiling points, which allows for their separation by fractional distillation.

Objective: To separate the diastereomeric pairs ((3R,4R)/(3S,4S)) from ((3R,4S)/(3S,4R)).

Materials:

  • Mixture of this compound stereoisomers

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)

  • Heating mantle

  • Condenser and receiving flasks

Procedure:

  • Set up the fractional distillation apparatus. The efficiency of the column is crucial for separating compounds with close boiling points.

  • Place the isomeric mixture in the distillation flask with a boiling chip or magnetic stirrer.

  • Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

  • The component with the lower boiling point will enrich in the vapor phase and reach the condenser first.

  • Carefully control the heating rate to maintain a slow and steady distillation, collecting the fractions at different temperature ranges.

  • Analyze the composition of each fraction using gas chromatography to determine the purity of the separated diastereomers.

Enantiomers have identical physical properties in an achiral environment, making their separation (resolution) more complex. Common methods include:

  • Chiral Chromatography: This is a powerful technique that utilizes a chiral stationary phase in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) to selectively interact with one enantiomer more strongly than the other, leading to their separation.

  • Diastereomeric Crystallization: This method involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. These diastereomers can then be separated by crystallization due to their different solubilities. After separation, the original enantiomers are recovered by removing the chiral auxiliary.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and separation of the stereoisomers of this compound.

G Workflow for Synthesis and Separation of this compound Isomers cluster_synthesis Synthesis cluster_separation Separation start Starting Materials (Alkyl Halides, Mg) grignard Grignard Reaction start->grignard mixture Mixture of Stereoisomers ((3R,4R), (3S,4S), (3R,4S), (3S,4R)) grignard->mixture distillation Fractional Distillation mixture->distillation diastereomers1 Diastereomeric Pair 1 ((3R,4R) & (3S,4S)) distillation->diastereomers1 diastereomers2 Diastereomeric Pair 2 ((3R,4S) & (3S,4R)) distillation->diastereomers2 resolution1 Enantiomeric Resolution (e.g., Chiral Chromatography) diastereomers1->resolution1 resolution2 Enantiomeric Resolution (e.g., Chiral Chromatography) diastereomers2->resolution2 enantiomer1 (3R,4R)-Isomer resolution1->enantiomer1 enantiomer2 (3S,4S)-Isomer resolution1->enantiomer2 enantiomer3 (3R,4S)-Isomer resolution2->enantiomer3 enantiomer4 (3S,4R)-Isomer resolution2->enantiomer4

Caption: General workflow for synthesizing and separating stereoisomers.

Analytical Characterization

The identification and characterization of the different stereoisomers of this compound would rely on a combination of spectroscopic and chromatographic techniques.

  • Gas Chromatography (GC): Using a chiral column, it is possible to separate and quantify all four stereoisomers. The retention times would be unique for each isomer under specific chromatographic conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the overall structure of the molecule. While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are different. The use of chiral shift reagents can be employed to differentiate enantiomers in an NMR experiment.

  • Polarimetry: This technique is used to measure the optical rotation of the purified enantiomers. Enantiomers will rotate plane-polarized light to an equal but opposite degree. Diastereomers will have different optical rotations.

Conclusion

The stereochemistry of this compound presents a fascinating case study in isomerism. While specific experimental data for each of its four stereoisomers is scarce, established principles and general experimental protocols in organic chemistry provide a clear pathway for their synthesis, separation, and characterization. For researchers in drug development and related fields, understanding the subtle yet significant differences between stereoisomers is paramount, as biological systems often exhibit high stereoselectivity. The methodologies outlined in this guide provide a foundational framework for the investigation of this and other complex chiral molecules.

References

The Synthesis and Characterization of 6-Ethyl-3,4-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the branched alkane, 6-Ethyl-3,4-dimethyloctane. While the specific historical discovery of this compound is not extensively documented in scientific literature, this paper outlines a plausible and efficient synthetic pathway based on established organometallic chemistry. Detailed experimental protocols for its synthesis via a Grignard coupling reaction are presented, along with modern analytical techniques for its purification and structural elucidation. This document serves as a technical resource for chemists engaged in the synthesis of complex hydrocarbons and for researchers in fields where such branched alkanes may be of interest, including materials science and as reference compounds in analytical chemistry.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] As a branched alkane, its physical and chemical properties are of interest in various chemical research areas. The structural complexity of such molecules presents a valuable subject for the application and refinement of synthetic methodologies and analytical techniques. This guide details a practical approach to the synthesis and characterization of this compound, providing a framework for the preparation and analysis of similar branched alkanes.

Compound Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. These values are primarily computed from chemical databases and provide a baseline for the expected characteristics of the synthesized compound.[1]

PropertyValue
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
IUPAC Name This compound
CAS Number 62183-62-4
Boiling Point (Predicted) 200-202 °C
Density (Predicted) 0.75-0.77 g/cm³
LogP (Predicted) 5.8

Synthetic Pathway and Experimental Protocols

The synthesis of unsymmetrical alkanes such as this compound can be efficiently achieved through carbon-carbon bond-forming reactions. Among the various methods, the Corey-House synthesis and Grignard reagent cross-coupling are particularly suitable.[2][3] This guide details a synthetic route utilizing a Grignard reagent.

Proposed Synthetic Pathway: Grignard Reagent Coupling

The proposed synthesis involves the reaction of a Grignard reagent with a suitable alkyl halide. A logical disconnection of the target molecule suggests the formation of the C4-C5 bond by reacting 2-bromo-3-methylpentane (B3275241) with a Grignard reagent derived from 1-bromo-2-ethylbutane (B1346692).

Synthetic_Pathway 3-methylpentan-2-ol 3-methylpentan-2-ol 2-bromo-3-methylpentane 2-bromo-3-methylpentane 3-methylpentan-2-ol->2-bromo-3-methylpentane Bromination PBr3 PBr₃ Grignard_reagent (3-methylpentan-2-yl)magnesium bromide 2-bromo-3-methylpentane->Grignard_reagent Grignard Formation Mg_ether Mg, dry ether Coupling Coupling Reaction Grignard_reagent->Coupling 2-ethylbutan-1-ol 2-ethylbutan-1-ol 1-bromo-2-ethylbutane 1-bromo-2-ethylbutane 2-ethylbutan-1-ol->1-bromo-2-ethylbutane Bromination PBr3_2 PBr₃ 1-bromo-2-ethylbutane->Coupling This compound This compound Coupling->this compound

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-bromo-3-methylpentane

  • To a stirred solution of 3-methylpentan-2-ol (1.0 mol) in anhydrous diethyl ether (500 mL) at 0 °C under a nitrogen atmosphere, slowly add phosphorus tribromide (0.4 mol).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield 2-bromo-3-methylpentane.

Step 2: Preparation of (3-methylpentan-2-yl)magnesium bromide (Grignard Reagent)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.1 mol).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 2-bromo-3-methylpentane (1.0 mol) in anhydrous diethyl ether (500 mL) dropwise to the magnesium turnings.

  • The reaction should initiate spontaneously. If not, gentle warming may be required.

  • Once the reaction has started, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Synthesis of 1-bromo-2-ethylbutane

  • Follow the procedure outlined in Step 1, using 2-ethylbutan-1-ol as the starting material.

Step 4: Coupling Reaction to form this compound

  • To the freshly prepared Grignard reagent from Step 2 at 0 °C, add a solution of 1-bromo-2-ethylbutane (0.9 mol) in anhydrous diethyl ether (200 mL) dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Characterization and Analysis

The structure and purity of the synthesized this compound can be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is an essential technique for assessing the purity of the final product and for monitoring the progress of the reaction.[4] The retention time of the synthesized compound can be compared to standards if available.

ParameterValue
Column Non-polar capillary column (e.g., DB-1, HP-5)
Injector Temperature 250 °C
Detector (FID) Temperature 280 °C
Oven Program 50 °C (hold 2 min), then ramp to 250 °C at 10 °C/min
Carrier Gas Helium or Nitrogen
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts and splitting patterns for this compound can be predicted based on its structure.

¹H NMR: The spectrum is expected to be complex due to the presence of multiple, similar alkyl protons. Signals for methyl protons will appear in the upfield region (around 0.8-1.0 ppm), while methylene (B1212753) and methine protons will be slightly downfield (1.2-1.7 ppm).[5]

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, providing confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For branched alkanes, fragmentation often occurs at the branching points, leading to the formation of stable carbocations.[6][7] The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 170, although it may be weak. Characteristic fragment ions would result from the cleavage of the carbon-carbon bonds.

Analytical_Workflow Crude_Product Crude this compound Purification Fractional Distillation Crude_Product->Purification Purity_Analysis Gas Chromatography (GC) Purification->Purity_Analysis Structural_Elucidation Spectroscopic Analysis Purity_Analysis->Structural_Elucidation Final_Product Pure this compound Purity_Analysis->Final_Product NMR ¹H and ¹³C NMR Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS NMR->Final_Product MS->Final_Product

Caption: Workflow for the purification and analysis of this compound.

Conclusion

This technical guide has outlined a robust and practical methodology for the synthesis and characterization of this compound. The detailed protocols for the Grignard coupling reaction and the subsequent analytical procedures provide a comprehensive resource for researchers. While the historical context of this specific molecule's discovery is not prominent, the principles and techniques described herein are fundamental to the field of organic synthesis and are broadly applicable to the preparation of a wide range of complex hydrocarbons. This guide serves as a valuable tool for scientists and professionals in drug development and chemical research who require a thorough understanding of the synthesis and analysis of branched alkanes.

References

Theoretical Studies of 6-Ethyl-3,4-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1] As a member of the alkane family, its structure is characterized by a backbone of carbon atoms linked by single bonds, with hydrogen atoms saturating the remaining valencies. The specific branching pattern of this compound, featuring ethyl and methyl substituents, gives rise to a variety of possible three-dimensional arrangements, or conformations. Understanding the relative stability and properties of these conformers is crucial for predicting the macroscopic behavior of this molecule and for its potential applications in various fields, including as a reference compound in fuel science or as a non-polar solvent.

Theoretical studies, employing the principles of computational chemistry and quantum mechanics, provide a powerful avenue for investigating the molecular properties of compounds like this compound. These methods allow for the detailed exploration of the potential energy surface, the identification of stable conformers, and the calculation of a wide range of physicochemical properties. This technical guide provides an in-depth overview of the theoretical approaches applicable to the study of this compound, outlines experimental protocols for computational analysis, and presents the types of data that can be generated.

Theoretical Methodologies

The study of branched alkanes like this compound can be approached using a variety of computational methods, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical method that has proven to be a robust tool for studying the electronic structure and energetics of molecules.[2] DFT calculations can provide accurate predictions of molecular geometries, vibrational frequencies, and thermodynamic properties. For branched alkanes, DFT is particularly useful for understanding the factors that contribute to their thermodynamic stability. Studies have shown that branched alkanes are generally more stable than their linear counterparts, a phenomenon that can be explained by a combination of electrostatic and correlation effects. A key aspect of DFT analysis involves partitioning the total energy into steric, electrostatic, and quantum components to provide a deeper understanding of the forces governing molecular stability.[2]

Semi-Empirical Methods

Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to DFT.[3] These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data. While generally less accurate than DFT, semi-empirical methods can be very effective for exploring the conformational space of large and flexible molecules, making them a suitable starting point for the analysis of this compound. They are often used to generate a large number of initial conformers that can then be further refined using higher-level theoretical methods.[3]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules.[4] By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes of conformational change and can be used to calculate macroscopic properties such as viscosity and diffusion coefficients.[4] For this compound, MD simulations could be employed to understand its behavior in the liquid state and to investigate how its branched structure influences its rheological properties.[4]

Conformational Analysis

A critical aspect of the theoretical study of this compound is the exploration of its conformational landscape. Due to the presence of multiple rotatable single bonds, this molecule can adopt a vast number of different spatial arrangements. The goal of conformational analysis is to identify the low-energy conformers, as these will be the most populated at thermal equilibrium and will therefore dominate the observed properties of the molecule.

The process of conformational analysis typically begins with a systematic or random search of the potential energy surface to generate a diverse set of initial conformers. These initial structures are then subjected to geometry optimization using a chosen theoretical method (e.g., DFT or a semi-empirical method) to find the nearest local energy minimum. The relative energies of the optimized conformers are then compared to identify the most stable structures.

Data Presentation

The results of theoretical studies on this compound can be summarized in a series of tables to facilitate comparison and analysis. The following tables are illustrative of the types of data that would be generated from a comprehensive computational study.

Table 1: Relative Energies of this compound Conformers

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%)
1 0.0045.2
2 0.5025.1
3 1.0013.9
4 1.507.7
5 2.004.3

This table presents the calculated relative energies of the five most stable conformers of this compound, along with their predicted populations at 298.15 K.

Table 2: Key Geometrical Parameters of the Most Stable Conformer of this compound

ParameterValue
Bond Lengths (Å)
C3-C41.542
C4-C51.545
C6-C(ethyl)1.540
Bond Angles (degrees)
C2-C3-C4112.5
C3-C4-C5114.1
C5-C6-C(ethyl)111.9
Dihedral Angles (degrees)
C2-C3-C4-C5178.5
C3-C4-C5-C6-65.2

This table provides a selection of important bond lengths, bond angles, and dihedral angles for the lowest energy conformer of this compound, which define its three-dimensional structure.

Table 3: Calculated Thermodynamic Properties of this compound

PropertyValue
Enthalpy of Formation (ΔHf°)-85.3 kcal/mol
Gibbs Free Energy of Formation (ΔGf°)-25.1 kcal/mol
Entropy (S°)155.2 cal/mol·K
Heat Capacity (Cp)75.6 cal/mol·K

This table lists the predicted standard thermodynamic properties of this compound, which are essential for understanding its stability and reactivity.

Experimental Protocols

The following is a detailed protocol for a typical computational study of this compound using Density Functional Theory.

Protocol: DFT-Based Conformational Analysis
  • Initial Structure Generation:

    • The 2D structure of this compound is drawn using a molecular editor.

    • The 2D structure is converted to a 3D structure.

    • A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to generate a set of low-energy starting conformers.

  • Geometry Optimization:

    • Each of the initial conformers is subjected to geometry optimization using a DFT method. A common choice is the B3LYP functional with a 6-31G(d) basis set.

    • The optimization is performed in the gas phase.

    • The convergence criteria for the optimization should be set to a stringent level to ensure that a true energy minimum is found.

  • Vibrational Frequency Analysis:

    • A vibrational frequency calculation is performed on each optimized structure at the same level of theory as the geometry optimization.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The frequency calculation also provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Data Analysis:

    • The relative energies of the conformers are calculated by taking the difference between the energy of each conformer and the energy of the most stable conformer.

    • The Boltzmann populations of the conformers are calculated at a given temperature (e.g., 298.15 K) using the calculated relative Gibbs free energies.

    • The key geometrical parameters (bond lengths, bond angles, dihedral angles) of the most stable conformers are analyzed and tabulated.

Mandatory Visualization

computational_workflow cluster_start 1. Structure Generation cluster_optimization 2. Geometry Optimization cluster_analysis 3. Analysis and Refinement cluster_results 4. Results start 2D Structure of this compound mol_mechanics Conformational Search (Molecular Mechanics) start->mol_mechanics dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_mechanics->dft_opt Initial Conformers freq_calc Frequency Calculation dft_opt->freq_calc Optimized Geometries spe_calc Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) freq_calc->spe_calc results Relative Energies, Geometries, Thermodynamic Properties spe_calc->results Refined Energies

Caption: Computational workflow for the theoretical analysis of this compound.

conformational_relationship cluster_properties Calculated Properties cluster_methods Theoretical Methods center This compound dft DFT center->dft md MD center->md semi_empirical Semi-Empirical center->semi_empirical thermo Thermodynamics geometry Geometry electronic Electronic Structure dft->thermo dft->geometry dft->electronic md->thermo

Caption: Relationship between theoretical methods and calculated properties for this compound.

References

An In-depth Technical Guide to 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Ethyl-3,4-dimethyloctane, a branched alkane of interest to researchers and professionals in organic synthesis and drug development. Due to the limited specific literature on this molecule, this guide consolidates information on its fundamental properties, extrapolated analytical data, and plausible synthetic and analytical methodologies based on established principles for structurally similar compounds.

Core Compound Properties

This compound is a saturated hydrocarbon with the chemical formula C12H26.[1][2][3] Its structure features a central octane (B31449) backbone with ethyl and methyl substitutions, leading to stereoisomerism. The physical and chemical properties are primarily determined by its molecular weight and branched structure.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of this compound.[1][2]

PropertyValueSource
Molecular Formula C12H26PubChem[1][2][3]
Molecular Weight 170.33 g/mol PubChem[1][2][3]
IUPAC Name This compoundPubChem[1][2]
CAS Number 62183-62-4PubChem[1]
XLogP3 5.8PubChem[1][2]
Topological Polar Surface Area 0 ŲPubChem[1][2]
Heavy Atom Count 12PubChem[1]
Complexity 92.2PubChem[1][2]

Synthesis of this compound

Corey-House Synthesis

The Corey-House synthesis is an excellent method for coupling two different alkyl groups, making it ideal for creating the asymmetric structure of this compound.[4][5][6] This reaction involves the use of a lithium dialkylcuprate (Gilman reagent).[4][5]

A plausible retrosynthetic analysis suggests the disconnection of the C4-C5 bond, leading to two key fragments.

Experimental Protocol (Proposed):

  • Preparation of the Gilman Reagent (Lithium di(sec-butyl)cuprate):

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 2.2 equivalents of lithium metal to anhydrous diethyl ether.

    • Slowly add 2.0 equivalents of 2-bromobutane (B33332) to the stirred suspension. The reaction is exothermic and should be cooled in an ice bath to maintain a gentle reflux.

    • After the lithium has been consumed, the resulting solution of sec-butyllithium (B1581126) is cooled to -78 °C.

    • In a separate flask, prepare a suspension of 1.0 equivalent of copper(I) iodide in anhydrous diethyl ether and cool to -78 °C.

    • Slowly transfer the sec-butyllithium solution to the copper(I) iodide suspension via cannula. The formation of the Gilman reagent, lithium di(sec-butyl)cuprate, is indicated by a color change.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at -78 °C, add 1.0 equivalent of 1-bromo-2-methylbutane (B81432) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to yield this compound.

Corey_House_Synthesis cluster_step1 Step 1: Gilman Reagent Formation cluster_step2 Step 2: Coupling 2-bromobutane 2-Bromobutane Gilman_Reagent Lithium di(sec-butyl)cuprate ((CH3CH2CH(CH3))2CuLi) 2-bromobutane->Gilman_Reagent 1. + 2 Li / Dry Ether Li Lithium metal Li->Gilman_Reagent CuI Copper(I) Iodide CuI->Gilman_Reagent 2. + CuI Product This compound Gilman_Reagent->Product Gilman_Reagent->Product Coupling Alkyl_Halide 1-Bromo-2-methylbutane Alkyl_Halide->Product

Caption: Corey-House synthesis pathway for this compound.

Grignard Reagent Synthesis

An alternative approach involves the use of a Grignard reagent, a powerful organomagnesium nucleophile, to form a new carbon-carbon bond.[7][8] This method typically involves the reaction of a Grignard reagent with an appropriate alkyl halide, often catalyzed by a transition metal, or a two-step process involving the formation and subsequent reduction of a tertiary alcohol.[7]

Experimental Protocol (Proposed - Two-Step):

  • Formation of Tertiary Alcohol:

    • Prepare the Grignard reagent by reacting 1.1 equivalents of 2-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.[9]

    • In a separate flask, dissolve 1.0 equivalent of 4-methyl-3-hexanone in anhydrous diethyl ether.

    • Cool the ketone solution to 0 °C in an ice bath and slowly add the prepared Grignard reagent.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by carefully pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting tertiary alcohol, 6-ethyl-3,4-dimethyloctan-4-ol, by column chromatography or distillation.[10]

  • Reduction of the Tertiary Alcohol:

    • The tertiary alcohol can be reduced to the corresponding alkane through various methods, such as a two-step process involving dehydration to an alkene followed by catalytic hydrogenation, or more directly via radical-based deoxygenation (e.g., Barton-McCombie deoxygenation).

Grignard_Synthesis 2-bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-bromobutane->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Tertiary_Alcohol 6-Ethyl-3,4-dimethyloctan-4-ol Grignard_Reagent->Tertiary_Alcohol Ketone 4-Methyl-3-hexanone Ketone->Tertiary_Alcohol Reduction Reduction (e.g., Barton-McCombie) Tertiary_Alcohol->Reduction Product This compound Reduction->Product

Caption: Two-step Grignard synthesis pathway for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on standard analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For a C12 alkane, GC would provide a characteristic retention time, and MS would show a molecular ion peak and a specific fragmentation pattern.

Expected Data:

ParameterExpected Value/Observation
Retention Index (non-polar column) ~1100 - 1150
Molecular Ion (M+) m/z = 170
Key Fragmentation Peaks Characteristic losses of alkyl fragments (e.g., CH3, C2H5, C3H7, C4H9) leading to prominent peaks at m/z values corresponding to the resulting carbocations.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For branched alkanes, the proton (¹H) and carbon (¹³C) NMR spectra can be complex due to signal overlap in the aliphatic region.[1][11]

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 0.8 - 1.0Multiple overlapping signals (t, d)~15HMethyl protons (CH₃)
~ 1.1 - 1.4Multiple overlapping signals (m)~9HMethylene protons (CH₂)
~ 1.4 - 1.7Multiple overlapping signals (m)~2HMethine protons (CH)

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Carbon Type
~ 10 - 25CH₃
~ 25 - 40CH₂
~ 30 - 45CH

Potential Applications and Biological Relevance

While there is no specific documented biological activity for this compound, the properties of long-chain and branched alkanes suggest potential areas of interest for research and development.

  • Drug Delivery: The hydrophobic nature of long-chain alkanes makes them candidates for inclusion in lipid-based drug delivery systems, such as nanoemulsions or as components of hydrophobic matrices for controlled release.[12] Semifluorinated alkanes, a related class of compounds, are being explored as drug carriers.[13]

  • Membrane Interactions: As hydrophobic molecules, branched alkanes could be used in biophysical studies to probe interactions with lipid bilayers and understand the effects of non-polar molecules on membrane fluidity and permeability.

  • Biosynthesis and Metabolism: Branched-chain hydrocarbons are found in nature, for example, as components of the cuticular waxes of insects.[14] The degradation and oxidation of alkanes can produce intermediates for various biosynthetic pathways.[15]

Experimental Workflow: Synthesis, Purification, and Analysis

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Select Synthesis Method (e.g., Corey-House) Synthesis Perform Reaction (e.g., Coupling of Gilman Reagent and Alkyl Halide) Start->Synthesis Workup Aqueous Workup (Quenching, Extraction, Washing, Drying) Synthesis->Workup Purification Purification (Fractional Distillation or Column Chromatography) Workup->Purification Analysis Structural Characterization Purification->Analysis GCMS GC-MS Analysis (Purity and Mass Verification) Analysis->GCMS NMR NMR Spectroscopy (¹H, ¹³C, COSY for Structural Elucidation) Analysis->NMR Final_Product Pure this compound GCMS->Final_Product NMR->Final_Product

Caption: General experimental workflow for the synthesis and analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for 6-Ethyl-3,4-dimethyloctane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Ethyl-3,4-dimethyloctane, a branched alkane, for its potential use as a non-polar solvent in various laboratory and drug development applications. This document includes its physicochemical properties, and detailed protocols for its application in liquid-liquid extraction, recrystallization, and cleaning validation.

Physicochemical Properties

This compound is a saturated hydrocarbon with a high degree of branching, contributing to its non-polar nature.[1] Its properties are comparable to other C12 alkanes. Due to its non-polar characteristics, it is virtually insoluble in water but readily dissolves other non-polar organic compounds.[2][3][4]

Table 1: Physicochemical Properties of this compound and Related Solvents

PropertyThis compoundHexaneHeptaneWater
Molecular Formula C₁₂H₂₆[5][6][7]C₆H₁₄C₇H₁₆H₂O
Molecular Weight ( g/mol ) 170.33[5][6][7]86.18100.2118.02
Boiling Point (°C) ~180 (estimated)[8]68.798.4100
Density (g/mL) Data not available~0.66~0.681.00
Dielectric Constant (at 20°C) ~2 (estimated)1.881.9280.1[9]
XLogP3 5.8[5]3.94.5-0.5
Water Solubility Insoluble[2][3]InsolubleInsolubleMiscible

Note: Some physical properties for this compound are estimated based on structurally similar compounds due to the lack of available experimental data.

Applications in Drug Development

Non-polar solvents are crucial in pharmaceutical development for dissolving non-polar active pharmaceutical ingredients (APIs) and for extraction and purification processes.[10] The high lipophilicity of this compound, as indicated by its high XLogP3 value, suggests its utility in these areas.

Due to its non-polar nature, this compound is an effective solvent for other non-polar molecules, such as fats, oils, and waxes.[2] In drug development, it can be used to dissolve APIs with low polarity, facilitating their incorporation into formulations or for analysis.

Liquid-liquid extraction is a common technique to separate compounds based on their differential solubilities in two immiscible liquids, typically a polar (e.g., aqueous) and a non-polar (e.g., organic) phase.[11] this compound can serve as the non-polar organic phase to extract lipophilic compounds from aqueous mixtures.

Recrystallization is a purification technique for solid compounds.[12] A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[13] this compound, with its expected boiling point, can be a suitable solvent for the recrystallization of non-polar solids.

In pharmaceutical manufacturing, equipment must be thoroughly cleaned to prevent cross-contamination.[14] Cleaning validation protocols often involve rinsing or swabbing the equipment with a solvent to test for residual APIs.[15][16] A non-polar solvent like this compound would be effective in dissolving and removing non-polar residues.

Experimental Protocols

The following are detailed, adaptable protocols for common laboratory procedures using a non-polar solvent like this compound.

This protocol describes the separation of a non-polar target compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target compound

  • This compound

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Ring stand and clamp

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Secure the separatory funnel to the ring stand using a clamp. Ensure the stopcock is closed.

  • Loading: Pour the aqueous solution containing the target compound into the separatory funnel.

  • Addition of Solvent: Add an equal volume of this compound to the separatory funnel.

  • Extraction: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and shake gently for 1-2 minutes to allow for partitioning of the compound between the two phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Phase Separation: Place the separatory funnel back on the ring stand and allow the layers to fully separate. The less dense organic layer will be on top.

  • Draining: Carefully open the stopcock and drain the lower aqueous layer into a beaker.

  • Collection: Drain the upper organic layer containing the extracted compound into a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water. Swirl the flask gently.

  • Solvent Removal: Decant or filter the dried organic extract into a round-bottom flask and remove the this compound using a rotary evaporator to isolate the purified compound.

G prep Prepare Separatory Funnel load Load Aqueous Solution prep->load add_solvent Add this compound load->add_solvent extract Shake and Vent add_solvent->extract separate Allow Phases to Separate extract->separate drain_aq Drain Aqueous Layer separate->drain_aq collect_org Collect Organic Layer drain_aq->collect_org dry Dry with Anhydrous Sulfate collect_org->dry evaporate Remove Solvent (Rotary Evaporator) dry->evaporate product Isolated Non-Polar Compound evaporate->product

Liquid-Liquid Extraction Workflow

This protocol outlines the purification of a non-polar solid compound.

Materials:

  • Crude non-polar solid

  • This compound

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of this compound.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.[13]

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold this compound to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove all traces of the solvent.

G dissolve Dissolve Crude Solid in Minimal Hot Solvent cool_rt Cool Slowly to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry product Pure Crystalline Solid dry->product

Recrystallization Workflow

This protocol describes a method for verifying the cleanliness of equipment surfaces.

Materials:

  • Low-lint swabs

  • Vials with caps

  • This compound (as the rinsing solvent)

  • Forceps

  • Template for defining the sampling area (e.g., 10 cm x 10 cm)

  • Analytical method for detecting the residue (e.g., HPLC, GC)

Procedure:

  • Area Selection: Identify the critical areas of the equipment to be sampled. These are typically areas that are difficult to clean.

  • Swab Preparation: Moisten a swab with a known volume of this compound.

  • Sampling: Using the template to define the area, swab the surface with firm, even strokes. First, swab horizontally, then flip the swab and swab vertically over the same area.

  • Sample Collection: Place the swab head into a clean vial using forceps.

  • Extraction: Add a known volume of this compound to the vial to extract the residue from the swab. Cap the vial and vortex or sonicate for several minutes.

  • Analysis: Analyze the solvent in the vial using a validated analytical method to quantify the amount of residue.

  • Calculation: Calculate the amount of residue per unit area and compare it to the established acceptance limit.

G select_area Select Sampling Area prep_swab Moisten Swab with Solvent select_area->prep_swab swab_surface Swab Defined Surface Area prep_swab->swab_surface collect_swab Place Swab in Vial swab_surface->collect_swab extract_residue Extract Residue from Swab collect_swab->extract_residue analyze Analyze Extract for Residue extract_residue->analyze compare Compare to Acceptance Limit analyze->compare result Pass/Fail compare->result

Cleaning Validation Workflow

Safety, Handling, and Disposal

As with all alkane solvents, this compound should be handled in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Dispose of waste solvent in accordance with local, state, and federal regulations.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. All procedures should be performed by trained personnel in a suitable laboratory setting. It is the user's responsibility to validate any methods for their specific application.

References

Application Notes and Protocols for the Gas Chromatography Analysis of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3,4-dimethyloctane is a branched-chain alkane with the molecular formula C12H26[1]. As a volatile organic compound (VOC), its analysis is crucial in various fields, including petrochemical analysis, environmental monitoring, and as a reference standard in research and quality control. Gas chromatography (GC) is the premier analytical technique for the separation and analysis of such volatile and semi-volatile compounds due to its high resolution and sensitivity[2].

This document provides a detailed methodology for the qualitative and quantitative analysis of this compound using gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). The protocols outlined below cover sample preparation, chromatographic conditions, and data analysis to ensure reliable and reproducible results.

Physicochemical Properties of this compound

A summary of the key computed properties for this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC12H26[1]
Molecular Weight170.33 g/mol [1]
IUPAC NameThis compound[1]
CAS Number62183-62-4[1]
XLogP35.8[1]
Kovats Retention Index (Standard Non-Polar)1101, 1102.4[1]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC analysis. The following protocol is recommended for preparing samples containing this compound.

1.1. Solvent Selection:

  • Dissolve the sample in a high-purity volatile solvent such as hexane (B92381) or pentane. The choice of solvent is critical as it impacts the solubility of the analyte and the performance of the chromatographic system.

1.2. Standard Solution Preparation:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the selected solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

1.3. Sample Dilution:

  • If the concentration of this compound in the unknown sample is high, dilute it with the chosen solvent to ensure the analyte concentration falls within the linear range of the calibration curve.

1.4. Internal Standard:

  • For enhanced quantitative accuracy, add a suitable internal standard (e.g., n-dodecane or another non-interfering alkane) at a known concentration to all calibration standards and unknown samples.

1.5. Vialing:

  • Transfer the prepared standards and samples into 2 mL autosampler vials equipped with PTFE-lined septa to prevent contamination and evaporation.

Gas Chromatography (GC) Method

The following GC parameters are recommended for the analysis of this compound. These are based on typical conditions for detailed hydrocarbon analysis.

ParameterRecommended Condition
Gas Chromatograph A system equipped with a split/splitless injector and either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Column A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., DB-1, HP-5ms, Rtx-5MS).Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen, with a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio) to handle high concentration samples, or Splitless for trace analysis.
Oven Temperature Program - Initial Temperature: 50 °C, hold for 2 minutes.- Ramp: 10 °C/min to 250 °C.- Final Temperature: 250 °C, hold for 5 minutes.
Detector FID: - Temperature: 280 °C- Hydrogen Flow: 30 mL/min- Air Flow: 300 mL/min- Makeup Gas (N2 or He): 25 mL/minMS: - Transfer Line Temperature: 280 °C- Ion Source Temperature: 230 °C- Ionization Mode: Electron Ionization (EI) at 70 eV- Scan Range: m/z 40-300

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The retention of this compound is best expressed using the Kovats Retention Index (I), which normalizes retention times to those of n-alkanes, making the data more comparable across different systems. The Kovats index (I) is calculated using the formula:

I = 100 * [n + (N - n) * (log(tr(unknown)) - log(tr(n))) / (log(tr(N)) - log(tr(n)))]

Where:

  • n = carbon number of the n-alkane eluting before the unknown

  • N = carbon number of the n-alkane eluting after the unknown

  • tr = retention time

Given the Kovats Retention Index of approximately 1101-1102.4 for this compound on a standard non-polar column[1], it will elute shortly after n-undecane (I = 1100) and well before n-dodecane (I = 1200).

Expected Quantitative Data

The following table presents expected retention data for this compound and bracketing n-alkanes under the specified GC conditions. The peak area is directly proportional to the concentration of the analyte.

CompoundRetention Time (min, approx.)Kovats Retention Index (I)Peak Area (arbitrary units for a 10 µg/mL standard)
n-Undecane (C11)10.5110050000
This compound ~10.6 ~1102 49500
n-Dodecane (C12)12.0120052000

Note: The retention times and peak areas are illustrative and may vary depending on the specific instrument, column condition, and exact analytical parameters.

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the GC analysis of this compound.

GC_Workflow Sample Sample containing This compound Preparation Sample Preparation: - Dissolution in Solvent - Dilution - Addition of Internal Standard Sample->Preparation Vialing Transfer to Autosampler Vial Preparation->Vialing GC_System GC Injection Vialing->GC_System Separation Chromatographic Separation (Non-polar Capillary Column) GC_System->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis: - Peak Integration - Retention Index Calculation - Quantification Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Experimental workflow for GC analysis.

Logical Relationships in GC Analysis

The following diagram outlines the logical relationships between the key components and parameters in the gas chromatographic analysis.

GC_Logic Analyte Analyte Properties (Volatility, Polarity) Separation Separation Efficiency & Retention Time Analyte->Separation StationaryPhase Stationary Phase (Non-polar) StationaryPhase->Separation Column Column Dimensions (Length, I.D., Film) Column->Separation CarrierGas Carrier Gas (Flow Rate) CarrierGas->Separation Temperature Oven Temperature (Program) Temperature->Separation Detector Detector (FID/MS) Separation->Detector Signal Analytical Signal (Chromatogram) Detector->Signal

Caption: Key parameter relationships in GC.

References

Application Notes and Protocols for the Mass Spectrometry of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 6-Ethyl-3,4-dimethyloctane (C12H26) using mass spectrometry, primarily coupled with gas chromatography (GC-MS). Due to the scarcity of published spectra for this specific isomer, this guide presents a predicted fragmentation pattern based on established principles of alkane mass spectrometry. Included are detailed experimental protocols for GC-MS analysis and a summary of the expected quantitative data. This information is intended to assist researchers in the identification and characterization of branched alkanes.

Introduction

This compound is a saturated branched alkane with the molecular formula C12H26 and a molecular weight of approximately 170.33 g/mol .[1][2] The analysis of such branched alkanes is crucial in various fields, including petroleum analysis, environmental science, and chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for separating and identifying volatile and semi-volatile organic compounds like this compound.

Electron ionization (EI) is a common ionization technique used in GC-MS. For branched alkanes, the molecular ion peak (the peak representing the intact molecule) is often of low intensity or entirely absent in the mass spectrum.[3] This is because the energy from the ionization process readily induces fragmentation. The fragmentation of branched alkanes preferentially occurs at the points of branching, as this leads to the formation of more stable secondary and tertiary carbocations. The largest substituent at a branch is often the one that is eliminated as a radical.

Predicted Mass Spectrum of this compound

The mass spectrum of this compound is predicted to be characterized by a series of fragment ions resulting from the cleavage of C-C bonds, particularly at the branching points. The molecular ion (M+) peak at m/z 170 is expected to be very weak or absent.

The structure of this compound is as follows:

The most likely fragmentation pathways will involve cleavage at the C3, C4, and C6 positions to form the most stable carbocations.

Table 1: Predicted Major Fragment Ions for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion Structure/LossRelative Intensity
43[C3H7]+High
57[C4H9]+High
71[C5H11]+Medium
85[C6H13]+Medium
99[C7H15]+Low
113[C8H17]+Low
127[C9H19]+Very Low
141[M-C2H5]+Very Low
170[M]+ (Molecular Ion)Very Low to Absent

Experimental Protocols

A standard approach for the analysis of this compound involves gas chromatography for separation followed by mass spectrometry for detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu)

  • Ionization Source: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF)

Table 2: GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnNon-polar column (e.g., HP-5ms, DB-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio of 50:1, can be adjusted based on concentration)
Oven Temperature ProgramInitial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Mass Spectrometer
Ion Source Temperature230 °C
Electron Energy70 eV
Mass Rangem/z 40-200
Scan Rate2 scans/second
Transfer Line Temperature280 °C

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Containing This compound Dilution Dilution in Appropriate Solvent (e.g., Hexane) Sample->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation (Non-polar Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition System Detection->Data_Acquisition Library_Search Mass Spectral Library Search (e.g., NIST) Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Identification Compound Identification Library_Search->Identification Fragmentation_Analysis->Identification

Caption: Workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

The major fragmentation pathways for this compound under electron ionization are depicted below. Cleavage is favored at the branched carbon atoms to produce more stable secondary and tertiary carbocations.

Fragmentation_Pathway cluster_frags cluster_small_frags M This compound (M, m/z 170) F141 [M-C2H5]+ m/z 141 M->F141 - C2H5• F127 [M-C3H7]+ m/z 127 M->F127 - C3H7• F99 [M-C5H11]+ m/z 99 M->F99 - C5H11• F85 [M-C6H13]+ m/z 85 M->F85 - C6H13• F71 [C5H11]+ m/z 71 F127->F71 - C4H8 F57 [C4H9]+ m/z 57 F99->F57 - C3H6 F43 [C3H7]+ m/z 43 F85->F43 - C3H6

Caption: Predicted major fragmentation pathways of this compound.

Conclusion

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Predicted NMR Data

The structure of 6-Ethyl-3,4-dimethyloctane is shown below:

Due to the presence of multiple chiral centers (C3, C4, and C6), the molecule can exist as several diastereomers. This complexity can lead to a more intricate NMR spectrum than presented in this simplified prediction. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for a representative stereoisomer. The predictions are based on typical chemical shift ranges for aliphatic hydrocarbons. Protons on alkyl groups are generally shielded and appear in the 0.7 to 1.5 ppm range in ¹H NMR spectroscopy.[5]

Table 1: Predicted ¹H NMR Data for this compound

Assignment Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
1-CH₃0.8 - 0.9Triplet (t)3H
2-CH₂-1.2 - 1.4Quartet (q)2H
3-CH-1.4 - 1.6Multiplet (m)1H
4-CH-1.4 - 1.6Multiplet (m)1H
5-CH₂-1.1 - 1.3Multiplet (m)2H
6-CH-1.3 - 1.5Multiplet (m)1H
7-CH₂-1.2 - 1.4Multiplet (m)2H
8-CH₃0.8 - 0.9Triplet (t)3H
93-CH₃0.8 - 0.9Doublet (d)3H
104-CH₃0.8 - 0.9Doublet (d)3H
116-CH₂CH₃ 0.8 - 0.9Triplet (t)3H
126-CH₂ CH₃1.2 - 1.4Multiplet (m)2H

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Carbon Predicted Chemical Shift (ppm)
1-CH₃10 - 15
2-CH₂-20 - 30
3-CH-30 - 40
4-CH-30 - 40
5-CH₂-25 - 35
6-CH-35 - 45
7-CH₂-20 - 30
8-CH₃10 - 15
93-CH₃15 - 20
104-CH₃15 - 20
116-CH₂CH₃ 10 - 15
126-CH₂ CH₃25 - 35

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may require optimization.[1]

1. Sample Preparation

  • Compound: Ensure the sample of this compound is of high purity.

  • Solvent: Choose a suitable deuterated solvent. For a non-polar alkane, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) are appropriate choices. CDCl₃ is a common default.[3]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm for both ¹H and ¹³C NMR).

  • Filtering: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. ¹H NMR Spectroscopy Protocol

  • Instrument: A 300-500 MHz NMR spectrometer is suitable for routine analysis.

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 8-16 scans

    • Relaxation Delay (D1): 1-2 seconds

    • Acquisition Time (AQ): 2-4 seconds

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals.

    • Perform peak picking to identify chemical shifts.

3. ¹³C NMR Spectroscopy Protocol

  • Instrument: A spectrometer with a carbon-observe probe.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-240 ppm

    • Number of Scans (NS): 128-1024 scans (or more, as ¹³C has a low natural abundance)

    • Relaxation Delay (D1): 2-5 seconds

    • Acquisition Time (AQ): 1-2 seconds

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the spectrum using the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Perform peak picking.

4. DEPT (Distortionless Enhancement by Polarization Transfer)

To aid in the assignment of carbon signals, DEPT-135 and DEPT-90 experiments are recommended. A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in 0.6 mL of CDCl3 with TMS prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1H, 13C, and DEPT spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Referencing to TMS proc3->proc4 an1 Assign Chemical Shifts proc4->an1 an2 Analyze Multiplicities an1->an2 an3 Integrate 1H Signals an2->an3 an4 Correlate with Structure an3->an4

Figure 1: Experimental workflow for NMR analysis.

structure_signal_correlation cluster_signals Expected 1H NMR Signals structure This compound CH3- -CH2- -CH(CH3)- -CH(CH3)- -CH2- -CH(CH2CH3)- -CH2- -CH3 s1 Triplet (t) ~0.8-0.9 ppm 6H (2x -CH3) structure:p1->s1 Terminal CH3 structure:p8->s1 s2 Doublet (d) ~0.8-0.9 ppm 6H (2x -CH3) structure:p3->s2 Methyl on CH structure:p4->s2 s3 Multiplet (m) ~1.1-1.6 ppm ~10H (CH, CH2) structure:p2->s3 Alkyl Chain structure:p5->s3 structure:p6->s3 structure:p7->s3

Figure 2: Structure to ¹H NMR signal correlation.

Conclusion

A systematic approach combining ¹H, ¹³C, and DEPT NMR experiments is crucial for the complete structural assignment of this compound. The predicted data and protocols provided in these notes serve as a foundational guide for researchers. For an unambiguous assignment, especially concerning the stereochemistry, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be highly beneficial.

References

Application Notes and Protocols for the Laboratory Synthesis of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of the branched alkane, 6-Ethyl-3,4-dimethyloctane. The synthesis is accomplished via a two-step process: a Grignard reaction to construct the carbon skeleton, followed by the deoxygenation of the resulting tertiary alcohol. This methodology is broadly applicable for the synthesis of complex, sterically hindered alkanes, which are of significant interest in medicinal chemistry and drug development for creating novel molecular scaffolds.

Introduction

Branched alkanes are fundamental structures in organic chemistry. The synthesis of specific, highly substituted isomers such as this compound requires precise C-C bond formation strategies. The Grignard reaction is a powerful and versatile tool for creating such bonds by reacting an organomagnesium halide with a carbonyl compound.[1][2] This protocol details a robust method involving the synthesis of a tertiary alcohol intermediate, 6-ethyl-3,4-dimethyloctan-6-ol, from 3,4-dimethyloctan-6-one and ethylmagnesium bromide. The subsequent reduction of this alcohol yields the target alkane.[3] Methods for the reduction of tertiary alcohols are well-established and offer a reliable means to complete the synthesis.[4][5]

This application note provides detailed experimental procedures, a summary of quantitative data, and a visual workflow to guide researchers through the synthesis.

Overall Synthetic Scheme

The synthesis of this compound is proposed via the following two-stage pathway:

  • Grignard Reaction: Synthesis of the tertiary alcohol, 6-ethyl-3,4-dimethyloctan-6-ol, by reacting 3,4-dimethyloctan-6-one with ethylmagnesium bromide.

  • Reduction: Deoxygenation of the tertiary alcohol to yield the final product, this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Grignard reagents are highly reactive with water and protic solvents; therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[6]

Protocol 1: Synthesis of 6-ethyl-3,4-dimethyloctan-6-ol via Grignard Reaction

This protocol describes the addition of ethylmagnesium bromide to 3,4-dimethyloctan-6-one.

Materials:

  • 3,4-dimethyloctan-6-one

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (as initiator)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Reflux condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Preparation of Ethylmagnesium Bromide: a. Place magnesium turnings (1.2 eq.) in the three-necked flask under an inert atmosphere of argon or nitrogen. b. Add a small crystal of iodine to activate the magnesium surface.[7] c. Add a small volume of anhydrous diethyl ether. d. In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether. e. Add a small portion of the ethyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[6] f. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: a. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. b. Dissolve 3,4-dimethyloctan-6-one (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.[3]

  • Work-up and Purification: a. Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution to quench the reaction. b. Transfer the mixture to a separatory funnel and separate the ether layer. c. Extract the aqueous layer with diethyl ether (2 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol. f. Purify the resulting 6-ethyl-3,4-dimethyloctan-6-ol via flash column chromatography or distillation.

Protocol 2: Reduction of 6-ethyl-3,4-dimethyloctan-6-ol to this compound

This protocol outlines the deoxygenation of the tertiary alcohol. A common method involves conversion to a tosylate followed by reduction with a hydride source.[8]

Materials:

  • 6-ethyl-3,4-dimethyloctan-6-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) (anhydrous)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Tosylation of the Alcohol: a. Dissolve the alcohol (1.0 eq.) in anhydrous pyridine in a round-bottom flask and cool to 0 °C. b. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, keeping the temperature below 5 °C. c. Stir the mixture at 0 °C for 4-6 hours or until TLC analysis indicates completion. d. Quench the reaction by slowly adding cold water. e. Extract the product with diethyl ether (3 x 50 mL). f. Wash the combined organic layers sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate. The tosylate is often used in the next step without further purification.

  • Reduction of the Tosylate: a. In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF. b. Cool the suspension to 0 °C and add a solution of the crude tosylate in anhydrous THF dropwise. c. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. d. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup). e. Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether. f. Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, assuming a starting scale of 10 mmol of 3,4-dimethyloctan-6-one.

StepReactantM.W. ( g/mol )Amount (mmol)EquivalentsProductM.W. ( g/mol )Theoretical Yield (g)
13,4-dimethyloctan-6-one170.2910.01.06-ethyl-3,4-dimethyloctan-6-ol186.331.86
1Ethyl bromide108.9711.01.1
1Magnesium24.3112.01.2
26-ethyl-3,4-dimethyloctan-6-ol186.3310.01.0This compound170.331.70
2p-Toluenesulfonyl chloride190.6511.01.1
2Lithium aluminum hydride37.9515.01.5

Note: Molecular weights are calculated based on the chemical formulas.[9][10][11][12]

Visualizations

The logical workflow for the synthesis of this compound is depicted in the following diagram.

SynthesisWorkflow ketone 3,4-dimethyloctan-6-one grignard_step Grignard Reaction ketone->grignard_step etmgbr Ethylmagnesium Bromide etmgbr->grignard_step alcohol 6-ethyl-3,4-dimethyloctan-6-ol reduction_step Tosylation & Reduction alcohol->reduction_step tosylate Intermediate Tosylate reduction_reagents 1. TsCl, Pyridine 2. LiAlH4, THF reduction_reagents->reduction_step product This compound grignard_step->alcohol reduction_step->product

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for 6-Ethyl-3,4-dimethyloctane in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific documented applications of 6-Ethyl-3,4-dimethyloctane in materials science. The following application notes and protocols are based on the known properties of branched alkanes and are intended to serve as a hypothetical guide for researchers and scientists. The experimental protocols are representative and would require optimization for this specific molecule.

Highly branched alkanes, such as this compound, are nonpolar molecules characterized by their hydrophobicity and stable carbon-carbon single bonds.[1] These properties suggest potential utility in several areas of materials science, primarily where water repellency, low surface energy, and chemical inertness are desired.

Potential Applications in Materials Science
  • Hydrophobic and Superhydrophobic Surfaces: Due to its nonpolar nature, this compound is inherently hydrophobic.[2] It could be incorporated into coatings to create water-repellent surfaces.[3] Such coatings are valuable for protecting materials from moisture, preventing corrosion, and creating self-cleaning surfaces.[3][4] The irregular, branched structure may also contribute to creating the micro- and nanoscale roughness often required for superhydrophobicity when combined with other materials like nanoparticles.[5]

  • Lubricants and Additives: Branched alkanes are crucial components of many lubricating oils.[6][7][8] Their irregular molecular structure can disrupt the formation of highly ordered, high-friction layers that can occur with linear alkanes under high pressure.[6] This leads to lower friction and better performance in boundary lubrication regimes.[6] this compound could potentially be used as a base oil or an additive in lubricant formulations to enhance their tribological properties.[9]

  • Solvents in Polymer Science: Alkanes are effective solvents for nonpolar and weakly polar substances.[10] In materials science, this compound could be used as a non-reactive solvent or a processing aid for the synthesis and application of certain polymers and organic materials.[8]

  • Component in Phase Change Materials (PCMs): Alkanes are a common class of organic PCMs used for thermal energy storage. While shorter-chain alkanes have low melting points, the properties of this compound would need to be experimentally determined to assess its suitability for specific thermal management applications.

Hypothetical Application Note 1: Formulation of a Hydrophobic Coating

This application note describes a hypothetical procedure for the formulation and application of a simple hydrophobic coating using this compound as the primary hydrophobic agent.

Objective: To create a water-repellent surface on a glass substrate.

Materials:

  • This compound

  • Polydimethylsiloxane (PDMS) (Sylgard 184 or similar)

  • Toluene (B28343) (or other suitable organic solvent)

  • Glass microscope slides

  • Sonicator

  • Spin coater

  • Contact angle goniometer

Procedure:

  • Solution Preparation: Prepare a 5% (w/v) solution of PDMS in toluene. To this, add this compound to achieve a final concentration of 2% (w/v). The branched alkane is expected to integrate into the polymer matrix, enhancing its hydrophobicity.

  • Substrate Cleaning: Clean the glass microscope slides by sonicating in acetone (B3395972), followed by isopropanol (B130326), and finally deionized water for 15 minutes each. Dry the slides under a stream of nitrogen.

  • Coating Application: Apply the prepared solution to the cleaned glass slides using a spin coater. A typical two-step process might be 500 rpm for 10 seconds followed by 2000 rpm for 40 seconds to achieve a uniform film.

  • Curing: Cure the coated slides in an oven at 70°C for 2 hours to cross-link the PDMS and evaporate the solvent.

  • Characterization: Measure the static water contact angle of the coated surface using a contact angle goniometer to quantify its hydrophobicity.

Experimental Protocols

Protocol 1: Preparation and Application of a Hydrophobic Coating

This protocol provides a detailed methodology for the hypothetical application of this compound in a hydrophobic coating.

  • Materials and Reagents:

    • This compound (purity >98%)

    • PDMS elastomer kit (base and curing agent)

    • Toluene (anhydrous)

    • Acetone (ACS grade)

    • Isopropanol (ACS grade)

    • Deionized water

    • Glass substrates

  • Equipment:

    • Analytical balance

    • Magnetic stirrer and stir bar

    • Sonicator bath

    • Spin coater

    • Convection oven

    • Contact angle goniometer

  • Procedure:

    • Substrate Preparation:

      • Place glass substrates in a beaker with acetone.

      • Sonicate for 15 minutes.

      • Replace acetone with isopropanol and sonicate for another 15 minutes.

      • Rinse thoroughly with deionized water.

      • Dry the substrates with a nitrogen gun and store in a desiccator.

    • Coating Formulation:

      • In a clean glass vial, weigh the appropriate amount of PDMS base.

      • Add toluene to create a 5% (w/v) solution and stir until the PDMS is fully dissolved.

      • Add the curing agent in a 10:1 ratio (base:curing agent) to the PDMS solution.

      • Weigh and add this compound to the solution to reach a 2% (w/v) concentration.

      • Stir the final solution for 30 minutes to ensure homogeneity.

    • Coating Deposition:

      • Place a cleaned glass substrate on the spin coater chuck.

      • Dispense approximately 200 µL of the coating solution onto the center of the substrate.

      • Spin at 500 rpm for 10 seconds to spread the solution.

      • Increase the speed to 2000 rpm for 40 seconds to form a thin film.

    • Thermal Curing:

      • Carefully transfer the coated substrates to an oven preheated to 70°C.

      • Cure for 2 hours.

      • Allow the substrates to cool to room temperature before handling.

    • Characterization:

      • Place a cured substrate on the stage of the contact angle goniometer.

      • Dispense a 5 µL droplet of deionized water onto the surface.

      • Measure the static contact angle. Repeat at five different locations on the surface to ensure uniformity.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaC12H26[6]
Molecular Weight170.33 g/mol [6]
IUPAC NameThis compound[6]
CAS Number62183-62-4[6]
XLogP35.8[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count0[6]
Rotatable Bond Count6[6]

Mandatory Visualization

G cluster_prep Material Preparation and Characterization cluster_app Application Screening cluster_eval Performance Evaluation cluster_analysis Analysis and Optimization compound This compound phys_chem Physicochemical Analysis (GC-MS, NMR, FTIR) compound->phys_chem Purity & Structure properties Determine Physical Properties (Viscosity, Density, Surface Tension) phys_chem->properties hydrophobic Hydrophobic Coatings properties->hydrophobic lubricant Lubricant Additive properties->lubricant solvent Specialty Solvent properties->solvent contact_angle Contact Angle Measurement hydrophobic->contact_angle tribology Tribological Testing (Friction & Wear) lubricant->tribology solubility_test Solubility & Compatibility Testing solvent->solubility_test data_analysis Data Analysis contact_angle->data_analysis tribology->data_analysis solubility_test->data_analysis optimization Formulation Optimization data_analysis->optimization final_report Final Application Report optimization->final_report

Caption: Logical workflow for evaluating a novel branched alkane in materials science.

References

Application Notes and Protocols: 6-Ethyl-3,4-dimethyloctane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ethyl-3,4-dimethyloctane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆.[1] Like other branched alkanes, its chemical properties are characterized by general inertness due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[2][3] This makes it a poor candidate as a reactive starting material in many organic syntheses. However, its branched structure and nonpolar nature suggest potential applications as a specialized solvent, a component in fuel and lubricant studies, or as a reference standard in analytical chemistry.[4][5][6] This document outlines potential synthetic routes to this compound and explores its hypothetical applications in organic synthesis.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are typical for a saturated hydrocarbon of this molecular weight.

PropertyValueReference
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
IUPAC Name This compound[1]
CAS Number 62183-62-4[1]

Synthetic Protocols

The synthesis of a highly branched alkane such as this compound can be approached through carbon-carbon bond-forming reactions that assemble the hydrocarbon skeleton. Two classical methods, the Grignard reaction and the Wurtz coupling, are presented here as plausible synthetic routes.

A versatile method for constructing the carbon skeleton of this compound involves the coupling of a Grignard reagent with an appropriate alkyl halide. A retrosynthetic analysis suggests a disconnection that could form the C5-C6 bond, for example.

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-ethyl-2-methylpentyl magnesium bromide p1 This compound r1->p1 + r2 r2 sec-butyl bromide reagent Li2CuCl4 (0.1 M in THF)

Caption: Synthesis of this compound via Grignard Coupling.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of 1-bromo-3-ethyl-2-methylpentane (B13167605) (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

  • Coupling Reaction: The Grignard reagent solution is cooled to 0 °C. A solution of sec-butyl bromide (1.05 eq) in anhydrous diethyl ether is added, followed by the dropwise addition of a catalytic amount of lithium tetrachlorocuprate(II) solution (0.1 M in THF).

  • Work-up and Purification: The reaction mixture is stirred at room temperature overnight. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield this compound.

Hypothetical Quantitative Data:

ParameterValue
Yield 45-55%
Purity (by GC) >98%
Boiling Point 195-200 °C (estimated)

The Wurtz reaction provides a method for the coupling of two alkyl halides in the presence of sodium metal.[7][8][9] For the synthesis of an unsymmetrical alkane like this compound, a mixture of products is expected, making this route less efficient for laboratory synthesis.[10][11]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products r1 1-bromo-2,3-dimethylpentane (B13209220) p1 This compound r1->p1 + r2 r2 3-bromopentane (B47287) reagent Sodium metal in dry ether p2 Side Products (homo-coupled)

Caption: Wurtz Coupling Approach to this compound.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked flask is charged with finely sliced sodium metal (2.2 eq) and anhydrous diethyl ether under an argon atmosphere.

  • Addition of Alkyl Halides: A mixture of 1-bromo-2,3-dimethylpentane (1.0 eq) and 3-bromopentane (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium metal.

  • Work-up and Purification: The reaction mixture is refluxed for several hours. After cooling, the excess sodium is carefully destroyed with ethanol. Water is then added, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous calcium chloride, and the solvent is evaporated. The resulting mixture of alkanes is separated by fractional distillation.

Hypothetical Quantitative Data:

ProductYield
This compound Low (due to product mixture)
Homo-coupled side products Major components

Applications in Organic Synthesis

Due to their low reactivity, alkanes are not typically used as synthetic building blocks.[2] However, they have important applications as solvents and in specialized reactions.

This compound, with its highly branched structure, would be expected to have a relatively low freezing point and a high boiling point for its molecular weight. These properties could make it a useful nonpolar solvent for reactions requiring high temperatures where other nonpolar solvents might be too volatile.

Alkanes can undergo free-radical halogenation in the presence of UV light or high temperatures.[12][13] This reaction is generally non-selective but can be used to introduce functionality into an otherwise inert hydrocarbon chain.[14]

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Conditions cluster_product Product r1 This compound p1 Mixture of brominated isomers r1->p1 + r2 r2 Br2 reagent UV light (hν)

References

Application Notes: 6-Ethyl-3,4-dimethyloctane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 6-Ethyl-3,4-dimethyloctane as a reference standard in various analytical applications. This document outlines its chemical and physical properties, and provides protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) as an internal standard and for system performance verification.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2][3] Its well-defined structure and chemical inertness make it a suitable candidate for a reference standard in analytical chemistry, particularly for the analysis of hydrocarbons and other volatile organic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC12H26PubChem[1]
Molecular Weight170.33 g/mol PubChem[1][2]
CAS Number62183-62-4PubChem[1]
Kovats Retention Index (Standard non-polar)1101, 1102.4PubChem[1]

Applications as a Reference Standard

Due to its stability and defined properties, this compound is primarily used in chromatographic applications.

  • Internal Standard in Quantitative GC-MS Analysis: An internal standard is a compound added to a sample at a known concentration to facilitate the quantification of other analytes.[4][5] this compound can serve as an effective internal standard for the analysis of various volatile and semi-volatile organic compounds. Its elution time is unlikely to interfere with many common analytes, and its chemical inertness ensures it does not react with sample components. The use of an internal standard can significantly improve the precision of quantitative analysis by correcting for variations in sample injection volume and instrument response.[4]

  • System Performance Verification: Mixtures of n-alkanes are commonly used to test the performance of GC systems.[6] While not a straight-chain alkane, the well-characterized nature of this compound allows it to be included in custom reference mixtures to verify system suitability, including resolution and retention time stability.

Experimental Protocols

Protocol for Use as an Internal Standard in GC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantitative analysis of a target analyte.

Materials:

  • This compound reference standard

  • Volatile organic solvent (e.g., hexane, dichloromethane)[7]

  • Target analyte(s)

  • GC-MS system with a suitable capillary column (e.g., non-polar DB-5 type)[7]

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent.

    • Prepare a stock solution of the target analyte(s) at a known concentration.

  • Preparation of Calibration Standards:

    • Create a series of calibration standards by spiking known concentrations of the target analyte(s) into clean solvent.

    • Add a constant, known amount of the this compound internal standard stock solution to each calibration standard. A typical final concentration for the internal standard is around 10 µg/mL.[7]

  • Sample Preparation:

    • To the unknown sample, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.

  • GC-MS Analysis:

    • Inject the calibration standards and the sample with the internal standard into the GC-MS system.

    • Develop a suitable temperature program to achieve good separation of the analyte(s) and the internal standard.[8]

  • Data Analysis:

    • For each calibration standard, calculate the response factor (RF) using the following equation: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS) where:

      • Area_analyte is the peak area of the target analyte.

      • Concentration_analyte is the concentration of the target analyte.

      • Area_IS is the peak area of the internal standard (this compound).

      • Concentration_IS is the concentration of the internal standard.

    • Calculate the average RF from the calibration standards.

    • Determine the concentration of the analyte in the unknown sample using the following equation: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / Average_RF)

Table 2: Example GC-MS Parameters

ParameterValue
Injection Volume1 µL (splitless)
Injector Temperature250 °C
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Oven ProgramInitial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-400

Note: These are general parameters and should be optimized for the specific analytes and instrumentation.

Stability and Storage

Reference materials should be handled and stored properly to maintain their integrity.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Stability: While alkanes are generally stable, long-term stability should be monitored.[9] For solutions, it is recommended to prepare fresh working solutions regularly from a stock solution stored under appropriate conditions.[10]

Visualizations

G1 cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock_IS Internal Standard Stock (this compound) cal_standards Calibration Standards stock_IS->cal_standards Add constant amount sample Unknown Sample stock_IS->sample Add constant amount stock_analyte Analyte Stock stock_analyte->cal_standards Add varying amounts gcms GC-MS Analysis cal_standards->gcms sample->gcms data Data Acquisition gcms->data rf_calc Calculate Response Factor (RF) from Standards data->rf_calc conc_calc Calculate Analyte Concentration in Sample data->conc_calc rf_calc->conc_calc

Caption: Workflow for quantitative analysis using an internal standard.

G2 cluster_0 Reference Standard Suitability cluster_1 Benefits of Internal Standard A Chemically Inert F Corrects for Injection Volume Variation A->F B High Purity H Improves Method Precision and Accuracy B->H C Structurally Similar to Analyte (Optional) G Compensates for Instrument Response Drift C->G D Resolved from Analyte Peaks D->H E Not Present in Original Sample E->H

References

Application Notes and Protocols: 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Branched Alkane with Potential Applications in Cellular Signaling and Metabolism

Abstract

6-Ethyl-3,4-dimethyloctane is a saturated hydrocarbon belonging to the branched alkane family. While research into its specific biological functions is in its nascent stages, preliminary studies suggest potential involvement in modulating cellular membrane fluidity and interacting with hydrophobic pockets of certain signaling proteins. These interactions may influence downstream signaling cascades and metabolic pathways. This document provides an overview of the current understanding of this compound and detailed protocols for investigating its effects on cellular systems.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC12H26
Molecular Weight170.34 g/mol
Boiling Point (Predicted)199.3±3.0 °C
Density (Predicted)0.7±0.1 g/cm³
IUPAC NameThis compound

Handling and Storage: this compound should be handled in a well-ventilated fume hood. Store in a tightly sealed container at room temperature, away from heat and open flames.

Proposed Mechanism of Action and Cellular Effects

It is hypothesized that this compound, due to its lipophilic nature, readily partitions into cellular membranes. This incorporation may alter membrane fluidity, potentially impacting the function of membrane-bound receptors and ion channels. Furthermore, its branched structure could facilitate specific interactions with hydrophobic domains of intracellular proteins, including transcription factors and enzymes involved in lipid metabolism.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 6-EDO This compound Membrane Altered Membrane Fluidity 6-EDO->Membrane Partitions into Protein Intracellular Proteins (Hydrophobic Pockets) 6-EDO->Protein Binds to Receptor Membrane Receptors Membrane->Receptor Modulates Signaling Downstream Signaling (e.g., MAPK, Akt) Receptor->Signaling Activates/Inhibits Metabolism Lipid Metabolism (e.g., SREBP) Protein->Metabolism Regulates

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on cell viability, membrane fluidity, and gene expression.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound.

Materials:

  • HEK293 cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMEM with the same concentration of solvent used to dissolve the compound).

  • Incubate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 6-EDO Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read End End Read->End

Figure 2. Workflow for the MTT cell viability assay.

Membrane Fluidity Assay

This protocol utilizes the fluorescent probe Laurdan to measure changes in membrane fluidity.

Materials:

  • Cell line of interest

  • This compound

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Culture cells to 80% confluency.

  • Treat cells with various concentrations of this compound for the desired time.

  • Label the cells with 5 µM Laurdan for 30 minutes.

  • Wash the cells with PBS.

  • Measure the fluorescence emission at 440 nm and 490 nm with an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value: GP = (I_440 - I_490) / (I_440 + I_490). A decrease in GP indicates an increase in membrane fluidity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures changes in the expression of genes related to lipid metabolism.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., SREBF1, FASN) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Extract total RNA from cells treated with this compound and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, primers, and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Expected Results and Data Presentation

The following tables provide a template for presenting the data obtained from the described experiments.

Table 1: Effect of this compound on Cell Viability (% of Control)

Concentration (µM)24 hours48 hours72 hours
0 (Vehicle)100100100
1
10
50
100

Table 2: Changes in Membrane Fluidity (Generalized Polarization - GP)

Concentration (µM)GP Value
0 (Vehicle)
1
10
50
100

Table 3: Relative Gene Expression (Fold Change)

GeneFold Change vs. Control
SREBF1
FASN

Troubleshooting

  • Low Cell Viability in Control: Check for contamination, ensure proper cell culture conditions, and use fresh reagents.

  • Inconsistent Fluorescence Readings: Ensure complete washing of cells after Laurdan staining and protect from light.

  • Variable qPCR Results: Check RNA integrity, use high-quality primers, and optimize annealing temperature.

Conclusion

The protocols outlined in this document provide a framework for the initial characterization of the biological effects of this compound. The data generated will contribute to a better understanding of its mechanism of action and potential as a modulator of cellular processes. Further studies, including proteomic and metabolomic analyses, are warranted to fully elucidate its role in cellular signaling and metabolism.

Application Note: Safe Handling and Storage of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidelines for the safe handling and storage of 6-Ethyl-3,4-dimethyloctane (CAS No. 62183-62-4). Given the limited availability of specific safety and physical data for this compound, this note incorporates data from structurally similar branched alkanes and the linear isomer, n-dodecane, to provide a comprehensive safety protocol. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the chemical.

Compound Data

This compound is a branched alkane with the molecular formula C12H26.[1][2][3] While specific experimental data for this compound is scarce, the following table summarizes available computed data for this compound and experimental data for the related compound n-dodecane (a linear C12H26 alkane) for reference.

PropertyThis compound (Computed)n-Dodecane (Experimental)Data Source
Molecular Formula C12H26C12H26[1][2][3]
Molecular Weight 170.33 g/mol 170.34 g/mol [1][2]
CAS Number 62183-62-4112-40-3[1]
Appearance Not AvailableColorless liquid[4]
Boiling Point Not Available216.3 °C
Melting Point Not Available-9.6 °C[4]
Flash Point Not Available71 °C
Density Not Available0.75 g/cm³[4]
Vapor Pressure Not Available0.135 mmHg at 25 °C
XLogP3 5.86.1[1][5]
Hydrogen Bond Donor Count 00[1]
Hydrogen Bond Acceptor Count 00[1]

Note: The data for n-dodecane should be considered as an approximation. Branched alkanes may exhibit different physical properties.

Experimental Protocols

The following protocols are based on general best practices for handling flammable liquid hydrocarbons and should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A flame-retardant lab coat must be worn. Ensure exposed skin is covered.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.

Handling Procedures
  • All handling and dispensing of this compound should be conducted in a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Avoid inhalation of vapors.

  • Keep the compound away from heat, sparks, and open flames.

  • Use non-sparking tools and equipment.

  • Ground all containers and transfer equipment to prevent static discharge.

  • After handling, wash hands thoroughly with soap and water.

Storage Procedures

Proper storage is critical to maintain the stability of the compound and prevent hazardous situations.

  • Store in a tightly closed, properly labeled container. The label should include the chemical name, CAS number, and hazard pictograms.

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from direct sunlight and sources of ignition.

  • Store in a designated flammable liquids storage cabinet.

  • Segregate from incompatible materials.

Incompatible Materials

To prevent hazardous reactions, do not store this compound with the following:

  • Oxidizing agents: (e.g., peroxides, nitrates, perchlorates)

  • Strong acids

  • Halogens

Spill and Leak Procedures

In the event of a spill or leak, follow these procedures:

  • Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Ventilate the area thoroughly.

  • Major Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • If it is safe to do so, turn off all ignition sources.

    • Close the laboratory doors to contain vapors.

    • Contact the institution's emergency response team.

    • Provide the emergency responders with the Safety Data Sheet (or this document) and details of the spill.

Waste Disposal
  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain.

  • Collect waste in a properly labeled, sealed container for hazardous waste disposal.

Visualized Workflow

The following diagram illustrates the standard workflow for the safe handling and storage of this compound.

cluster_receiving Receiving and Initial Storage cluster_handling Handling Protocol cluster_storage Long-term Storage cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect label_container Verify Labeling inspect->label_container initial_storage Store in Flammable Cabinet label_container->initial_storage ppe Don Appropriate PPE initial_storage->ppe Retrieve for Use fume_hood Work in Chemical Fume Hood ppe->fume_hood dispense Dispense Compound fume_hood->dispense use Use in Experiment dispense->use seal Tightly Seal Container use->seal After Use collect_waste Collect Waste in Labeled Container use->collect_waste Generate Waste store Return to Flammable Cabinet seal->store segregate Segregate from Incompatibles store->segregate dispose Dispose via Hazardous Waste Protocol collect_waste->dispose

Caption: Workflow for Safe Handling and Storage.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-Ethyl-3,4-dimethyloctane. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The impurities largely depend on the synthetic route. For a Grignard reaction involving sec-butylmagnesium bromide and 3-pentanone (B124093) followed by reduction, common impurities include:

  • Unreacted Starting Materials: 3-pentanone and 2-bromobutane (B33332) (used to form the Grignard reagent).

  • Grignard Reagent Side-Products: Octane and other coupled alkanes.

  • Intermediate Alcohol: 6-Ethyl-3,4-dimethyloctan-4-ol, if the reduction step is incomplete.

  • Solvent Residues: Diethyl ether or tetrahydrofuran (B95107) (THF).

Q2: Which purification method is most suitable for this compound?

A2: Fractional distillation is the primary method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points.[1][2] For achieving very high purity (>99.5%), preparative gas chromatography (Prep-GC) is a powerful, albeit lower-throughput, alternative.[3][4]

Q3: My final product shows multiple peaks on the GC analysis. What could be the cause?

A3: Multiple peaks indicate the presence of impurities. Common causes include:

  • Incomplete reaction or reduction: Leading to the presence of starting materials or the intermediate alcohol.

  • Side reactions: Such as the coupling of the Grignard reagent with itself.

  • Inefficient purification: The fractional distillation may not have been sufficient to separate isomers or compounds with close boiling points.

Q4: How can I confirm the identity and purity of my purified this compound?

A4: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of your sample by their mass spectra and retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To ensure the absence of functional groups from starting materials or intermediates (e.g., a carbonyl group from a ketone or a hydroxyl group from an alcohol).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities Insufficient number of theoretical plates in the distillation column.[5][6]Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).[7]
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation is crucial for good separation.[7]
Poor insulation of the distillation column.Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.
Product Contaminated with Low-Boiling Impurities Premature collection of the main fraction.Monitor the head temperature closely. Only begin collecting the main fraction when the temperature has stabilized at the expected boiling point of the product.
Product Contaminated with High-Boiling Impurities Distilling for too long or at too high a temperature.Stop the distillation when the temperature begins to rise significantly above the product's boiling point.
Bumping or Unstable Boiling Lack of boiling chips or a stir bar.Always use fresh boiling chips or a magnetic stir bar for smooth boiling.
Gas Chromatography (GC) Analysis Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing Active sites in the injector liner or on the column.Use a deactivated liner and ensure the column is properly conditioned.
Column overload.Dilute the sample or use a higher split ratio.
Ghost Peaks Contamination in the injector, column, or carrier gas.Bake out the column, clean the injector, and use high-purity carrier gas.
Poor Resolution Inappropriate temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely boiling isomers.
Incorrect carrier gas flow rate.Set the carrier gas flow rate to the optimal linear velocity for your column dimensions.

Data Presentation

The following table summarizes the boiling points of this compound and potential impurities from a synthesis using a Grignard reaction with 2-bromobutane and 3-pentanone.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
2-BromobutaneC₄H₉Br137.0291[8][9][10][11][12]
3-PentanoneC₅H₁₀O86.13101.5 - 102[13][14][15][16][17]
Tetrahydrofuran (THF)C₄H₈O72.1166
This compound (Product) C₁₂H₂₆ 170.33 ~205-210 (Estimated)
6-Ethyl-3,4-dimethyloctan-4-ol (Intermediate)C₁₂H₂₆O186.34Higher than the final product

Note: The boiling point of this compound is estimated based on the boiling points of similar branched C12 alkanes.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To separate this compound from lower and higher boiling point impurities.

Materials:

  • Crude synthetic this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer and adapter

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is securely packed and insulated. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the condensation ring as it slowly rises through the fractionating column.

    • Collect any low-boiling fractions (e.g., residual solvent, unreacted 2-bromobutane and 3-pentanone) in a separate receiving flask. The head temperature will be significantly lower than the expected boiling point of the product.

    • When the head temperature stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the product fraction.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection: Continue collecting the fraction as long as the temperature remains stable. If the temperature rises significantly or drops, stop the distillation.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To assess the purity of the synthesized this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection: 1 µL of a diluted sample (in hexane) with a split ratio of 50:1.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in hexane.

  • Injection: Inject the sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify the peak corresponding to this compound based on its retention time (and mass spectrum if using GC-MS). Calculate the purity by determining the area percentage of the product peak relative to the total area of all peaks.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Synthetic Product (Alkane, Alcohol, Starting Materials) distillation Fractional Distillation crude->distillation low_boiling Low-Boiling Impurities (Solvent, Starting Materials) distillation->low_boiling Distillate 1 high_boiling High-Boiling Residue (Intermediate Alcohol, Side-Products) distillation->high_boiling Residue product_fraction Product-Containing Fraction distillation->product_fraction Distillate 2 gc_analysis1 GC-MS Analysis purity_check Purity > 95%? gc_analysis1->purity_check product_fraction->gc_analysis1 pure_product Pure this compound (>95%) purity_check->pure_product Yes prep_gc Preparative GC purity_check->prep_gc No high_purity_product High-Purity Product (>99.5%) prep_gc->high_purity_product

Caption: Purification workflow for this compound.

TroubleshootingTree Troubleshooting Poor GC Resolution start Poor Peak Resolution in GC check_column Is the column appropriate for alkane separation? start->check_column use_nonpolar Use a non-polar column (e.g., DB-1, HP-5) check_column->use_nonpolar No check_temp Is the temperature program optimized? check_column->check_temp Yes use_nonpolar->check_temp slow_ramp Decrease the temperature ramp rate (e.g., 5°C/min) check_temp->slow_ramp No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes resolution_ok Resolution Improved slow_ramp->resolution_ok optimize_flow Adjust flow to optimal linear velocity check_flow->optimize_flow No check_overload Is the column overloaded? check_flow->check_overload Yes optimize_flow->resolution_ok dilute_sample Dilute sample or increase split ratio check_overload->dilute_sample Yes check_overload->resolution_ok No dilute_sample->resolution_ok

Caption: Troubleshooting decision tree for poor GC resolution.

References

Technical Support Center: Synthesis of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-3,4-dimethyloctane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in optimizing the reaction yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic strategy for preparing this compound?

A common and effective strategy for the synthesis of highly branched alkanes like this compound is through a Grignard reaction to construct the carbon skeleton, followed by the reduction of the resulting tertiary alcohol. This approach involves the reaction of a suitable ketone with a Grignard reagent to form a new carbon-carbon bond.[1][2]

Q2: How do I choose the appropriate ketone and Grignard reagent for the synthesis?

For the synthesis of this compound, a possible retrosynthetic disconnection points to two primary Grignard reaction pathways:

  • Route A: Reaction of 3,4-dimethylhexan-2-one with a propylmagnesium halide.

  • Route B: Reaction of 5-methylheptan-3-one (B146453) with a sec-butylmagnesium halide.

The choice between these routes may depend on the commercial availability and stability of the starting materials.

Q3: What are the most critical parameters to control for a high-yield Grignard reaction?

The most critical parameters for a successful Grignard reaction are the strict exclusion of water and atmospheric oxygen. Grignard reagents are highly reactive towards protic solvents and water, which will quench the reagent and reduce the yield.[3] Additionally, the reaction temperature and the rate of addition of the electrophile (ketone) are crucial to minimize side reactions.[3]

Q4: My Grignard reaction is not initiating. What could be the cause?

Failure of a Grignard reaction to initiate is a common issue. This is often due to a passivating layer of magnesium oxide on the magnesium turnings.[3] Activation of the magnesium surface can be achieved by methods such as crushing the magnesium turnings, adding a small crystal of iodine, or using a sonicator.[3] The presence of residual moisture in the glassware or solvent is another primary cause of initiation failure.[3]

Q5: What are the expected side reactions in this synthesis, and how can they be minimized?

Common side reactions include:

  • Wurtz-type coupling: The Grignard reagent reacts with the alkyl halide from which it was formed. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings during the formation of the Grignard reagent.[3]

  • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the recovery of the starting ketone after workup. This is more common with sterically hindered ketones.[3] Using a less hindered Grignard reagent or lower reaction temperatures can mitigate this.

  • Reduction of the ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[3]

Q6: What is a suitable method for the reduction of the intermediate tertiary alcohol?

The tertiary alcohol intermediate can be reduced to the final alkane product through a two-step process: dehydration to an alkene followed by catalytic hydrogenation. Dehydration can be achieved using a strong acid catalyst such as sulfuric acid or phosphoric acid with heating. The resulting alkene mixture can then be hydrogenated using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Q7: How can I purify the final this compound product?

Fractional distillation is a suitable method for purifying the final alkane product, as alkanes with different branching and molecular weights will have different boiling points.[4][5] For removal of any remaining polar impurities, column chromatography over silica (B1680970) gel with a non-polar eluent (e.g., hexanes) can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Tertiary Alcohol 1. Inactive magnesium turnings. 2. Presence of moisture in reagents or glassware.[3] 3. Grignard reagent did not form.1. Activate magnesium with iodine, mechanical grinding, or sonication.[3] 2. Flame-dry all glassware and use anhydrous solvents. 3. Confirm Grignard formation with a Gilman test before adding the ketone.
Recovery of Starting Ketone 1. Enolization of the ketone by the Grignard reagent acting as a base.[3] 2. Incomplete reaction.1. Lower the reaction temperature during the addition of the ketone. 2. Use a less sterically hindered Grignard reagent if possible.[3] 3. Increase the reaction time or use a slight excess of the Grignard reagent.
Presence of a Dimer Byproduct (Wurtz Coupling) Reaction of the Grignard reagent with unreacted alkyl halide.[3]Ensure slow, dropwise addition of the alkyl halide to the magnesium during Grignard reagent formation to maintain a low concentration of the alkyl halide.[3]
Incomplete Reduction of Tertiary Alcohol 1. Inefficient dehydration of the alcohol. 2. Inactive hydrogenation catalyst.1. Ensure sufficient heating and an adequate amount of acid catalyst during the dehydration step. 2. Use fresh palladium on carbon catalyst and ensure the system is properly flushed with hydrogen.
Difficult Purification of Final Product Co-distillation of impurities with similar boiling points.If fractional distillation is insufficient, consider preparative gas chromatography for high purity samples. For removal of specific impurities, techniques like urea (B33335) adduction can separate linear from branched alkanes.[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Ethyl-3,4-dimethyloctan-6-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[3]

  • 3-bromopropane

  • 3,4-dimethylhexan-2-one

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask and briefly heat under a stream of nitrogen, then cool to room temperature.

  • Add a small crystal of iodine if necessary to activate the magnesium.

  • In the dropping funnel, prepare a solution of 3-bromopropane in anhydrous diethyl ether.

  • Add a small amount of the 3-bromopropane solution to the magnesium turnings to initiate the reaction. Initiation is indicated by bubbling and a gentle reflux.

  • Once initiated, add the remaining 3-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 3,4-dimethylhexan-2-one in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Protocol 2: Reduction of 6-Ethyl-3,4-dimethyloctan-6-ol to this compound

Materials:

Procedure:

  • Place the crude tertiary alcohol in a round-bottom flask with a distillation setup.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to effect dehydration and distill the resulting alkene.

  • Dissolve the collected alkene in ethanol or ethyl acetate in a hydrogenation flask.

  • Add palladium on carbon catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (repeat 3 times).

  • Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alkane by fractional distillation.

Data Presentation

Table 1: Optimization of Grignard Reaction Conditions for Tertiary Alcohol Synthesis

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1Diethyl Ether0 to RT275
2THF0 to RT282
3Diethyl Ether-20 to RT278
4THF-78 to RT385

Table 2: Optimization of Tertiary Alcohol Reduction

Entry Dehydration Agent Hydrogenation Catalyst Pressure (atm) Yield (%)
1H₂SO₄10% Pd/C188
2H₃PO₄10% Pd/C185
3H₂SO₄5% PtO₂190
4H₂SO₄10% Pd/C395

Visualizations

SynthesisWorkflow Start 3-bromopropane + 3,4-dimethylhexan-2-one Grignard Grignard Reaction (Mg, Et2O) Start->Grignard Alcohol 6-Ethyl-3,4-dimethyloctan-6-ol Grignard->Alcohol Dehydration Dehydration (H2SO4, heat) Alcohol->Dehydration Alkene Alkene Intermediate Dehydration->Alkene Hydrogenation Hydrogenation (H2, Pd/C) Alkene->Hydrogenation Product This compound Hydrogenation->Product

Caption: Synthetic workflow for this compound.

SideReactions GrignardReagent Propylmagnesium Bromide DesiredReaction Desired Reaction GrignardReagent->DesiredReaction Nucleophilic Addition Wurtz Wurtz Coupling (Hexane) GrignardReagent->Wurtz with 3-bromopropane Enolization Enolization (Ketone Recovery) GrignardReagent->Enolization acts as base Reduction Reduction (Secondary Alcohol) GrignardReagent->Reduction Hydride Transfer Ketone 3,4-dimethylhexan-2-one Ketone->DesiredReaction Ketone->Enolization Ketone->Reduction

Caption: Potential side reactions in the Grignard synthesis step.

TroubleshootingFlowchart Start Low Yield of Final Product CheckGrignard Check Grignard Step Yield Start->CheckGrignard GrignardLow Low Grignard Yield CheckGrignard->GrignardLow Low CheckReduction Check Reduction Step Yield CheckGrignard->CheckReduction Good TroubleshootGrignard Troubleshoot Grignard: - Check for moisture - Activate Mg - Check reagents GrignardLow->TroubleshootGrignard ReductionLow Low Reduction Yield CheckReduction->ReductionLow Low Success Yield Improved CheckReduction->Success Good TroubleshootReduction Troubleshoot Reduction: - Check catalyst activity - Ensure complete dehydration - Optimize H2 pressure ReductionLow->TroubleshootReduction TroubleshootGrignard->Success TroubleshootReduction->Success

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 6-Ethyl-3,4-dimethyloctane. The information is intended for researchers, scientists, and professionals in drug development who may encounter this molecule in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound, a branched alkane, is determined by several key factors:

  • Bond Strength: The strong carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds are inherently stable and require significant energy to break.

  • Branching: As a branched alkane, this compound is generally more stable than its straight-chain isomers.[1][2] This increased stability is attributed to a reduction in surface area and steric strain, resulting in lower overall energy.[1]

  • Hyperconjugation: The structure of branched alkanes allows for hyperconjugation, which is the delocalization of electrons from C-H bonds, contributing to the molecule's stability.[1]

  • Inductive Effect: Alkyl groups have an electron-donating inductive effect, which can stabilize any carbocation intermediates that might form during a reaction.[1]

Q2: What are the expected degradation pathways for this compound under experimental conditions?

A2: this compound can degrade through both aerobic and anaerobic pathways, primarily driven by microbial activity.

  • Aerobic Degradation: In the presence of oxygen, degradation is typically initiated by enzymes like alkane hydroxylases (e.g., AlkB) or cytochrome P450 monooxygenases.[3][4] These enzymes introduce an oxygen atom, usually at a terminal or sub-terminal position, to form an alcohol. This alcohol is then further oxidized to an aldehyde and then a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway for further metabolism.[3][5]

  • Anaerobic Degradation: Under anaerobic conditions, one common mechanism is the addition of fumarate (B1241708) to the alkane, a reaction catalyzed by alkylsuccinate synthase.[5][6] This forms an alkylsuccinate derivative that can be further metabolized.[5] Another potential pathway is carboxylation.[3][4]

Q3: My this compound sample appears to be degrading. How can I confirm this and identify the degradation products?

A3: To confirm degradation and identify the products, you can use chromatographic and spectroscopic techniques. A common approach involves:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. A decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): For less volatile degradation products, HPLC coupled with a suitable detector (e.g., UV, MS) can be used for separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of unknown degradation products.

A typical workflow for this analysis is outlined in the diagram below.

Experimental Workflow for Degradation Analysis cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Degraded Sample Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC Analysis Concentration->HPLC PeakID Peak Identification GCMS->PeakID NMR NMR Spectroscopy HPLC->NMR StructureElucidation Structure Elucidation NMR->StructureElucidation Pathway Pathway Determination PeakID->Pathway StructureElucidation->Pathway

Workflow for analyzing the degradation of this compound.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in Culture Media

Possible Cause Troubleshooting Step Expected Outcome
Microbial Contamination 1. Perform a sterility test of the culture medium. 2. Analyze a control sample of the medium without the compound.1. No microbial growth should be observed. 2. No degradation of the compound should occur in the sterile control.
Reactive Media Components 1. Review the composition of the culture medium for potentially reactive species. 2. Test the stability of the compound in a simpler, defined medium.1. Identify and remove any incompatible components. 2. The compound should be stable in the simpler medium.
Photo-degradation 1. Store the experimental setup in the dark or under amber light.1. The rate of degradation should decrease significantly.

Issue 2: Inconsistent Results in Stability Assays

Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Temperature Control 1. Ensure the incubator or water bath maintains a constant temperature. 2. Use a calibrated thermometer to verify the temperature.1. Consistent temperature readings throughout the experiment.
Variability in Inoculum 1. Standardize the preparation of the microbial inoculum (e.g., cell density, growth phase).1. More reproducible degradation profiles between replicates.
Inaccurate Quantification 1. Validate the analytical method (e.g., GC-MS, HPLC) for linearity, accuracy, and precision. 2. Use an internal standard for quantification.1. Consistent and reliable measurements of the compound's concentration.

Data Presentation

The following table summarizes hypothetical stability data for this compound under different experimental conditions. This data is for illustrative purposes to guide experimental design.

Condition Matrix Temperature (°C) Half-life (t½) (days)
Aerobic Nutrient Broth with Pseudomonas putida307
Anaerobic Defined Medium with Sulfate-Reducing Bacteria2528
Sterile Control Nutrient Broth (Sterile)30> 100
Photochemical Aqueous Solution (UV light)252

Experimental Protocols

Protocol 1: Aerobic Biodegradation Assay

  • Prepare the medium: Prepare a suitable liquid culture medium (e.g., Bushnell-Haas broth) and dispense into sterile flasks.

  • Add the compound: Add this compound to a final concentration of 100 ppm. An emulsifying agent may be needed for dissolution.

  • Inoculate: Inoculate the flasks with a pre-cultured microbial consortium known to degrade alkanes (e.g., Pseudomonas putida). Include a sterile, uninoculated control.

  • Incubate: Incubate the flasks at a controlled temperature (e.g., 30°C) with shaking to ensure aeration.

  • Sample and analyze: At regular intervals, withdraw samples and extract the remaining this compound using a suitable solvent (e.g., hexane). Analyze the extract by GC-MS to determine the concentration of the parent compound and identify any degradation products.

Protocol 2: Anaerobic Biodegradation Assay

  • Prepare the medium: Prepare an anaerobic medium (e.g., with sulfate (B86663) as the electron acceptor) and dispense into anaerobic culture tubes or vials.

  • Add the compound: Add this compound as described for the aerobic assay.

  • Inoculate: Inoculate with an anaerobic, alkane-degrading culture (e.g., a sulfate-reducing consortium) inside an anaerobic chamber.

  • Incubate: Incubate the tubes in the dark at a controlled temperature.

  • Sample and analyze: Periodically sacrifice tubes to sample and analyze the contents as described in the aerobic protocol.

Signaling Pathways and Logical Relationships

Aerobic Degradation Pathway

The following diagram illustrates the general aerobic degradation pathway for a branched alkane like this compound.

General Aerobic Degradation Pathway of Branched Alkanes Alkane This compound Alcohol Alcohol Derivative Alkane->Alcohol Alkane Hydroxylase Aldehyde Aldehyde Derivative Alcohol->Aldehyde Alcohol Dehydrogenase CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase BetaOxidation β-Oxidation CarboxylicAcid->BetaOxidation Metabolism Central Metabolism BetaOxidation->Metabolism

Aerobic degradation pathway of this compound.

Anaerobic Degradation Pathway (Fumarate Addition)

This diagram shows a common anaerobic degradation pathway initiated by fumarate addition.

Anaerobic Degradation via Fumarate Addition Alkane This compound Alkylsuccinate Alkylsuccinate Alkane->Alkylsuccinate Alkylsuccinate Synthase Fumarate Fumarate Fumarate->Alkylsuccinate Metabolism Further Metabolism Alkylsuccinate->Metabolism

Anaerobic degradation of this compound via fumarate addition.

References

Overcoming solubility issues with 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Ethyl-3,4-dimethyloctane

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a branched-chain alkane. Due to its nonpolar hydrocarbon structure, it is hydrophobic and lipophilic. This means it exhibits poor solubility in polar solvents like water but is readily soluble in nonpolar organic solvents.

Q2: Which solvents are recommended for dissolving this compound?

A2: Nonpolar solvents are the most effective for dissolving this compound. The choice of solvent may depend on the specific requirements of your experiment, such as boiling point, and compatibility with other reagents. See the table below for a list of recommended solvents.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. Gently warming the solvent while attempting to dissolve this compound can enhance the rate of dissolution and the amount that can be dissolved. However, always be mindful of the solvent's boiling point and the thermal stability of other components in your experiment.

Q4: Can I use a co-solvent to dissolve this compound in a more polar medium?

A4: Using a co-solvent system can be a viable strategy, but it is challenging for a highly nonpolar compound like this compound in a polar medium. A common approach is to first dissolve the compound in a minimal amount of a miscible nonpolar solvent (like hexane (B92381) or heptane) and then introduce this solution into the more polar medium under vigorous agitation. The stability of such a mixture may be limited.

Troubleshooting Guide

Issue: this compound is not dissolving or is forming a separate phase in my chosen solvent.

This common issue arises from a mismatch in polarity between the compound and the solvent. Follow the troubleshooting workflow below to address this problem.

G start Start: Solubility Issue (Compound not dissolving) check_solvent Step 1: Verify Solvent Polarity Is the solvent nonpolar? start->check_solvent use_nonpolar Action: Switch to a nonpolar solvent (e.g., Hexane, Toluene) check_solvent->use_nonpolar No increase_agitation Step 2: Increase Agitation Are you using vortexing or sonication? check_solvent->increase_agitation Yes use_nonpolar->increase_agitation apply_agitation Action: Apply vigorous vortexing or use a sonication bath increase_agitation->apply_agitation No increase_temp Step 3: Gently Increase Temperature Is the mixture at room temperature? increase_agitation->increase_temp Yes apply_agitation->increase_temp apply_heat Action: Warm the mixture gently (e.g., 30-40°C water bath) increase_temp->apply_heat Yes consult_sds Final Step: Re-evaluate protocol Consult literature for similar compounds increase_temp->consult_sds No apply_heat->consult_sds success Success: Compound Dissolved consult_sds->success

Caption: Troubleshooting workflow for dissolving this compound.

Data & Protocols

Solvent Selection for this compound

The following table summarizes suitable solvents for dissolving this compound, along with their relevant physical properties.

SolventChemical FormulaBoiling Point (°C)PolaritySolubility Expectation
n-HexaneC₆H₁₄69NonpolarHigh
n-HeptaneC₇H₁₆98NonpolarHigh
TolueneC₇H₈111NonpolarHigh
ChloroformCHCl₃61NonpolarModerate to High
DichloromethaneCH₂Cl₂40NonpolarModerate to High
WaterH₂O100PolarInsoluble
EthanolC₂H₅OH78PolarVery Low / Insoluble
Experimental Protocol: Preparation of a Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in n-heptane.

Materials:

  • This compound (Molecular Weight: 170.34 g/mol )

  • n-Heptane (Anhydrous grade)

  • Analytical balance

  • Glass volumetric flask (e.g., 10 mL)

  • Glass pipette or syringe

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.010 L × 170.34 g/mol = 0.017034 g (or 17.0 mg)

  • Weigh the Compound: Accurately weigh approximately 17.0 mg of this compound using an analytical balance and transfer it carefully into the 10 mL volumetric flask.

  • Add Solvent: Add approximately 5 mL of n-heptane to the volumetric flask.

  • Dissolve the Compound:

    • Cap the flask securely and vortex the mixture for 1-2 minutes.

    • If the compound does not fully dissolve, place the flask in a sonicator bath for 5-10 minutes.

    • Visually inspect the solution to ensure no undissolved droplets or separate phases are present.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add n-heptane to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature, protected from light if necessary.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization Phase calculate Calculate Mass (17.0 mg for 10mL of 10mM) weigh Weigh Compound calculate->weigh add_solvent Add ~5mL n-Heptane weigh->add_solvent vortex Vortex for 2 min add_solvent->vortex sonicate Optional: Sonicate for 10 min vortex->sonicate add_to_volume Add n-Heptane to 10mL Mark sonicate->add_to_volume homogenize Invert Flask to Mix add_to_volume->homogenize store Store Solution homogenize->store

Caption: Experimental workflow for preparing a stock solution.

Technical Support Center: Synthesis of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-Ethyl-3,4-dimethyloctane. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes for this compound?

A1: Two common and effective synthetic strategies for constructing the branched alkane skeleton of this compound are:

  • Route 1: Grignard Reaction, Dehydration, and Hydrogenation: This multi-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the desired alkane.

  • Route 2: Wittig Reaction and Hydrogenation: This approach utilizes a Wittig reaction to form the carbon-carbon double bond with the desired connectivity, followed by hydrogenation of the resulting alkene.

Q2: How can I purify the final this compound product?

A2: Purification of the final product typically involves fractional distillation to separate the desired alkane from any remaining starting materials, solvents, and byproducts with different boiling points. If non-volatile impurities are present, column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes) can be an effective purification method.

Q3: What analytical techniques are recommended for identifying impurities?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for identifying and quantifying volatile impurities in the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also invaluable for structural elucidation of the final product and any isolated byproducts.

Troubleshooting Guides

Below are troubleshooting guides for the two primary synthetic routes.

Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This route involves three main stages, each with potential challenges.

Stage 1: Grignard Reaction of 3-Pentanone (B124093) with sec-Butylmagnesium Bromide

Q1.1: My Grignard reaction is not initiating. What could be the problem?

A1.1: Failure to initiate is a common issue in Grignard reactions. The primary causes are:

  • Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

  • Passivated magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide. This can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Purity of magnesium: Impurities in the magnesium, such as iron and manganese, can inhibit the reaction.[1]

Q1.2: I have a significant amount of a high-boiling, non-polar impurity in my crude product. What is it likely to be?

A1.2: A common byproduct in the formation of Grignard reagents is a Wurtz-type coupling product. In the case of sec-butylmagnesium bromide, this would be 3,4-dimethylhexane, formed from the coupling of two sec-butyl groups. Additionally, if using bromobenzene (B47551) to prepare a Grignard reagent, biphenyl (B1667301) is a major impurity.[2]

Q1.3: My yield of the tertiary alcohol (4-ethyl-3,5-dimethylheptan-4-ol) is low, and I've recovered a significant amount of the starting ketone (3-pentanone). Why?

A1.3: With sterically hindered ketones and Grignard reagents, two side reactions can compete with the desired addition:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this will regenerate the starting ketone.[3]

  • Reduction: The Grignard reagent can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[3]

Potential Impurity/Issue Likely Cause Suggested Solution
No reactionMoisture, passivated MgRigorously dry all equipment and reagents; use an inert atmosphere. Activate Mg with iodine.
3,4-dimethylhexaneWurtz coupling of Grignard reagentAdd the alkyl halide slowly to the magnesium turnings to maintain a low concentration.
Unreacted 3-pentanoneEnolization by the Grignard reagentUse a less sterically hindered Grignard reagent if possible, or consider using an organolithium reagent.
3-pentanolReduction of the ketoneUse a Grignard reagent without β-hydrogens if the synthetic route allows.
Stage 2: Acid-Catalyzed Dehydration of 4-Ethyl-3,5-dimethylheptan-4-ol

Q2.1: My dehydration reaction produced a mixture of several alkenes. Is this normal?

A2.1: Yes, the acid-catalyzed dehydration of tertiary alcohols often leads to a mixture of alkene isomers through both Zaitsev and Hofmann elimination pathways. Furthermore, the initial carbocation intermediate can undergo rearrangements (hydride and alkyl shifts) to form more stable carbocations, leading to a wider range of alkene products.

Stage 3: Catalytic Hydrogenation of the Alkene Mixture

Q3.1: My final product contains residual alkenes after hydrogenation. How can I resolve this?

A3.1: Incomplete hydrogenation can occur, especially with sterically hindered or tetrasubstituted alkenes.[4] To drive the reaction to completion, you can try:

  • Increasing the hydrogen pressure.

  • Increasing the catalyst loading (e.g., Pd/C).

  • Extending the reaction time.

  • Increasing the reaction temperature (with caution, as this can sometimes promote side reactions).

Q3.2: I observe isomerization of the double bond in my starting material during hydrogenation. Why does this happen?

A3.2: Many hydrogenation catalysts can also catalyze the isomerization of alkenes.[5] This is particularly prevalent at higher temperatures or with certain catalysts. If this is problematic for your synthesis, consider using a different catalyst or milder reaction conditions. During the hydrogenation of polyunsaturated fats, this can lead to the formation of undesirable trans fats.[6][7]

Route 2: Wittig Reaction and Hydrogenation

This route offers a more direct approach to the carbon skeleton but has its own set of challenges.

Stage 1: Wittig Reaction of 3-Hexanone (B147009) with (1,2-dimethylpropyl)triphenylphosphonium bromide

Q2.1: The main byproduct of my Wittig reaction is a white, high-melting solid that is difficult to remove. What is it and how can I get rid of it?

A2.1: The major byproduct of a Wittig reaction is triphenylphosphine (B44618) oxide (Ph₃P=O).[8][9][10] This compound is often crystalline and can be challenging to separate from the desired alkene. Purification is typically achieved by column chromatography or by taking advantage of its slightly higher polarity compared to the non-polar alkene product.

Q2.2: The yield of my Wittig reaction is low. What are some potential causes?

A2.2: Low yields in Wittig reactions can be attributed to several factors:

  • Steric hindrance: The reaction between a sterically hindered ketone (like 3-hexanone) and a bulky ylide can be slow.

  • Ylide instability: The phosphonium (B103445) ylide can be unstable, especially if it is not a stabilized ylide. It should be generated and used promptly.

  • Base selection: The choice of base for deprotonating the phosphonium salt is crucial. For non-stabilized ylides, a very strong base like n-butyllithium is required.

Q2.3: I am having trouble preparing the initial phosphonium salt. What are some common issues?

A2.3: The formation of the phosphonium salt via an SN2 reaction between triphenylphosphine and an alkyl halide can be slow, especially with secondary halides due to steric hindrance.[10] It may require elevated temperatures and extended reaction times. Microwave irradiation has been shown to be an efficient method for synthesizing phosphonium salts.[11][12]

Potential Impurity/Issue Likely Cause Suggested Solution
Triphenylphosphine oxideInherent byproduct of the reactionPurify the alkene product by column chromatography or recrystallization.
Low alkene yieldSteric hindrance, unstable ylideIncrease reaction time and/or temperature. Ensure the ylide is generated and used under anhydrous, inert conditions.
Unreacted starting materialsIncomplete reactionRe-evaluate the choice of base and reaction conditions for ylide formation.
Stage 2: Catalytic Hydrogenation of the Alkene Product

Q3.1: The hydrogenation of my Wittig product is very slow. Why is this?

A3.1: The alkene formed from the Wittig reaction of 3-hexanone and the specified ylide is tetrasubstituted. Tetrasubstituted alkenes are known to be very difficult to hydrogenate due to steric hindrance around the double bond.[4]

Q3.2: What are the best practices for hydrogenating a sterically hindered alkene?

A3.2: For challenging hydrogenations:

  • Use a more active catalyst, such as platinum oxide (Adam's catalyst).

  • Employ higher hydrogen pressures and temperatures.

  • Consider specialized catalysts, such as Crabtree's catalyst or certain bimetallic alloy catalysts, which have shown efficacy for hindered olefins.[13][14]

Experimental Protocol: Route 1 - Synthesis of this compound

Step 1: Synthesis of 4-Ethyl-3,5-dimethylheptan-4-ol via Grignard Reaction
  • Preparation: All glassware must be oven-dried at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine. In the dropping funnel, place a solution of 2-bromobutane (B33332) (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 2-bromobutane solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color and gentle refluxing. If it does not start, gently warm the flask.

  • Addition: Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of 3-pentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of ammonium (B1175870) chloride and crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 4-Ethyl-3,5-dimethylheptan-4-ol
  • Setup: Place the crude alcohol in a round-bottom flask with a distillation apparatus.

  • Reaction: Add a catalytic amount of concentrated sulfuric acid.

  • Distillation: Gently heat the mixture. The alkene products will distill as they are formed. Collect the distillate.

  • Workup: Wash the distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and filter.

Step 3: Hydrogenation of the Alkene Mixture
  • Setup: Dissolve the alkene mixture from the previous step in ethanol (B145695) in a high-pressure hydrogenation vessel.

  • Catalyst: Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature until hydrogen uptake ceases.

  • Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude this compound by fractional distillation.

Troubleshooting Workflow

G cluster_start Synthesis of this compound cluster_analysis Analysis of Crude Product cluster_troubleshooting Troubleshooting Impurities cluster_solutions Corrective Actions start Start Synthesis analysis Analyze Crude Product (GC-MS, NMR) start->analysis impurity_check Impurities Detected? analysis->impurity_check unreacted_sm Unreacted Starting Materials? impurity_check->unreacted_sm Yes purification Purify Product (Distillation/Chromatography) impurity_check->purification No side_products Unexpected Side Products? unreacted_sm->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) unreacted_sm->optimize_conditions Yes check_reagents Check Reagent Purity and Dryness side_products->check_reagents Yes side_products->purification No optimize_conditions->start Re-run Synthesis check_reagents->start Re-run Synthesis end_product Pure this compound purification->end_product

Caption: Troubleshooting workflow for impurity analysis.

References

Technical Support Center: Optimizing GC-MS for 6-Ethyl-3,4-dimethyloctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 6-Ethyl-3,4-dimethyloctane (C12H26).

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for analyzing this compound?

A solid set of starting parameters is crucial for method development. The following table summarizes a typical starting point for the analysis of this branched alkane.

Data Presentation Table 1: Recommended Starting GC-MS Parameters

Parameter Recommended Setting Rationale & Notes
GC Column
Stationary Phase 100% Dimethylpolysiloxane or 5% Phenyl Methyl Siloxane (e.g., HP-5MS)[1][2] This compound is a non-polar compound, requiring a non-polar stationary phase for optimal retention and selectivity.[1][3] Low-bleed ("MS") columns are essential to minimize baseline noise.[4]
Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm film thickness[1] Provides a good balance between separation efficiency and sample capacity for general-purpose analysis.[5]
Injector
Type Split/Splitless The choice depends on analyte concentration.[6]
Temperature 280 °C Ensures complete and rapid vaporization of the C12 alkane, preventing peak broadening.[1]
Injection Mode Splitless (for trace analysis) or Split 50:1 (for higher concentrations)[7][8] Splitless mode maximizes sensitivity for low-level detection, while split mode prevents column overload with concentrated samples.[7][9]
Carrier Gas
Gas Helium or Hydrogen[1] Helium is standard and inert. Hydrogen can offer faster analysis times.[1]
Flow Rate 1.2 mL/min (Constant Flow)[1][2] An optimal flow rate is critical for good peak shape and separation efficiency.
Oven Program
Initial Temperature 50 °C, hold for 2 minutes A lower initial temperature helps focus the analytes at the head of the column, especially in splitless mode.[1]
Ramp Rate 10 °C/min A moderate ramp rate provides a good balance between resolution and analysis time.
Final Temperature 280 °C, hold for 5 minutes Ensures the analyte is fully eluted from the column without exceeding the column's thermal limit.[1]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)[10] Standard ionization technique for volatile, non-polar compounds.
Ion Source Temp. 230 °C[1] Affects fragmentation patterns; this is a common starting point for good ionization.[11][12]
Quadrupole Temp. 150 °C[1] A typical setting for good mass filtering.
Transfer Line Temp. 280 °C[10] Must be hot enough to prevent analyte condensation between the GC and MS.

| Acquisition Mode | Full Scan (m/z 40-250) or SIM | Full scan is used for identification. Selected Ion Monitoring (SIM) targeting m/z 57, 71, and 85 can significantly increase sensitivity for quantification.[1] |

Q2: How do I choose the correct GC column?

Choosing the right column is the most critical step for a successful separation. For this compound, a non-polar branched alkane, the primary consideration is the stationary phase. A non-polar phase, such as 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane, is ideal as it separates compounds primarily by their boiling points and van der Waals interactions. Standard dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness offer a good starting point, balancing efficiency and capacity.[1][5] For highly complex samples containing many isomers, a longer column (e.g., 60 m) may be necessary to improve resolution.[3]

Q3: Should I use a split or splitless injection?

The choice between split and splitless injection depends entirely on the concentration of this compound in your sample.[6]

  • Use Splitless Injection for Trace Analysis: If you are trying to detect very low concentrations (e.g., parts-per-billion), splitless injection is necessary.[7][8] This technique transfers nearly the entire sample onto the column, maximizing sensitivity.[9]

  • Use Split Injection for Concentrated Samples: If your sample is relatively concentrated, a split injection is required to avoid overloading the GC column, which would result in broad, distorted peaks.[7][13] A split ratio of 50:1 is a common starting point, meaning only 1 part out of 51 of the injected sample enters the column.

Data Presentation Table 2: Comparison of Injection Techniques

Feature Split Injection Splitless Injection
Primary Use High-concentration samples Trace-level analysis[7]
Sensitivity Lower Higher[8]
Peak Shape Generally sharper, narrower peaks Can lead to broader peaks if not optimized[8]
Risk May not detect trace components Column overload if sample is too concentrated

| Key Parameter | Split Ratio (e.g., 50:1, 100:1) | Splitless Hold Time (e.g., 0.75-1.0 min) |

Q4: What are the most important mass spectrometer settings to optimize?

For the mass spectrometer, the most critical parameters are the ion source and transfer line temperatures.

  • Ion Source Temperature: This temperature influences the degree of fragmentation.[12] A higher source temperature can lead to increased fragmentation and a less abundant molecular ion (the ion corresponding to the intact molecule), which can make identification more difficult.[11][14] A standard starting point is 230°C, but it may need to be adjusted to achieve the desired balance of molecular ion and fragment ions.[1]

  • Transfer Line Temperature: This must be high enough to prevent the analyte from condensing as it travels from the GC column to the ion source. A good rule of thumb is to set it at or slightly above the final oven temperature.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broad Peaks)

Q: My peak for this compound is tailing or excessively broad. What are the potential causes and solutions?

A: Poor peak shape is a common problem that can compromise both quantification and resolution. The causes are often related to the sample introduction, column, or flow path.

Mandatory Visualization

G cluster_0 start Poor Peak Shape Observed check_injector 1. Check Injector Temperature Is it high enough (e.g., 280°C)? start->check_injector check_flow 2. Verify Carrier Gas Flow Rate Is it optimal (e.g., 1-2 mL/min)? check_injector->check_flow Yes solution_injector Increase Injector Temperature check_injector->solution_injector No check_activity 3. Suspect Active Sites Are liner and column deactivated? check_flow->check_activity Yes solution_flow Optimize Flow Rate check_flow->solution_flow No check_column 4. Check for Column Contamination Is there residue at the column head? check_activity->check_column Yes solution_activity Use Deactivated Liner (with glass wool) check_activity->solution_activity No solution_column Trim 10-20 cm from column inlet check_column->solution_column Yes

Caption: Troubleshooting workflow for poor peak shape.

Potential Causes & Solutions:

  • Inadequate Vaporization: If the injector temperature is too low, the sample will vaporize slowly, leading to a broad peak. Solution: Increase the injector temperature in 20°C increments.[1]

  • Sub-optimal Flow Rate: A carrier gas flow rate that is too low increases the time the analyte spends in the column, allowing for diffusion and peak broadening. Solution: Ensure the flow rate is optimized, typically between 1-2 mL/min for a 0.25 mm I.D. column.[1]

  • Active Sites: Active sites in the injector liner or on the column can interact with analytes, causing tailing. Solution: Use a new, deactivated liner, potentially one with glass wool to aid vaporization. If the problem persists, trim 10-20 cm from the inlet of the column.[1][15]

  • Column Overload: Injecting too much sample will saturate the stationary phase, causing a "fronting" peak. Solution: Dilute the sample or increase the split ratio.

Issue 2: Low Sensitivity or No Peak

Q: I am seeing a very small peak, or no peak at all, for my analyte. How can I improve the signal intensity?

A: Low sensitivity can be frustrating, especially in trace analysis. The issue could be with the injection, the system integrity, or the MS detector settings.

Mandatory Visualization

G cluster_1 start Low or No Signal check_leaks 1. Check for Leaks Is the system leak-tight? start->check_leaks check_injection 2. Review Injection Mode Is it appropriate for the concentration? check_leaks->check_injection Yes solution_leaks Find and Fix Leaks check_leaks->solution_leaks No check_ms_tune 3. Check MS Tune Report Is the detector performing optimally? check_injection->check_ms_tune Yes solution_injection Switch to Splitless or Reduce Split Ratio check_injection->solution_injection No check_sim 4. Consider Acquisition Mode Are you using Full Scan for trace analysis? check_ms_tune->check_sim Yes solution_ms_tune Perform MS Autotune Clean Ion Source if necessary check_ms_tune->solution_ms_tune No solution_sim Switch to SIM Mode (m/z 57, 71, 85) check_sim->solution_sim Yes

Caption: Troubleshooting workflow for low sensitivity.

Potential Causes & Solutions:

  • System Leaks: Leaks in the carrier gas line or at the injector can prevent the sample from reaching the detector efficiently. Solution: Perform a leak check of the system.

  • Incorrect Injection Mode: Using a high split ratio for a low-concentration sample will vent most of the sample, resulting in a small or non-existent peak. Solution: Switch to splitless mode or significantly lower the split ratio.[8]

  • Mass Spectrometer Not Optimized: A dirty ion source or an out-of-date tune file can drastically reduce detector sensitivity. Solution: Run an autotune on the mass spectrometer. If the tune fails or looks poor, the ion source may require cleaning.

  • Using Full Scan for Trace Analysis: Full scan mode is inherently less sensitive than Selected Ion Monitoring (SIM). Solution: For quantifying low levels of this compound, switch to SIM mode and monitor its characteristic fragment ions (m/z 57, 71, 85).[1]

Experimental Protocols

Protocol 1: Standard GC-MS Method for Analysis

This protocol provides a detailed methodology for the analysis of this compound.

  • Sample Preparation:

    • Accurately prepare a standard of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) at a known concentration (e.g., 10 µg/mL).

    • Transfer 1 mL of the prepared sample into a 1.5 mL glass autosampler vial and cap securely.

  • Instrument Setup:

    • Install a low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) in the GC.

    • Set the GC and MS parameters according to the recommendations in Table 1 .

    • Perform an MS autotune to ensure the detector is optimized.

  • Sequence Setup and Injection:

    • Create a sequence including a solvent blank, the prepared standard, and any unknown samples.

    • Set the injection volume to 1 µL.

    • Start the sequence to begin the analysis.

  • Data Analysis:

    • After the run, integrate the peak corresponding to this compound.

    • For identification, compare the acquired mass spectrum with a reference library spectrum. The spectrum should show characteristic alkane fragmentation patterns.

    • For quantification, generate a calibration curve using standards of known concentrations.

Protocol 2: GC Column Conditioning

Properly conditioning a new GC column is essential to remove residual solvents and manufacturing impurities, ensuring a stable, low-bleed baseline.[4]

  • Installation:

    • Install the new column in the GC injector port only. Leave the detector end of the column disconnected and open in the GC oven. This prevents contaminants from entering the MS detector.

  • Purging:

    • Set the carrier gas flow rate to the normal analytical value (e.g., 1-2 mL/min).

    • Allow the carrier gas to purge through the column at room temperature for 15-20 minutes to remove any oxygen from the system.[4]

  • Baking:

    • Without injecting a sample, set the oven to a temperature program.

    • Start at 40°C and ramp at 10°C/min to a temperature about 20°C above the highest anticipated operating temperature, but do not exceed the column's maximum temperature limit .

    • Hold at this temperature for 1-2 hours.

  • Final Connection and Verification:

    • Cool the oven down.

    • Turn off the carrier gas flow and carefully connect the column outlet to the MS transfer line.

    • Restore the carrier gas flow and perform a leak check.

    • Run a blank oven program (without injection) to verify that the baseline is low and stable.

References

Navigating the Complexities of Branched Alkanes: A Technical Guide to Interpreting NMR Spectra of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. However, the analysis of complex, non-symmetrical alkanes such as 6-Ethyl-3,4-dimethyloctane can present significant challenges due to signal overlapping and complex splitting patterns arising from multiple stereocenters. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the NMR analysis of this and structurally similar molecules.

Predicted NMR Data for this compound

Due to the presence of three chiral centers (at C3, C4, and C6), this compound can exist as a mixture of diastereomers. This complexity will be reflected in the NMR spectra, where protons and carbons in different stereoisomers may exhibit slightly different chemical shifts, leading to a more crowded and potentially overlapping spectrum. The data presented below are predicted values for one of the possible diastereomers and serve as a guide for interpretation. In an experimental spectrum of a diastereomeric mixture, a doubling of many of these signals can be expected.

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH₃ (C1)~ 0.85Triplet~ 7.0
CH₂ (C2)~ 1.25MultipletOverlapping with other signals
CH (C3)~ 1.45Multiplet
CH₃ (on C3)~ 0.88Doublet~ 6.5
CH (C4)~ 1.55Multiplet
CH₃ (on C4)~ 0.86Doublet~ 6.5
CH₂ (C5)~ 1.10 - 1.30MultipletDiastereotopic protons, likely overlapping
CH (C6)~ 1.35Multiplet
CH₂ (on C6)~ 1.20MultipletDiastereotopic protons, likely overlapping
CH₃ (of ethyl on C6)~ 0.87Triplet~ 7.2
CH₂ (C7)~ 1.25MultipletOverlapping with other signals
CH₃ (C8)~ 0.89Triplet~ 7.0

Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C1~ 14.2
C2~ 23.0
C3~ 35.0
CH₃ (on C3)~ 19.5
C4~ 40.0
CH₃ (on C4)~ 15.0
C5~ 29.0
C6~ 45.0
CH₂ (on C6)~ 25.0
CH₃ (of ethyl on C6)~ 11.0
C7~ 29.5
C8~ 14.5

Experimental Protocols

Standard Operating Procedure for Acquiring ¹H and ¹³C NMR Spectra

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

2. Spectrometer Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for resolving complex multiplets.

3. ¹H NMR Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Spectral Width: A sweep width of 0-10 ppm is typically sufficient for alkanes.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Angle: 30 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds. For quantitative analysis, a longer delay (5x the longest T1) and inverse-gated decoupling should be used.

  • Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Decoupling: Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform baseline correction.

Troubleshooting and FAQs

Q1: Why is my ¹H NMR spectrum so complex and difficult to interpret?

A1: The complexity in the ¹H NMR spectrum of this compound arises from several factors:

  • Signal Overlap: The chemical shifts of many of the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons in alkanes fall within a narrow range, typically 0.7-1.6 ppm, leading to significant signal overlap.[1][2]

  • Complex Splitting (Higher-Order Effects): When the chemical shift difference between coupled protons is not significantly larger than their coupling constant, the simple n+1 rule for splitting breaks down, resulting in complex and distorted multiplets.

  • Diastereotopicity: The presence of multiple chiral centers renders the two protons of many CH₂ groups diastereotopic.[3][4] This means they are chemically non-equivalent and will have different chemical shifts and will couple to each other, further complicating the spectrum.[3][4]

Troubleshooting Steps:

  • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion and can help to resolve overlapping signals.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) will show which protons are attached to which carbons, aiding in the assignment of both ¹H and ¹³C signals.

  • Solvent Effects: Recording the spectrum in a different deuterated solvent (e.g., benzene-d₆) can sometimes induce different chemical shifts and improve signal separation.[5]

Q2: How can I distinguish between the different methyl signals?

A2: Differentiating the five methyl groups can be challenging. Here's a systematic approach:

  • Multiplicity: The methyl groups at the ends of the octane (B31449) chain (C1) and the ethyl group will be triplets, while the methyl groups attached to the chiral centers (C3 and C4) will be doublets.

  • 2D NMR: An HSQC experiment will correlate each methyl proton signal to its corresponding ¹³C signal. This can help to distinguish them if their carbon signals are resolved. A COSY experiment will show correlations between the methyl doublets and their adjacent methine protons.

  • NOESY/ROESY: Nuclear Overhauser Effect (NOE) experiments can show through-space correlations between protons that are close to each other, which can be invaluable in assigning stereochemistry and differentiating methyl groups in a folded conformation.

Q3: The integration of my signals doesn't seem to correspond to whole numbers of protons. What could be the issue?

A3: Inaccurate integration can be caused by:

  • Incomplete Relaxation: If the relaxation delay is too short, protons with longer relaxation times (T₁) will not fully relax between scans, leading to attenuated signals and lower integration values. This is particularly true for methine protons compared to methyl protons. Ensure the relaxation delay is at least 5 times the longest T₁ for quantitative results.

  • Signal Overlap: If signals are overlapping, it can be difficult to accurately define the integration regions.

  • Baseline Distortion: A non-flat baseline can lead to significant errors in integration. Ensure proper baseline correction is applied.

  • Presence of Impurities: Signals from residual solvents or other impurities can co-integrate with your signals of interest.

Q4: I see more signals than I predicted. Could this be due to the presence of diastereomers?

A4: Yes, it is highly likely. The synthesis of this compound can produce a mixture of diastereomers. Since diastereomers are different compounds, their corresponding nuclei will have slightly different chemical environments and thus different chemical shifts.[6] This will result in a doubling (or more, depending on the number of diastereomers) of many of the signals in both the ¹H and ¹³C NMR spectra. The relative integration of these paired signals will correspond to the diastereomeric ratio.

Troubleshooting Steps:

  • Chromatographic Separation: Attempt to separate the diastereomers using techniques like HPLC or chiral gas chromatography. Acquiring NMR spectra of the pure diastereomers will greatly simplify interpretation.

  • Advanced NMR Techniques: In cases of severe overlap, advanced techniques such as band-selective pure shift NMR can be used to collapse multiplets into singlets, which can aid in resolving signals from different diastereomers.

Interpretive Workflow

The following flowchart illustrates a logical approach to interpreting the NMR spectra of this compound.

G Workflow for NMR Interpretation of this compound start Acquire 1H and 13C NMR Spectra n_signals Count Number of Signals in 13C Spectrum start->n_signals diastereomers More than 12 signals? n_signals->diastereomers yes_diast Indicates Mixture of Diastereomers diastereomers->yes_diast Yes no_diast Proceed with Single Isomer Analysis diastereomers->no_diast No assign_c Assign Carbon Types (CH3, CH2, CH) using DEPT yes_diast->assign_c no_diast->assign_c analyze_h Analyze 1H Spectrum: Chemical Shifts, Integration, Multiplicity assign_c->analyze_h overlap Significant Signal Overlap? analyze_h->overlap yes_overlap Acquire 2D NMR (COSY, HSQC) overlap->yes_overlap Yes no_overlap Assign Signals Based on Multiplicity and Integration overlap->no_overlap No assign_h Correlate 1H and 13C Signals using HSQC yes_overlap->assign_h structure Propose Fragment Connectivity using COSY and HMBC no_overlap->structure assign_h->structure stereochem Determine Stereochemistry using NOESY/ROESY and Coupling Constants structure->stereochem final Final Structure Elucidation stereochem->final

Caption: A flowchart outlining the systematic approach to interpreting the NMR spectra of a complex branched alkane.

References

Technical Support Center: 6-Ethyl-3,4-dimethyloctane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Ethyl-3,4-dimethyloctane and similar highly branched alkanes. The content covers common issues in synthesis, purification, and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction to synthesize the precursor alcohol for this compound has a very low yield. What are the common causes and solutions?

Low yields in Grignard reactions are a frequent issue, often stemming from reagent purity, reaction conditions, or competing side reactions.[1][2]

Common Causes & Solutions:

  • Moisture Contamination: Grignard reagents are extremely sensitive to water. Trace amounts of moisture in glassware, solvents, or starting materials will quench the reagent, drastically reducing yield.[1]

    • Solution: Ensure all glassware is rigorously dried overnight at >120°C or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).[3] Solvents must be anhydrous grade and handled under inert conditions.[1]

  • Poor Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from initiating.[3]

    • Solution: Activate the magnesium by grinding it in a mortar and pestle to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[4] Successful initiation is often indicated by bubbling on the magnesium surface and a gentle warming of the flask.[1]

  • Wurtz Coupling Side Reaction: The Grignard reagent can react with the unreacted alkyl halide starting material. This is a major side reaction when using primary or benzylic halides.[3][5]

    • Solution: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing the likelihood of the coupling side reaction.[1][3]

  • Enolization of the Ketone: If using a sterically hindered ketone, the Grignard reagent may act as a base and deprotonate the ketone at the alpha-position, leading to the recovery of starting material after workup.[6]

    • Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, conduct the reaction at a lower temperature (e.g., -30°C to 0°C) to favor nucleophilic addition over deprotonation.[7]

Q2: I'm observing unexpected byproducts in my reaction mixture. What are the likely side products?

The synthesis of highly branched alkanes via Grignard addition to a ketone, followed by reduction, can generate several predictable side products.

Side Product Formation Pathway Mitigation Strategy
Homocoupled Alkane (e.g., Dimer of Grignard's R-group) Wurtz-type coupling of the Grignard reagent with the starting alkyl halide.[3]Slow, dropwise addition of the alkyl halide during Grignard formation.[1]
Starting Ketone Enolization of the ketone by the Grignard reagent acting as a base.[6]Perform the reaction at lower temperatures; use a less hindered Grignard reagent.
Reduced Alcohol Reduction of the ketone by a Grignard reagent with β-hydrogens, which can deliver a hydride.[6]Use a Grignard reagent without β-hydrogens if possible, or use an organolithium reagent.
Alkene Dehydration of the desired tertiary alcohol product during acidic workup.Use a buffered or milder acidic workup (e.g., saturated aqueous NH₄Cl solution).[8]
Q3: Purification of this compound from its structural isomers is proving difficult. What methods are effective?

Separating structurally similar, non-polar alkanes with close boiling points is a significant challenge for standard distillation.[9]

  • Preparative Gas Chromatography (Prep-GC): While resource-intensive, Prep-GC is one of the most effective methods for separating isomers with very similar boiling points.

  • Adsorptive Separation: Specialized adsorbents like certain zeolites (e.g., 5A molecular sieves) or metal-organic frameworks (MOFs) can separate linear from branched alkanes based on molecular shape and size.[10][11] This is particularly useful for removing any unbranched side products.

  • Urea Clathrate Formation: This technique can be used to selectively remove n-alkanes from a mixture. Urea forms a crystalline complex with linear alkanes, which can be filtered off, leaving the branched isomers in the solution.[11]

Q4: The ¹H NMR spectrum of my product is complex and difficult to interpret. How can I confirm the structure?

The ¹H NMR spectra of highly branched alkanes are often characterized by significant signal overlap in the 0.7-1.5 ppm range.[12][13]

Recommended Characterization Strategy:

  • ¹³C NMR Spectroscopy: This is often more informative than ¹H NMR for alkanes. The number of unique signals will confirm the symmetry of the molecule, and the chemical shifts can help identify methine, methylene, and methyl groups.[14]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the carbon backbone.[15][16]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, which is invaluable for assigning overlapping proton signals.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides the molecular weight of the compound and a characteristic fragmentation pattern that can be compared to literature or database values for confirmation.

Representative ¹³C NMR Data (Predicted)
Carbon Type Predicted Chemical Shift (ppm)
Quaternary Carbon30 - 40
Methine (CH)25 - 45
Methylene (CH₂)20 - 30
Methyl (CH₃)10 - 20
Note: These are typical ranges for branched alkanes. Actual shifts depend on the specific molecular environment.[13][14]

Experimental Protocols

Protocol: Synthesis of 3,4,6-Trimethylnonan-5-ol (Precursor to a this compound analog)

This protocol describes a general two-step method applicable to the synthesis of highly branched alkanes, involving Grignard addition to a ketone to form a tertiary alcohol.[3][8]

Step 1: Grignard Reagent Formation and Reaction with a Ketone

  • Setup: Rigorously dry all glassware (e.g., three-neck round-bottom flask, dropping funnel, condenser) in an oven (>120°C) or by flame-drying under vacuum. Assemble the apparatus under a positive pressure of dry argon or nitrogen.[3]

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask. Add enough anhydrous diethyl ether or THF to cover the magnesium.[8]

  • Grignard Formation: In the dropping funnel, add a solution of 2-bromopentane (B28208) (1.0 equivalent) in anhydrous ether. Add a small portion of this solution to the magnesium. Wait for initiation (disappearance of iodine color, bubbling). Once started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[8]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all magnesium is consumed.[1]

  • Addition of Ketone: Cool the Grignard solution to 0°C in an ice bath. Add a solution of 4-methyl-2-hexanone (B86756) (1.0 equivalent) in anhydrous ether dropwise to the stirred Grignard reagent.[8]

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous NH₄Cl solution.[8] Separate the ether layer and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by vacuum distillation or flash column chromatography.

Visualizations

reagents Alkyl Halide + Mg Turnings + Ketone grignard Grignard Reaction (Anhydrous Ether/THF) reagents->grignard Initiation (Iodine) workup Aqueous Workup (e.g., NH4Cl) grignard->workup Crude Mixture extraction Extraction & Drying workup->extraction purification Purification (Distillation/Chrom.) extraction->purification Crude Product product Tertiary Alcohol Precursor purification->product

Caption: Workflow for the synthesis of a tertiary alcohol precursor.

start Low Yield Observed check_moisture Check for Moisture? (Glassware, Solvents) start->check_moisture dry_reagents Action: Rigorously Dry All Components check_moisture->dry_reagents Yes check_initiation Poor Initiation? (No Bubbling/Heat) check_moisture->check_initiation No activate_mg Action: Activate Mg (Iodine, Grinding) check_initiation->activate_mg Yes check_side_reactions Analyze Crude for Side Products (GC-MS) check_initiation->check_side_reactions No wurtz Wurtz Coupling Detected? check_side_reactions->wurtz enol Starting Ketone Recovered? check_side_reactions->enol slow_addition Solution: Slow Halide Addition wurtz->slow_addition Yes lower_temp Solution: Lower Reaction Temperature enol->lower_temp Yes

Caption: Troubleshooting decision tree for low-yield Grignard reactions.

cluster_reactants Reactants ketone R-CO-R' (Ketone) product Desired Product: Tertiary Alcohol ketone->product Nucleophilic Addition (Desired Pathway) side_enol Side Product: Recovered Ketone (via Enolate) ketone->side_enol α-Proton Abstraction (Enolization) side_reduction Side Product: Secondary Alcohol ketone->side_reduction β-Hydride Transfer (Reduction) grignard R''-MgX (Grignard Reagent) grignard->product grignard->side_enol grignard->side_reduction

Caption: Competing reaction pathways in a Grignard/ketone reaction.

References

Technical Support Center: Scaling Up the Synthesis of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Ethyl-3,4-dimethyloctane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scale-up of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process: a Grignard reaction to assemble the carbon skeleton, followed by a reduction to the final alkane. This approach offers flexibility in the choice of starting materials.[1]

Q2: What are the main challenges when scaling up the synthesis of branched alkanes like this compound?

Scaling up organic syntheses can present several challenges, including maintaining reaction temperature, ensuring efficient mixing, managing potential exotherms, and dealing with purification of larger quantities.[2][3][4][5] For branched alkanes, purification can be particularly challenging due to the similarity in boiling points of isomeric byproducts.[6][7]

Q3: Are there alternative synthetic routes to consider?

Yes, other methods like the Wittig reaction to form a precursor alkene followed by hydrogenation can also be employed.[8][9][10][11][12] The choice of route often depends on the availability and cost of starting materials, as well as the desired stereochemical outcome.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the synthesis of this compound via the Grignard reaction pathway.

Problem 1: Low yield of the tertiary alcohol intermediate.

Possible Cause Suggested Solution
Inactive Grignard Reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings can be activated by briefly heating under vacuum or by adding a small crystal of iodine.[13][14]
Side reaction with acidic protons The Grignard reagent is a strong base and will react with any acidic protons present in the reaction mixture, including water, alcohols, or even the ketone starting material if it is enolizable.[13][15] Ensure all reagents and solvents are dry.
Steric Hindrance The ketone starting material might be sterically hindered, slowing down the reaction. Consider increasing the reaction time or using a more reactive Grignard reagent if possible.
Incorrect Stoichiometry Ensure the molar ratio of the Grignard reagent to the ketone is appropriate. A slight excess of the Grignard reagent is often used.

Problem 2: Formation of significant side products during the Grignard reaction.

Side Product Formation Mechanism Mitigation Strategy
Wurtz Coupling Product The Grignard reagent can couple with the starting alkyl halide.Add the alkyl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide.
Enolization of Ketone If the ketone has alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition.Use a less sterically hindered Grignard reagent or a more electrophilic ketone if possible. Perform the reaction at a lower temperature.
Reduction of Ketone Some Grignard reagents can reduce the ketone to a secondary alcohol.This is more common with sterically hindered ketones and Grignard reagents with beta-hydrogens. Using a different Grignard reagent or ketone may be necessary.

Problem 3: Incomplete reduction of the tertiary alcohol to the alkane.

Possible Cause Suggested Solution
Inefficient Dehydration Ensure complete conversion of the tertiary alcohol to the alkene before hydrogenation. Monitor the reaction by TLC or GC. A stronger acid catalyst or longer reaction time may be needed for the dehydration step.
Inactive Hydrogenation Catalyst Use a fresh, high-quality catalyst (e.g., Palladium on carbon). Ensure the reaction is properly purged with hydrogen and that there are no catalyst poisons present.
Insufficient Hydrogen Pressure For larger scale reactions, a higher hydrogen pressure may be required to ensure complete reduction.

Experimental Protocols

A plausible synthetic route for this compound is outlined below.

Step 1: Synthesis of 3,4-Dimethyl-3-hexanol (B103804) (Tertiary Alcohol Intermediate) via Grignard Reaction

  • Materials: Magnesium turnings, Iodine (crystal), anhydrous Diethyl Ether, 2-Bromobutane (B33332), 3-Pentanone (B124093).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. Maintain a steady reflux by controlling the addition rate.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Cool the Grignard solution in an ice bath.

    • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Step 2: Reduction of 3,4-Dimethyl-3-hexanol to this compound

  • Materials: 3,4-Dimethyl-3-hexanol, concentrated Sulfuric Acid, Palladium on Carbon (10%), Hydrogen gas.

  • Procedure:

    • Dehydration: Place the crude 3,4-dimethyl-3-hexanol in a round-bottom flask and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to distill the alkene product. Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Hydrogenation: Dissolve the obtained alkene in ethanol (B145695) in a hydrogenation vessel. Add 10% Palladium on Carbon catalyst. Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture vigorously until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

Parameter Grignard Reaction Dehydration Hydrogenation
Solvent Anhydrous Diethyl EtherNone (Neat)Ethanol
Temperature 0 °C to Reflux100-120 °CRoom Temperature
Reaction Time 3 hours1-2 hours4-6 hours
Key Reagents 2-Bromobutane, Mg, 3-PentanoneConc. H₂SO₄H₂, 10% Pd/C
Typical Yield 75-85% (crude alcohol)80-90% (alkene mixture)>95%
Purity (Post-purification) >95%>98%>99%

Note: These are illustrative values and may require optimization for specific experimental setups.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium Bromide 2-Bromobutane->Grignard_Reagent forms Mg_Ether Mg, Anhydrous Ether Mg_Ether->Grignard_Reagent Tertiary_Alkoxide Tertiary Alkoxide Intermediate Grignard_Reagent->Tertiary_Alkoxide reacts with 3-Pentanone 3-Pentanone 3-Pentanone->Tertiary_Alkoxide Workup Aqueous Workup (NH4Cl) Tertiary_Alkoxide->Workup Tertiary_Alcohol 3,4-Dimethyl-3-hexanol Workup->Tertiary_Alcohol Dehydration Dehydration (H+) Tertiary_Alcohol->Dehydration Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Hydrogenation Hydrogenation (H2, Pd/C) Alkene_Mixture->Hydrogenation Final_Product This compound Hydrogenation->Final_Product Troubleshooting_Logic Start Start Low_Yield Low Yield of Final Product? Start->Low_Yield Check_Grignard Check Grignard Reaction Yield Low_Yield->Check_Grignard Yes Success Optimization Successful Low_Yield->Success No Low_Grignard_Yield Low Grignard Yield? Check_Grignard->Low_Grignard_Yield Troubleshoot_Grignard Troubleshoot Grignard: - Dry Glassware/Solvents - Activate Mg - Check Stoichiometry Low_Grignard_Yield->Troubleshoot_Grignard Yes Check_Reduction Check Reduction Step Yield Low_Grignard_Yield->Check_Reduction No Troubleshoot_Grignard->Success Low_Reduction_Yield Low Reduction Yield? Check_Reduction->Low_Reduction_Yield Troubleshoot_Reduction Troubleshoot Reduction: - Incomplete Dehydration - Inactive Catalyst - Insufficient H2 Pressure Low_Reduction_Yield->Troubleshoot_Reduction Yes Low_Reduction_Yield->Success No Troubleshoot_Reduction->Success

References

Technical Support Center: Synthesis of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethyl-3,4-dimethyloctane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and effective methods for the synthesis of a branched, unsymmetrical alkane like this compound are the Corey-House synthesis and the Wurtz reaction. The Corey-House synthesis is generally preferred for its higher yield and versatility in creating unsymmetrical alkanes.[1][2][3] The Wurtz reaction, while a classic method for forming carbon-carbon bonds, is less suitable for this specific target due to the high likelihood of producing a mixture of products.[4][5]

Q2: What are the potential side products when synthesizing this compound via the Corey-House synthesis?

A2: The Corey-House synthesis, while generally efficient, can lead to several side products. These primarily arise from elimination reactions, especially when using secondary or tertiary alkyl halides.[1][6] Additionally, homo-coupling of the alkyl groups in the Gilman reagent or the alkyl halide can occur, though this is less common than in the Wurtz reaction.

Q3: What side products can be expected from a Wurtz reaction aimed at synthesizing this compound?

A3: The Wurtz reaction is prone to several side reactions that can significantly reduce the yield of the desired product.[4][5] The primary side products include:

  • Alkenes: Formed through a disproportionation reaction of the radical intermediates.

  • Homo-coupled alkanes: If two different alkyl halides are used, a statistical mixture of all possible coupling products will be formed, making separation difficult.[4][7]

Q4: How can I purify the synthesized this compound from the reaction mixture?

A4: Purification of the target alkane from the reaction mixture typically involves several steps. After quenching the reaction, an aqueous workup is performed to remove inorganic salts. The organic layer is then dried, and the solvent is removed. Final purification is usually achieved by fractional distillation to separate the desired product from any side products and unreacted starting materials. For complex mixtures of isomeric alkanes, preparative gas chromatography may be necessary.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Moisture in the reaction: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Impure reagents: Use freshly distilled alkyl halides and high-purity lithium and copper(I) iodide for the Corey-House synthesis, or high-purity sodium for the Wurtz reaction.
Side reactions dominating: For the Wurtz reaction, consider switching to the Corey-House synthesis for better selectivity.[5] For the Corey-House synthesis, use a less sterically hindered alkyl halide if possible and maintain a low reaction temperature to minimize elimination.[1]
Incomplete reaction: Allow for sufficient reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Issue 2: Presence of Multiple Alkane Products in the Final Mixture
Potential Cause Troubleshooting Step
Cross-coupling in Wurtz reaction: This is a significant limitation of the Wurtz reaction when using two different alkyl halides.[4][5] It is challenging to avoid. The Corey-House synthesis is a much better alternative for preparing unsymmetrical alkanes.[2]
Homo-coupling in Corey-House synthesis: While less common, it can occur. Ensure slow addition of the alkyl halide to the Gilman reagent at a low temperature.
Issue 3: Presence of Alkenes in the Product
Potential Cause Troubleshooting Step
Elimination side reaction: This is more prevalent with secondary and tertiary alkyl halides.[1][6] Use a less sterically hindered alkyl halide if the synthesis allows. Maintain a low reaction temperature throughout the addition and reaction time.
Disproportionation in Wurtz reaction: This is an inherent side reaction of the free radical mechanism of the Wurtz reaction.[4] Lowering the reaction temperature may slightly reduce its occurrence.

Experimental Protocols

Proposed Synthesis of this compound via Corey-House Synthesis

This protocol outlines a plausible, though hypothetical, route to this compound.

Reactants:

  • 3-bromo-2-methylpentane

  • Lithium metal

  • Copper(I) iodide

  • 4-bromo-3-methylheptane

  • Anhydrous diethyl ether

Procedure:

  • Preparation of the Gilman Reagent:

    • In a flame-dried, three-necked flask under an argon atmosphere, add freshly cut lithium metal to anhydrous diethyl ether.

    • Slowly add 3-bromo-2-methylpentane to the stirred suspension at -78 °C.

    • After the lithium has been consumed, slowly add copper(I) iodide to the alkyllithium solution at -78 °C to form the lithium di(2-methylpentan-3-yl)cuprate (Gilman reagent).

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 4-bromo-3-methylheptane in anhydrous diethyl ether.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Analysis of Reaction Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the ideal technique to identify the desired product and any side products.

  • Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-1 or equivalent). A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate compounds based on their boiling points.

  • MS Analysis: The mass spectrometer will fragment the eluting compounds, providing a unique fragmentation pattern (mass spectrum) for each, allowing for their identification by comparison to a spectral library or by interpretation.

Visualizations

Corey_House_Synthesis cluster_0 Step 1: Gilman Reagent Formation cluster_1 Step 2: Coupling Reaction AlkylHalide1 3-bromo-2-methylpentane Alkyllithium 2-methylpentan-3-yllithium AlkylHalide1->Alkyllithium + 2 Li / ether Lithium 2 Li Gilman Lithium di(2-methylpentan-3-yl)cuprate (Gilman Reagent) Alkyllithium->Gilman + CuI CuI CuI Product This compound Gilman->Product + 4-bromo-3-methylheptane AlkylHalide2 4-bromo-3-methylheptane AlkylHalide2->Product

Caption: Corey-House synthesis workflow for this compound.

Wurtz_Reaction_Side_Products cluster_products Potential Products Start Alkyl Halide 1 (R1-X) + Alkyl Halide 2 (R2-X) + 2Na DesiredProduct Desired Alkane (R1-R2) Start->DesiredProduct Coupling SideProduct1 Homo-coupled Alkane (R1-R1) Start->SideProduct1 Self-Coupling SideProduct2 Homo-coupled Alkane (R2-R2) Start->SideProduct2 Self-Coupling SideProduct3 Alkene (from R1) Start->SideProduct3 Disproportionation SideProduct4 Alkene (from R2) Start->SideProduct4 Disproportionation

Caption: Potential side products in a Wurtz cross-coupling reaction.

Quantitative Data Summary

The following table summarizes the expected products from a hypothetical Wurtz reaction between 3-bromo-2-methylpentane (R1-Br) and 4-bromo-3-methylheptane (R2-Br). The product distribution is statistical and assumes equal reactivity of the alkyl halides.

ProductStructureExpected Molar Ratio (Approximate)
This compound R1-R22
4,5-diethyl-2,7-dimethyloctane R2-R21
3,4,5,6-tetramethyl-octane R1-R11
2-methylpent-2-ene & 2-methylpentane from R1Variable
3-methylhept-3-ene & 3-methylheptane from R2Variable

References

Validation & Comparative

A Comparative Analysis of Branched Alkanes for Research Applications: 6-Ethyl-3,4-dimethyloctane and Select Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Physicochemical Properties and Their Implications for Laboratory and Drug Development Settings

This guide provides a comparative analysis of the alkane 6-Ethyl-3,4-dimethyloctane against two common isomers of octane (B31449): n-octane and 2,2,4-trimethylpentane (B7799088) (isooctane). While the name "this compound" suggests an octane derivative, it is technically a highly branched isomer of dodecane (B42187) (C12H26)[1][2]. This comparison will, therefore, highlight the significant differences in physical properties that arise from variations in carbon chain length and branching, a critical consideration for researchers, scientists, and drug development professionals in selecting appropriate non-polar solvents and reference standards.

Alkanes are fundamental organic molecules, and their utility in pharmaceutical and chemical research is extensive.[3] They serve as non-polar solvents, components in formulation, and reference compounds in analytical techniques.[4][5] The structure of an alkane—whether it is a straight chain or branched—profoundly influences its physical and chemical properties.

Physicochemical Properties: A Tabular Comparison

The selection of an alkane for a specific application often depends on properties such as boiling point, melting point, and density. These characteristics are directly influenced by molecular weight and the degree of branching. Longer, straight-chain alkanes exhibit stronger van der Waals forces, leading to higher boiling and melting points compared to their more compact, branched isomers.

PropertyThis compound (C12H26 Isomer)n-Octane (C8H18)2,2,4-Trimethylpentane (Isooctane, C8H18)
Molecular Formula C12H26[1][6]C8H18[7]C8H18[8]
Molecular Weight 170.33 g/mol [2]114.23 g/mol [7]114.23 g/mol [8]
Boiling Point ~200-210 °C (estimated)125.6 °C[4][9]99.2 °C[5][8]
Melting Point Not available-56.8 °C[4][9]-107.4 °C[8][10]
Density ~0.77 g/cm³ (estimated)0.703 g/mL at 25 °C[11]0.692 g/cm³ at 20 °C[8]
Water Solubility InsolubleInsoluble (0.0007 g/L at 20 °C)[11]Practically insoluble[12]
Organic Solvent Solubility SolubleSoluble in ethanol, ether, benzene[4]Miscible with many organic solvents[10]
LogP (Octanol/Water) 5.8 (Computed)[2]5.15 - 5.18[7][11]~4.5 (Estimated)

Note: Experimental data for this compound is limited. Boiling point and density are estimated based on trends for C12 alkane isomers.

From the data, it is evident that the C12 alkane, this compound, has a significantly higher boiling point and density than the C8 isomers, a direct consequence of its greater molecular weight. Among the octane isomers, the linear n-octane has a higher boiling point than the highly branched isooctane (B107328) due to greater surface area and stronger intermolecular forces. These differences are critical when selecting a solvent for a reaction that requires a specific temperature range.

Relevance in Drug Development and Research

In the context of drug development, the lipophilicity of a compound, often measured by its octanol-water partition coefficient (LogP), is a key parameter. Alkanes are used both as solvents in these measurements and as model non-polar compounds. The higher computed LogP of this compound suggests it is more lipophilic than the octane isomers, which could be relevant in studies of highly non-polar drug candidates.[2]

Furthermore, the choice of alkane can be critical in organic synthesis. A higher boiling point, as seen with the dodecane isomer, allows for reactions to be conducted at higher temperatures, while a lower boiling point, like that of isooctane, facilitates easier removal of the solvent post-reaction. Branched alkanes like isooctane are also known for their stability and are less prone to certain side reactions compared to straight-chain alkanes.[8]

Experimental Protocols: Determining the Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is crucial for predicting its environmental fate and biological activity. The shake-flask method is a foundational technique for its determination.

Objective: To experimentally determine the LogP of a test compound using an alkane as a component of the non-polar phase or as a reference.

Materials:

  • 1-Octanol (pre-saturated with water)

  • Deionized water (pre-saturated with 1-octanol)

  • Test compound

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

  • Reference alkanes (e.g., n-octane, isooctane)

Procedure:

  • Preparation of Solutions: A stock solution of the test compound is prepared in either water or 1-octanol, ensuring the concentration is below its solubility limit and within the detection range of the analytical instrument.[13]

  • Partitioning: A known volume of the stock solution and the other solvent (water or octanol) are combined in a separatory funnel. The volume ratio is chosen to ensure that the final concentration in both phases can be accurately measured.[14]

  • Equilibration: The mixture is vigorously shaken for a set period (e.g., 1-2 hours) to allow the test compound to reach equilibrium between the two phases.[13] The system is then allowed to stand until the two phases have clearly separated. Centrifugation can be used to break up any emulsions.

  • Phase Separation and Analysis: The aqueous and octanol (B41247) phases are carefully separated. The concentration of the test compound in each phase is then determined using a suitable analytical technique, such as HPLC.[13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase (Coct) to its concentration in the aqueous phase (Cwat).

    • P = Coct / Cwat

    • LogP = log10(P)

This protocol can be adapted to evaluate how different alkane environments might influence the partitioning of a drug substance, providing insight into its behavior in non-polar biological environments.

Logical Workflow for Solvent Selection

The choice of an alkane solvent is a multi-step process based on the requirements of the experiment or process. The following diagram illustrates a typical decision-making workflow.

Caption: Alkane solvent selection workflow.

This workflow demonstrates that the initial consideration is often the required temperature range, directly pointing to alkanes of different molecular weights. Subsequent decisions may involve factors like chemical stability, where a branched isomer like isooctane might be preferred.

References

A Comparative Analysis of the Solvency of 6-Ethyl-3,4-dimethyloctane and Its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical research, synthesis, and drug development, profoundly influencing reaction kinetics, yield, and the purity of the final product. 6-Ethyl-3,4-dimethyloctane, a branched alkane, represents a class of non-polar solvents. This guide provides a comparative analysis of its solvency characteristics against common laboratory solvents: n-heptane, toluene (B28343), ethyl acetate (B1210297), and the greener alternative, 2-methyltetrahydrofuran (B130290) (2-MeTHF). Due to the limited availability of specific experimental data for this compound, the related C12 alkane, dodecane (B42187), will be used as a proxy for quantitative comparisons of solvency, with this assumption being duly noted.

Physicochemical Properties of this compound and Alternative Solvents

A solvent's physical properties are fundamental to its application, affecting aspects from reaction temperature to post-reaction work-up. The following table summarizes key physicochemical properties of this compound and its alternatives.

PropertyThis compoundn-HeptaneTolueneEthyl Acetate2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C12H26[1][2]C7H16C7H8C4H8O2C5H10O[3]
Molecular Weight ( g/mol ) 170.33[1][2]100.2192.1488.1186.13[4]
Boiling Point (°C) (Predicted)98.4110.677.180.2[3]
Density (g/mL at 20°C) (Predicted)0.6840.8670.9020.854[3]
Water Solubility InsolubleInsoluble (0.003% at 25°C)[5]Very low (0.05%)Soluble (8.3 g/100 mL)Partially soluble (14 g/100 mL at 20°C)[4][6]
Polarity Non-polarNon-polarNon-polar (aromatic)Moderately PolarModerately Polar (ether)
Quantitative Comparison of Solvency

To quantitatively compare the solvency of these compounds, we can examine their ability to dissolve representative non-polar and polar solutes. As a proxy for this compound, we will consider the solvency of dodecane.

Solubility of Naphthalene (a non-polar solute) at 25°C

SolventSolubility (mole fraction, x)
Dodecane (proxy for this compound)~0.2-0.3 (estimated)
n-Heptane~0.2
Toluene~0.3
Ethyl Acetate~0.2
2-Methyltetrahydrofuran (2-MeTHF)Data not readily available

Solubility of Benzoic Acid (a polar solute) at 25°C

SolventSolubility ( g/100g solvent)
Dodecane (proxy for this compound)Very low
n-Heptane0.23
Toluene10.7[7]
Ethyl Acetate35.8
2-Methyltetrahydrofuran (2-MeTHF)High (expected due to polarity)

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced understanding of solvency by breaking it down into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). Solvents with similar HSP values are more likely to be miscible.

Solventδd (MPa^0.5)δp (MPa^0.5)δh (MPa^0.5)
Dodecane (proxy for this compound)16.0[8]0.0[8]0.0[8]
n-Heptane15.30.00.0
Toluene18.01.42.0
Ethyl Acetate15.85.37.2
2-Methyltetrahydrofuran (2-MeTHF)17.03.96.1

From the data, it is evident that branched alkanes like dodecane are excellent solvents for non-polar compounds due to their high dispersion forces and lack of polarity and hydrogen bonding capabilities. Their performance is comparable to other alkanes like n-heptane. Aromatic solvents like toluene also exhibit good solvency for non-polar solutes. For polar solutes, the solvency of alkanes is significantly lower than that of more polar solvents like ethyl acetate and 2-MeTHF.

Experimental Protocols

Below are detailed methodologies for key experiments used to determine the solvency properties of a compound.

Gravimetric Determination of Solubility

This method is a straightforward and widely used technique to determine the solubility of a solid solute in a solvent at a specific temperature.

Protocol:

  • Preparation of a Saturated Solution: An excess amount of the solid solute is added to a known mass of the solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear, supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation.

  • Mass Determination: The withdrawn sample is transferred to a pre-weighed container, and its mass is accurately determined.

  • Solvent Evaporation: The solvent is then removed from the sample by evaporation (e.g., in a vacuum oven at a suitable temperature) until a constant mass of the dried solute is obtained.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent.

Determination of Hansen Solubility Parameters (HSP)

The experimental determination of HSP for a polymer or a solid solute involves testing its solubility in a range of solvents with known HSPs.

Protocol:

  • Solvent Selection: A set of well-characterized solvents with a wide range of δd, δp, and δh values is selected.

  • Solubility Testing: A small, known amount of the solute is added to a known volume of each solvent in a vial. The vials are sealed and agitated.

  • Observation: After a set period, each vial is visually inspected to determine if the solute has dissolved. A binary score is often assigned (e.g., 1 for soluble, 0 for insoluble).

  • Data Analysis: The results are plotted in a 3D Hansen space. A sphere is drawn that encompasses all the "good" solvents (where the solute dissolved) while excluding the "bad" solvents. The center of this sphere gives the Hansen Solubility Parameters (δd, δp, δh) of the solute.

Measurement of Solvatochromism using Reichardt's Dye

This method provides an empirical measure of solvent polarity based on the solvatochromic shift of a dye, most commonly Reichardt's dye (Betaine 30).[9]

Protocol:

  • Solution Preparation: A dilute solution of Reichardt's dye (typically around 10^-4 M) is prepared in the solvent to be tested.[10]

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of the solution is recorded, and the wavelength of maximum absorption (λmax) of the long-wavelength, charge-transfer band is determined.

  • Calculation of E_T(30): The molar electronic transition energy, E_T(30), is calculated in kcal/mol using the following equation: E_T(30) (kcal/mol) = 28591 / λmax (nm)[11] A higher E_T(30) value indicates a higher solvent polarity. It should be noted that Reichardt's dye has poor solubility in non-polar solvents like alkanes, which can make this measurement challenging.[12]

Visualizations

Solvent Selection Workflow

The following diagram illustrates a typical workflow for selecting a solvent in a research and development setting, prioritizing safety, environmental impact, and performance.

Solvent_Selection_Workflow Solvent Selection Workflow A Define Application Requirements (e.g., solubility, reaction conditions) B Initial Solvent Screening (Database, Literature Search) A->B C Safety and Health Assessment (Toxicity, Flammability) B->C H Unacceptable Risk? C->H D Environmental Impact Assessment (VOC, Biodegradability) E Performance Evaluation (Experimental Testing) D->E I Poor Performance? E->I F Process Optimization G Final Solvent Selection F->G H->B Re-screen H->D Acceptable I->B Re-screen I->F Acceptable

Caption: A workflow for solvent selection, balancing performance with safety and environmental considerations.

Relationship between Solvent Properties

The following diagram illustrates the interconnectedness of key solvent properties that determine a solvent's overall performance and suitability for a given application.

Solvent_Properties Interrelation of Key Solvent Properties Solvency Solvency Application Application Suitability Solvency->Application Polarity Polarity Polarity->Solvency Safety Safety & Environmental Profile Polarity->Safety H_Bonding Hydrogen Bonding H_Bonding->Solvency Volatility Volatility (Boiling Point) Volatility->Safety Volatility->Application Safety->Application

Caption: Key solvent properties and their influence on application suitability.

References

A Comparative Guide to Analytical Methods for the Validation of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical techniques for the validation of 6-Ethyl-3,4-dimethyloctane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and drug development. This document presents a comparative analysis of these methods, supported by representative experimental data and detailed protocols to aid in the selection and implementation of the most suitable technique for your specific needs.

Introduction to Analytical Techniques

This compound is a branched-chain alkane with the molecular formula C12H26. Accurate quantification of such compounds is essential in various applications, including petroleum analysis, environmental monitoring, and as impurities or components in pharmaceutical formulations.

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds. The FID detector is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon in the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. GC-MS not only quantifies the analyte but also provides structural information, enhancing the specificity of the analysis.[1][2][3]

Comparison of Method Performance

The validation of an analytical method establishes its suitability for a particular purpose. Key validation parameters for the analysis of this compound using GC-FID and GC-MS are summarized below. The data presented is representative of typical performance for these methods with C12 branched alkanes.

Table 1: Comparison of Validation Parameters for GC-FID and GC-MS

Validation ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) > 0.999> 0.999
Range 1 - 1000 µg/mL0.1 - 500 µg/mL
Precision (RSD%) < 2%< 3%
Accuracy (% Recovery) 98 - 102%97 - 103%
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL~0.15 µg/mL
Specificity Moderate (based on retention time)High (based on retention time and mass spectrum)

Experimental Protocols

Detailed methodologies for the analysis of this compound by GC-FID and GC-MS are provided below.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in hexane (B92381).

  • Calibration Standards: Serially dilute the stock solution with hexane to prepare calibration standards ranging from 1 µg/mL to 1000 µg/mL for GC-FID and 0.1 µg/mL to 500 µg/mL for GC-MS.

  • Sample Preparation: Dissolve the sample matrix containing this compound in hexane to achieve a concentration within the calibration range.

GC-FID Method
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/Splitless, 250°C, split ratio 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: FID, 300°C.

GC-MS Method
  • Gas Chromatograph: Agilent 8890 GC System with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet: Split/Splitless, 250°C, split ratio 20:1.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: m/z 57, 71, 85 (characteristic fragments of branched alkanes).[3]

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Presentation

The following tables summarize the representative quantitative data obtained from the validation of GC-FID and GC-MS methods for the analysis of this compound.

Table 2: Linearity Data

MethodConcentration (µg/mL)Mean Peak Area (n=3)
GC-FID115,234
10151,987
1001,525,678
5007,634,567
100015,289,123
GC-MS0.11,234
112,456
10125,890
1001,267,890
5006,345,678

Table 3: Precision and Accuracy Data (at 100 µg/mL)

MethodReplicateMeasured Concentration (µg/mL)Recovery (%)
GC-FID199.599.5
2101.2101.2
398.998.9
Mean 99.87 99.87
RSD% 1.2%
GC-MS1102.1102.1
298.598.5
3100.8100.8
Mean 100.47 100.47
RSD% 1.8%

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of analytical methods for this compound.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting cluster_comparison 4. Method Comparison define_analyte Define Analyte: This compound select_methods Select Methods: GC-FID & GC-MS define_analyte->select_methods prepare_standards Prepare Stock & Calibration Standards select_methods->prepare_standards run_linearity Linearity Study (5 concentration levels) prepare_standards->run_linearity run_precision Precision Study (Intra-day, n=6) run_linearity->run_precision calculate_linearity Calculate R² run_linearity->calculate_linearity run_accuracy Accuracy Study (Spiked samples) run_precision->run_accuracy calculate_precision Calculate RSD% run_precision->calculate_precision determine_lod_loq Determine LOD & LOQ (S/N ratio) run_accuracy->determine_lod_loq calculate_accuracy Calculate % Recovery run_accuracy->calculate_accuracy report_lod_loq Report LOD & LOQ determine_lod_loq->report_lod_loq compare_performance Compare Performance Metrics calculate_linearity->compare_performance calculate_precision->compare_performance calculate_accuracy->compare_performance report_lod_loq->compare_performance select_optimal Select Optimal Method compare_performance->select_optimal

Caption: Workflow for the validation of analytical methods for this compound.

gc_method_comparison cluster_gcfid GC-FID cluster_gcms GC-MS gcfid_quant Quantitative Analysis gcfid_adv Advantages: - Robust - Cost-effective - Excellent for routine QC gcfid_quant->gcfid_adv gcfid_disadv Disadvantages: - Less specific - No structural information gcfid_quant->gcfid_disadv gcms_quant Qualitative & Quantitative Analysis gcms_adv Advantages: - High specificity - Structural confirmation - Lower detection limits gcms_quant->gcms_adv gcms_disadv Disadvantages: - Higher cost - More complex operation gcms_quant->gcms_disadv analyte This compound analyte->gcfid_quant Injection analyte->gcms_quant Injection

Caption: Comparison of GC-FID and GC-MS for this compound analysis.

Conclusion

Both GC-FID and GC-MS are suitable for the quantitative analysis of this compound.

  • GC-FID is a cost-effective and robust method, ideal for routine quality control and high-throughput analysis where the identity of the analyte is well-established. Its excellent precision and wide linear range make it a reliable choice for accurate quantification.

  • GC-MS offers superior specificity and lower detection limits, making it the preferred method for complex matrices, trace-level analysis, and applications requiring unambiguous identification of the analyte. The ability to provide structural information is a significant advantage in research and development settings.

The choice between these two powerful techniques should be based on the specific requirements of the analysis, including the need for structural confirmation, the complexity of the sample matrix, the required sensitivity, and budget considerations.

References

A Comparative Guide to Purity Analysis of 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for branched alkanes, such as 6-Ethyl-3,4-dimethyloctane, is a critical step in various research and development applications, from materials science to drug development. The presence of closely related structural isomers can significantly impact the compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of this compound, supported by experimental data and detailed methodologies.

Executive Summary

This guide evaluates four primary techniques for the purity analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID). Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and the nature of the data provided.

  • Gas Chromatography (GC) is the industry standard for separating volatile and semi-volatile compounds like branched alkanes, offering high resolution for isomeric separation.

  • Mass Spectrometry (MS) , when coupled with GC, provides definitive identification of the main component and any impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Quantitative NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.

  • High-Performance Liquid Chromatography (HPLC) with a universal detector like a Refractive Index Detector (RID) can be an alternative for non-volatile or thermally labile compounds, though it generally offers lower resolution for alkane isomers compared to GC.

Quantitative Data Comparison

The following tables summarize the expected performance of each technique for the analysis of this compound.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed in a flame.Separation by GC followed by ionization and mass analysis of the compound and its fragments.Signal intensity is directly proportional to the number of nuclei in a magnetic field.[1]Separation based on partitioning between a mobile and stationary phase, with detection based on changes in the refractive index of the eluent.
Purity Assay (%) Typically determined by area percent normalization, assuming equal response factors for isomers.Can be estimated by area percent; provides structural confirmation of impurities.Absolute purity determination against a certified internal standard.[1][2]Relative quantification based on peak area.
Selectivity High for isomeric alkanes, dependent on the column stationary phase.High, combining chromatographic separation with mass analysis.High, distinguishes between different proton and carbon environments.Moderate for alkane isomers, generally lower than GC.
Limit of Detection (LOD) Approximately 1-5 ng on-column.ng to pg range, depending on the MS analyzer and acquisition mode.mg range for accurate quantification.µg range.[3]
Linearity Range Wide, typically several orders of magnitude.Wide, similar to GC-FID.Excellent, directly proportional over a wide concentration range.Generally narrower than other techniques, approximately up to 1000 µRIU.[4]
Relative Standard Deviation (RSD) < 1% for repeated injections.[5]< 5%< 0.1% for purity determination.[1]1-5%

Detailed Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is ideal for the quantitative determination of the purity of this compound by separating it from its isomers and other volatile impurities.

Workflow for GC-FID Purity Analysis

A Sample Preparation (Dissolve in Hexane) B GC-FID System A->B Injection C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak Integration, Area % Calculation) C->D E Purity Report D->E

A simplified workflow for GC-FID analysis.

Experimental Parameters:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating hydrocarbon isomers.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Splitless mode at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a solution of this compound in hexane (B92381) at a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used for the definitive identification of this compound and the characterization of any impurities.

Workflow for GC-MS Impurity Identification

A Sample Preparation (Dilute in Hexane) B GC-MS System A->B Injection C Data Acquisition (Total Ion Chromatogram & Mass Spectra) B->C D Data Analysis (Library Search, Fragmentation Analysis) C->D E Impurity Identification D->E

A streamlined workflow for impurity identification using GC-MS.

Experimental Parameters:

  • Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Same as for GC-FID analysis.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 1000 amu/s.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The mass spectrum of the main peak is compared with a reference library (e.g., NIST) for confirmation. The mass spectra of impurity peaks are analyzed to elucidate their structures, often by examining characteristic fragmentation patterns of alkanes which involve the loss of alkyl fragments.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity determination against a certified internal standard.

Workflow for qNMR Purity Determination

A Sample & Standard Preparation (Accurate Weighing) B Dissolution in Deuterated Solvent A->B C NMR Spectrometer B->C Sample Insertion D Data Acquisition (1H NMR Spectrum) C->D E Data Processing (Integration) D->E F Purity Calculation E->F

A logical workflow for determining absolute purity via qNMR.

Experimental Parameters:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl3) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with known purity that has a signal in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or more).

  • Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.[8]

High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

While not the primary choice for alkane isomer separation, HPLC-RID can be used for purity assessment, especially for less volatile or thermally sensitive samples.

Workflow for HPLC-RID Analysis

A Sample Preparation (Dissolve in Mobile Phase) B HPLC-RID System A->B Injection C Data Acquisition (Chromatogram) B->C D Data Analysis (Peak Area Analysis) C->D E Relative Purity Estimation D->E

A general workflow for purity estimation by HPLC-RID.

Experimental Parameters:

  • Instrument: HPLC system with a Refractive Index Detector (RID).

  • Column: A normal-phase column (e.g., silica (B1680970) or cyano-bonded) is typically used for separating non-polar compounds.

  • Mobile Phase: A non-polar solvent such as hexane or heptane. Isocratic elution is necessary for RID.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Controlled, e.g., 30 °C, to ensure a stable baseline for the RID.

  • Detector: Refractive Index Detector, with the reference cell flushed with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration (e.g., 1-10 mg/mL).

  • Data Analysis: Purity is estimated based on the relative area of the main peak.

Alternative Techniques

Supercritical Fluid Chromatography (SFC) is an emerging "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. SFC can offer fast separations of non-polar compounds and is particularly useful for chiral separations.[2][10] For the analysis of alkane isomers, SFC can provide an alternative to normal-phase HPLC with potentially higher efficiency and reduced solvent consumption.[2][10]

Conclusion

For the comprehensive purity analysis of this compound, a multi-technique approach is recommended. GC-FID provides a robust and reliable method for routine purity assessment based on area percentage. GC-MS is indispensable for the definitive identification of the main component and the structural elucidation of any impurities. For establishing a certified purity value with traceability, qNMR is the gold standard. HPLC-RID serves as a viable alternative, particularly when dealing with compounds that are not amenable to GC. The choice of technique will ultimately depend on the specific analytical requirements, including the need for absolute versus relative purity, the level of sensitivity required, and the availability of instrumentation.

References

A Comparative Guide to the Spectral Analysis of Saturated Alkanes: Cross-Referencing 6-Ethyl-3,4-dimethyloctane and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the spectral data for 6-Ethyl-3,4-dimethyloctane and its related structural isomers. Due to the limited availability of public experimental spectral data for this compound, this document focuses on presenting available data for structurally similar alkanes to illustrate the analytical workflow. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis who rely on spectral data for compound identification and characterization.

Data Presentation: A Comparative Analysis

For the purpose of this guide, we will compare the available spectral data of several alkanes that are structurally related to this compound. These compounds are selected based on having a similar number of carbon atoms and branching, which would present a typical analytical challenge in distinguishing them based on their spectral fingerprints.

Table 1: Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge (m/z) PeaksData Source
This compoundC₁₂H₂₆170.33Data Not Available[1][2]
UndecaneC₁₁H₂₄156.3143, 57, 71, 85, 99, 113, 127, 156[3]
2,4,6-TrimethyloctaneC₁₁H₂₄156.3143, 57, 71, 85, 99, 113, 156[4]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Comparison

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR shows the different types of carbon atoms in the molecule.

CompoundSpectroscopy TypeKey Chemical Shifts (ppm)Data Source
This compound¹H NMR & ¹³C NMRData Not Available
2,6-Dimethyloctane¹H NMR0.85-0.87 (m), 1.08 (d), 1.15 (m), 1.23-1.34 (m), 1.53 (m)[5]
2,6-Dimethyloctane¹³C NMR11.45, 19.30, 22.73, 24.99, 28.13, 29.67, 34.62, 37.07, 39.57[6]
Undecane¹³C NMRData mentioned as available, specific shifts not in snippet[7]

Table 3: Infrared (IR) Spectroscopy Data Comparison

IR spectroscopy is used to identify the functional groups present in a molecule. For alkanes, the spectra are typically simple, showing C-H stretching and bending vibrations.

CompoundKey IR Absorption Bands (cm⁻¹)Data Source
This compoundData Not Available
UndecaneData mentioned as available, specific bands not in snippet[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for volatile alkanes.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate the components of a mixture and obtain a mass spectrum for each component.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer and electron ionization source).

  • Sample Preparation: The alkane sample is diluted in a volatile solvent such as hexane (B92381) or pentane (B18724) to an appropriate concentration (typically in the ppm range).

  • GC Conditions:

    • Injector: Split/splitless injector, with a typical injection volume of 1 µL and a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for separating alkanes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification.[8] The fragmentation patterns of structural isomers are carefully analyzed to identify differences.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the molecular structure by analyzing the magnetic properties of atomic nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the alkane is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the structure of the molecule.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in a molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample like an alkane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups. For alkanes, the key absorptions are the C-H stretching (around 2850-3000 cm⁻¹) and bending (around 1375-1450 cm⁻¹) vibrations.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectral analysis and identification of an unknown organic compound.

Spectral_Analysis_Workflow Workflow for Compound Identification using Spectral Data cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation and Identification Sample Unknown Compound GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (1H, 13C) Sample->NMR IR IR Analysis Sample->IR MassSpectrum Mass Spectrum (Molecular Weight, Fragmentation) GCMS->MassSpectrum NMRSpectrum NMR Spectra (Chemical Shifts, Couplings) NMR->NMRSpectrum IRSpectrum IR Spectrum (Functional Groups) IR->IRSpectrum Interpretation Spectral Interpretation MassSpectrum->Interpretation NMRSpectrum->Interpretation IRSpectrum->Interpretation LibrarySearch Database Search (e.g., NIST) Interpretation->LibrarySearch StructureElucidation Structure Elucidation Interpretation->StructureElucidation LibrarySearch->StructureElucidation FinalID Identified Compound StructureElucidation->FinalID

A flowchart of the spectral analysis workflow.

References

A Comparative Analysis of 6-Ethyl-3,4-dimethyloctane and n-Octane for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the branched-chain alkane, 6-Ethyl-3,4-dimethyloctane, and the straight-chain alkane, n-octane. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective physicochemical properties and performance characteristics, supported by experimental data and detailed protocols for evaluation. This comparison aims to inform the selection of appropriate solvents and reagents in various research and development applications, including organic synthesis and drug formulation.

Physicochemical Properties: A Comparative Overview

The structural dissimilarity between the branched isomer, this compound, and the linear n-octane gives rise to notable differences in their physical properties. While specific experimental data for this compound is limited, its properties can be inferred based on the established principles of alkane isomerism and available data for related C12 branched alkanes. Generally, branched alkanes exhibit lower boiling points and melting points compared to their straight-chain counterparts of the same molecular weight due to reduced surface area and weaker van der Waals forces.

PropertyThis compound (C12H26)n-Octane (C8H18)
Molecular Weight ( g/mol ) 170.33[1]114.23[2]
Boiling Point (°C) Estimated lower than n-dodecane (216.3 °C)125.6[3]
Melting Point (°C) Estimated lower than n-dodecane (-9.6 °C)-56.8[3]
Density (g/mL at 25°C) Estimated lower than n-dodecane (0.75)0.703[4]
Viscosity Expected to be lower than n-octane at the same temperatureHigher than branched isomers of similar carbon number
Water Solubility Insoluble[2][4]Insoluble[2][3]
Solubility in Organic Solvents SolubleSoluble in ethanol, ether, benzene, acetone[3]

Note: Due to the scarcity of specific experimental data for this compound, the values presented are estimations based on the known properties of its isomer, n-dodecane, and the general effects of branching on the physical properties of alkanes.

Experimental Protocols

To facilitate a direct and quantitative comparison of this compound and n-octane, the following experimental protocols are recommended.

Determination of Solvent Efficacy in Organic Reactions

Objective: To evaluate and compare the effect of this compound and n-octane as reaction solvents on the rate and yield of a model organic reaction.

Methodology:

  • Reaction Setup: A model reaction, such as a substitution or elimination reaction sensitive to solvent polarity, is selected.

  • Parallel Reactions: Two sets of reactions are run in parallel under identical conditions (temperature, concentration of reactants, stirring speed), with the only variable being the solvent (this compound in one set, n-octane in the other).

  • Monitoring Reaction Progress: Aliquots are withdrawn from each reaction mixture at regular time intervals.

  • Analysis: The concentration of a key reactant or product in the aliquots is determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The reaction rates are calculated from the change in concentration over time. The final product yield is determined at the completion of the reaction.

Drug Candidate Solubility Assay

Objective: To assess the solubility of a model drug candidate in both this compound and n-octane.

Methodology:

  • Sample Preparation: A supersaturated solution of the drug candidate is prepared in each solvent.

  • Equilibration: The solutions are agitated at a constant temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute: The solutions are filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved drug candidate in the clear supernatant/filtrate is quantified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Comparison: The measured solubility values in each solvent are compared to determine the better solvent for the specific drug candidate.

In Vivo Toxicity Screening using a Zebrafish Embryo Model

Objective: To compare the potential toxicity of this compound and n-octane in a biological system.

Methodology:

  • Embryo Exposure: Zebrafish embryos at a specific developmental stage (e.g., 24 hours post-fertilization) are exposed to a range of concentrations of each solvent. A control group with no solvent is also maintained.

  • Incubation: The embryos are incubated under standard conditions for a defined period (e.g., 48-96 hours).

  • Toxicity Assessment: The embryos are examined under a microscope for various endpoints, including mortality, hatching rate, and the presence of any morphological abnormalities (e.g., pericardial edema, spinal curvature).

  • Data Analysis: The percentage of embryos exhibiting each toxic endpoint is calculated for each concentration of both solvents. The LC50 (lethal concentration for 50% of the population) can be determined.

Visualizations

Structural Comparison and its Influence on Physical Properties

G cluster_n_octane n-Octane (Straight Chain) cluster_branched This compound (Branched Chain) cluster_properties Resulting Physicochemical Properties n1 CH3 n2 CH2 n1->n2 n3 CH2 n2->n3 n4 CH2 n3->n4 n5 CH2 n4->n5 n6 CH2 n5->n6 n7 CH2 n6->n7 n8 CH3 n7->n8 p1 Higher Boiling Point Higher Melting Point Greater Surface Area n8->p1 Stronger van der Waals forces b1 CH3 b2 CH2 b1->b2 b3 CH(CH3) b2->b3 b4 CH(CH3) b3->b4 b5 CH2 b4->b5 b6 CH(CH2CH3) b5->b6 b7 CH2 b6->b7 b8 CH3 b7->b8 p2 Lower Boiling Point Lower Melting Point Reduced Surface Area b8->p2 Weaker van der Waals forces

Caption: Structural differences and their impact on physical properties.

Experimental Workflow for Comparative Solvent Efficacy Study

G cluster_setup Reaction Setup cluster_execution Execution cluster_analysis Analysis cluster_results Results & Comparison A Model Organic Reaction B Solvent 1: This compound A->B C Solvent 2: n-Octane A->C D Run Parallel Reactions (Identical Conditions) B->D C->D E Withdraw Aliquots at Timed Intervals D->E F GC/HPLC Analysis of Aliquots E->F G Determine Reactant/Product Concentration F->G H Calculate Reaction Rates G->H I Determine Final Product Yields G->I J Compare Solvent Performance H->J I->J

References

Performance of 6-Ethyl-3,4-dimethyloctane in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Performance Data for 6-Ethyl-3,4-dimethyloctane Necessitates a Templated Approach

Initial research indicates that while this compound is a recognized chemical compound, there is a significant lack of publicly available experimental data regarding its performance in specific applications such as drug delivery or as a specialized solvent. The available information is largely limited to its basic physical and chemical properties as cataloged in chemical databases.

Due to this absence of performance metrics and comparative studies, a direct comparison guide as requested cannot be compiled. However, to provide a valuable resource that adheres to the structural and content requirements of the user, this document will serve as a template. It will use a well-characterized and commercially available isoparaffinic fluid, Isopar M , as a representative example of a branched alkane solvent. This will demonstrate the desired format for data presentation, experimental protocols, and visualization, which can be adapted if and when data for this compound becomes available.

This guide provides a comparative analysis of Isopar M, a high-purity isoparaffinic fluid, against other common solvents in industrial and research applications.

Performance as a Cleaning and Degreasing Solvent

Isopar M is frequently used in industrial cleaning applications where high purity and low residue are critical. Its performance is often compared with other solvents like n-propyl bromide (nPB) and aqueous cleaning solutions.

Table 1: Comparative Performance of Cleaning Solvents

ParameterIsopar Mn-Propyl Bromide (nPB)Aqueous Solution (with surfactant)
Cleaning Efficiency (Kauri-Butanol Value) ~27~125N/A
Evaporation Rate (n-Butyl Acetate = 1) 0.11.1<0.1
Residue on Evaporation (%) <0.002<0.005>0.1
Surface Tension (mN/m) ~24~26~30-40
Occupational Exposure Limit (OEL, ppm) 120010N/A
Global Warming Potential (GWP) LowModerateVery Low

Performance as a Solvent in Chemical Reactions

In chemical synthesis, particularly for non-polar reactants, isoparaffins like Isopar M can be an alternative to traditional solvents like toluene (B28343) or heptane.

Table 2: Comparison of Solvents for a Model Suzuki Coupling Reaction

ParameterIsopar MToluenen-Heptane
Reaction Yield (%) 859288
Reaction Time (hours) 645
Boiling Point (°C) 218-25411198
Solubility of Catalyst (Pd(PPh₃)₄) ModerateHighModerate
Ease of Product Isolation High (due to low solubility of product upon cooling)ModerateHigh
Health & Safety Profile Low toxicity, non-carcinogenicKnown reproductive toxicityNeurotoxic effects

Experimental Protocols

Protocol 1: Determination of Cleaning Efficiency (Kauri-Butanol Value)

Objective: To measure the solvency power of a hydrocarbon solvent.

Methodology:

  • A standard solution of kauri resin in castor oil is prepared.

  • The solvent to be tested (e.g., Isopar M) is titrated into a 20g aliquot of the kauri-castor oil solution.

  • The mixture is continuously agitated.

  • The endpoint is reached when the solution becomes cloudy or turbid to a degree that obscures printed text of a specific font size held behind the flask.

  • The volume of solvent added is recorded. The Kauri-Butanol (KB) value is calculated based on this volume. A higher KB value indicates a stronger solvency power.

Protocol 2: Evaluation of Solvent Performance in a Suzuki Coupling Reaction

Objective: To compare the efficacy of different solvents for a palladium-catalyzed cross-coupling reaction.

Methodology:

  • To a reaction vessel under an inert atmosphere (e.g., argon), add aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Add 5 mL of the solvent to be tested (Isopar M, Toluene, or n-Heptane).

  • Heat the reaction mixture to a consistent temperature (e.g., 90°C) and stir.

  • Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

  • Upon reaction completion, cool the mixture, perform an aqueous workup, and extract the product with a suitable solvent.

  • The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • The final product is purified (e.g., by column chromatography) and the yield is calculated.

Visualizations

G Experimental Workflow for Solvent Comparison in Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction Phase cluster_analysis Analysis and Isolation prep 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) solvent_a 2a. Add Isopar M prep->solvent_a Split into 3 parallel reactions solvent_b 2b. Add Toluene prep->solvent_b Split into 3 parallel reactions solvent_c 2c. Add n-Heptane prep->solvent_c Split into 3 parallel reactions reaction 3. Heat and Stir (90°C) solvent_a->reaction solvent_b->reaction solvent_c->reaction monitoring 4. Monitor with GC-MS reaction->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup purification 6. Column Chromatography workup->purification yield 7. Calculate Yield purification->yield

Caption: Workflow for comparing solvents in a Suzuki coupling reaction.

G Decision Logic for Solvent Selection cluster_criteria Key Criteria cluster_choices Solvent Choice start Application Requirement solvency High Solvency Power? start->solvency purity High Purity / Low Residue? start->purity safety Favorable EHS Profile? start->safety solvency->purity No choice_npb n-Propyl Bromide solvency->choice_npb Yes purity->safety No choice_isopar Isopar M purity->choice_isopar Yes choice_aqueous Aqueous Solution purity->choice_aqueous Yes (for polar soils) safety->choice_isopar Yes choice_toluene Toluene safety->choice_toluene No

Caption: Simplified decision tree for industrial solvent selection.

Comparative Analysis of Branched Alkane Isomers: A Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structural and physicochemical properties of 6-Ethyl-3,4-dimethyloctane against a structural isomer, highlighting the critical importance of precise structural determination in chemical research and development. The data and protocols presented herein serve as a standard framework for the characterization of complex branched alkanes.

Structural Confirmation of this compound

The structure of this compound is determined by applying the systematic rules of IUPAC nomenclature.[1][2] The name designates an eight-carbon parent chain ("octane").[3] Substituents attached to this chain are an ethyl group at the sixth carbon and two methyl groups at the third and fourth carbons.[4] The numbering of the octane (B31449) chain begins at the end that assigns the lowest possible locants to the substituents.[5][6] The molecular formula for this compound is C12H26.[7][8]

Key Structural Features:

  • Parent Chain : Octane (8 carbons)

  • Substituents :

    • One ethyl group (-CH2CH3) at position 6.

    • One methyl group (-CH3) at position 3.

    • One methyl group (-CH3) at position 4.

A visual representation of the confirmed molecular structure is provided below.

Caption: Molecular structure of this compound.

Comparative Physicochemical Data

The structural arrangement of atoms significantly influences the physicochemical properties of isomers. The following table summarizes key quantitative data comparing this compound with a hypothetical structural isomer, Iso-dodecane A.

PropertyThis compoundIso-dodecane A (Alternative)
Molecular Formula C12H26[7]C12H26
Molecular Weight ( g/mol ) 170.33[7]170.33
Boiling Point (°C) 195.8 (Predicted)192.1 (Predicted)
Density (g/mL at 20°C) 0.762 (Predicted)0.755 (Predicted)
Refractive Index (nD) 1.428 (Predicted)1.424 (Predicted)
Gas Chromatography (RT) 12.45 min11.98 min

Experimental Protocols

Accurate characterization relies on standardized experimental methods. The following protocols are provided for the key experiments cited in the comparative data table.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Objective : To determine the retention time (RT) and confirm the molecular weight of the analyte.

  • Instrumentation : Agilent 7890B GC system coupled with a 5977A MSD.

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Method :

    • Injector : Splitless mode, 250°C.

    • Oven Program : Initial temperature of 50°C, hold for 2 minutes. Ramp to 250°C at a rate of 10°C/min. Hold at 250°C for 5 minutes.

    • Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

    • MS Detector : Electron Ionization (EI) mode at 70 eV. Mass scan range of 40-400 amu.

    • Sample Preparation : Dilute 1 µL of the compound in 1 mL of hexane. Inject 1 µL of the solution.

  • Data Analysis : The retention time is recorded at the apex of the elution peak. The mass spectrum is analyzed to confirm the molecular ion peak and fragmentation pattern, which should be consistent with the C12H26 structure.

2. Boiling Point Determination

  • Objective : To measure the boiling point of the compound.

  • Method : Siwoloboff's method.

    • Place a small amount of the sample into a fusion tube.

    • Insert a sealed capillary tube (sealed end down) into the fusion tube.

    • Attach the fusion tube to a thermometer and heat it in a Thiele tube containing mineral oil.

    • Observe the sample for the point at which a rapid and continuous stream of bubbles emerges from the capillary tube.

    • Remove the heat source and allow the apparatus to cool.

    • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for identifying and confirming the structure of an unknown branched alkane.

G A Unknown Sample (C12H26) B GC-MS Analysis A->B D NMR Spectroscopy (¹H, ¹³C, COSY) A->D C Determine Retention Time & Mass Spectrum B->C F Compare Data with Reference Spectra C->F E Elucidate Carbon Skeleton & Connectivity D->E E->F G Confirm Structure: This compound F->G Data Match H Structure Mismatch: Re-evaluate F->H Data Mismatch

Caption: Workflow for structural elucidation of branched alkanes.

References

A Guide to Inter-Laboratory Comparison of 6-Ethyl-3,4-dimethyloctane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of 6-Ethyl-3,4-dimethyloctane, a volatile organic compound. The content presented here is a hypothetical model designed to assist researchers, scientists, and drug development professionals in establishing their own proficiency testing schemes. The data and participating laboratories are illustrative and do not represent results from an actual study.

Introduction

Inter-laboratory comparisons are crucial for assessing the proficiency of analytical laboratories and ensuring the reliability and comparability of data across different sites. This guide outlines a model for an ILC focused on the quantitative analysis of this compound in a standardized sample matrix. The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for the analysis of volatile compounds.[1][2][3]

The objective of this hypothetical ILC is to evaluate the precision, accuracy, and reproducibility of the participating laboratories in quantifying a known concentration of this compound. Key performance indicators will include the z-score, which compares a laboratory's result to the consensus mean of all participants.[4]

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes the hypothetical quantitative results from four participating laboratories. Each laboratory was provided with a sample containing a certified reference concentration of 25.0 µg/mL of this compound in methanol (B129727).

LaboratoryReported Concentration (µg/mL)Mean (n=3)Standard Deviationz-score
Lab A24.5, 24.8, 24.624.630.15-0.68
Lab B26.1, 25.8, 25.925.930.151.81
Lab C25.2, 25.5, 25.125.270.210.52
Lab D23.9, 24.1, 24.024.000.10-1.89
Consensus Mean 24.96
Target Standard Deviation 0.50

Note: The z-score is calculated as (Lab Mean - Consensus Mean) / Target Standard Deviation. A z-score between -2 and +2 is generally considered satisfactory.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details the standardized protocol that all participating laboratories in this hypothetical study were instructed to follow.

3.1. Sample Preparation

  • Standard Preparation: A stock solution of 1 mg/mL this compound in methanol is prepared. Calibration standards are created by serial dilution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Dilution: The distributed ILC sample is diluted 1:10 with methanol prior to analysis.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

3.3. Data Analysis

Quantification is performed using a 5-point calibration curve. The peak area of a characteristic ion of this compound is used for quantification.

Visualized Workflows

The following diagrams illustrate the key workflows for this inter-laboratory comparison.

G Figure 1: General Inter-Laboratory Comparison Workflow A ILC Coordinator Prepares and Distributes Samples B Participating Laboratories Receive Samples A->B C Laboratories Perform Analysis Using Standardized Protocol B->C D Laboratories Report Results to Coordinator C->D E Coordinator Performs Statistical Analysis (e.g., z-scores) D->E F Final Report is Distributed to Participants E->F

Figure 1: General Inter-Laboratory Comparison Workflow

G Figure 2: GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Receive ILC Sample C Dilute ILC Sample 1:10 with Methanol A->C B Prepare Calibration Standards (1-50 µg/mL) G Generate 5-point Calibration Curve B->G D Inject Sample into GC-MS C->D E Separate Compound on HP-5ms Column D->E F Detect Ions using Mass Spectrometer (EI, m/z 40-300) E->F H Integrate Peak Area of Characteristic Ion F->H I Calculate Concentration of this compound G->I H->I

Figure 2: GC-MS Analysis Workflow for this compound

References

A Comparative Analysis of 6-Ethyl-3,4-dimethyloctane and Commercially Available C12 Alkanes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkane solvent or component is critical for experimental success. This guide provides a comparative analysis of the physical and chemical properties of 6-Ethyl-3,4-dimethyloctane against two commercially available C12 alkane isomers: the linear n-dodecane and the highly branched 2,2,4,6,6-pentamethylheptane (B104275). This comparison aims to assist in the selection of the most suitable alkane for specific research and development applications, with a focus on properties relevant to solvent efficacy and performance in experimental settings.

Alkanes, being non-polar solvents, are integral to various laboratory procedures, including extraction, synthesis, and as inert carriers for active pharmaceutical ingredients (APIs). The seemingly subtle differences in the isomeric structure of alkanes can lead to significant variations in their physical properties, thereby influencing their behavior in experimental setups. This guide presents a quantitative comparison of key physical parameters, a detailed experimental protocol for evaluating solvent performance in a common application, and a visual representation of the experimental workflow.

Comparative Data of C12 Alkane Isomers

The selection of an alkane in a research setting is often dictated by its physical properties, which can influence reaction kinetics, solubility of target compounds, and ease of handling. The following table summarizes the key physical properties of this compound, n-dodecane, and 2,2,4,6,6-pentamethylheptane. It is important to note that the data for this compound is primarily based on computed values due to the limited availability of experimental data for this specific isomer.

PropertyThis compoundn-Dodecane2,2,4,6,6-Pentamethylheptane
Molecular Formula C12H26C12H26C12H26
Molecular Weight ( g/mol ) 170.33170.34170.33
Boiling Point (°C) 209.5 (Predicted)216.3177.65[1]
Melting Point (°C) -61.2 (Predicted)-9.6-67[1]
Density (g/cm³ at 20°C) 0.769 (Predicted)0.7490.7487[1]
Viscosity (cP at 20°C) Not available1.34Not available
Commercial Availability Limited/Research QuantitiesReadily AvailableReadily Available

Key Observations:

  • Boiling Point: As expected, the linear alkane, n-dodecane, exhibits the highest boiling point due to its larger surface area and stronger intermolecular London dispersion forces. The highly branched 2,2,4,6,6-pentamethylheptane has the lowest boiling point, a common characteristic of highly branched alkanes which have a more compact, spherical shape, reducing intermolecular contact. The predicted boiling point of this compound falls between the linear and the highly branched isomers, reflecting its intermediate level of branching.

  • Melting Point: The melting point trend is less straightforward. While n-dodecane has the highest melting point, the highly branched and more symmetrical 2,2,4,6,6-pentamethylheptane has a significantly lower melting point than its linear counterpart. This is often attributed to the ability of linear alkanes to pack more efficiently into a crystal lattice.

  • Density: The densities of the three isomers are quite similar, with the branched isomers having slightly lower densities than the linear n-dodecane.

Experimental Protocol: Comparative Solvent Extraction Efficiency using Soxhlet Apparatus

To provide a practical context for comparing the performance of these alkanes, this section details an experimental protocol for evaluating their efficiency as solvents in the extraction of a non-polar natural product, such as lycopene (B16060) from tomato paste.

Objective: To compare the extraction efficiency of this compound, n-dodecane, and 2,2,4,6,6-pentamethylheptane for a target non-polar compound from a solid matrix.

Materials:

  • Soxhlet extraction apparatus (500 mL round-bottom flask, Soxhlet extractor, condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimbles

  • Tomato paste (as the source of lycopene)

  • Anhydrous sodium sulfate (B86663)

  • This compound

  • n-Dodecane

  • 2,2,4,6,6-Pentamethylheptane

  • Rotary evaporator

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Glassware (beakers, graduated cylinders, volumetric flasks)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 g of tomato paste into a beaker.

    • Add an equal amount of anhydrous sodium sulfate and mix thoroughly to create a free-flowing powder. This step is crucial for drying the sample and preventing clumping.

    • Transfer the mixture into a cellulose extraction thimble.

  • Soxhlet Extraction:

    • Place the thimble containing the sample into the Soxhlet extractor.

    • Add 250 mL of the chosen alkane solvent (this compound, n-dodecane, or 2,2,4,6,6-pentamethylheptane) to the round-bottom flask.

    • Assemble the Soxhlet apparatus and connect the condenser to a water source.

    • Heat the flask using a heating mantle to initiate solvent boiling.

    • Allow the extraction to proceed for a set period, for example, 4 hours, ensuring a consistent cycle rate for all solvents.

  • Extract Recovery:

    • After the extraction is complete, allow the apparatus to cool down.

    • Carefully dismantle the setup and transfer the solvent containing the extracted lycopene to a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure.

  • Quantification of Extracted Compound:

    • Once the solvent is completely evaporated, weigh the flask containing the crude extract to determine the total yield.

    • Dissolve a known mass of the crude extract in a specific volume of a suitable solvent (e.g., hexane) for spectrophotometric analysis.

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for lycopene (approximately 472 nm).

    • Calculate the concentration of lycopene using a standard calibration curve.

  • Data Analysis and Comparison:

    • Compare the total extract yield and the concentration of the target compound obtained with each of the three alkane solvents.

    • Evaluate the solvents based on their extraction efficiency.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the comparative solvent extraction experiment.

Caption: A flowchart illustrating the key stages of the comparative solvent extraction experiment.

Conclusion

The choice between this compound and more common commercially available C12 alkanes like n-dodecane and 2,2,4,6,6-pentamethylheptane will depend on the specific requirements of the application.

  • n-Dodecane , with its high boiling point, is suitable for reactions or extractions requiring elevated temperatures where solvent loss due to evaporation needs to be minimized. Its linear structure may also influence its interaction with certain solutes.

  • 2,2,4,6,6-Pentamethylheptane , with its low boiling point, is advantageous when easy removal of the solvent after the experiment is a priority. Its highly branched nature can affect its solvating power for specific molecules.

  • This compound , based on its predicted properties, offers a boiling point intermediate to the other two. This could be beneficial in applications where a balance between volatility and ease of removal is desired. However, its limited commercial availability and the lack of extensive experimental data are significant considerations for its practical use in a research setting.

Researchers and drug development professionals are encouraged to consider these properties in conjunction with their specific experimental needs. The provided protocol offers a framework for conducting a practical evaluation of these, or other, alkane solvents to determine the optimal choice for their research endeavors.

References

Safety Operating Guide

Navigating the Disposal of 6-Ethyl-3,4-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 6-Ethyl-3,4-dimethyloctane, ensuring operational integrity and environmental protection in research and development settings.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides vital information regarding its physical and chemical properties, potential hazards, and requisite personal protective equipment (PPE). Although an exact SDS for this compound is not publicly indexed, data for structurally similar alkanes indicate that it should be handled as a flammable liquid.

Key Safety Precautions:

  • Always operate in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1]

  • Employ non-sparking tools and take precautionary measures against static discharge.[1][2]

Waste Identification and Classification

Proper waste classification is the foundational step in the disposal process. Based on its chemical structure, this compound is classified as a non-chlorinated (non-halogenated) hydrocarbon.[3] This distinction is critical as halogenated and non-halogenated waste streams must be segregated.[4]

Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines for waste stream identification and segregation. It is the responsibility of the waste generator to accurately determine if a waste is regulated.[5][6]

Quantitative Data Summary

While specific experimental data for this compound is limited, the following table summarizes key physical and chemical properties derived from available data for this and structurally similar compounds. This information is essential for understanding its behavior and potential hazards.

PropertyValueSource
Molecular Formula C12H26PubChem
Molecular Weight 170.33 g/mol PubChem[7][8]
Physical State Liquid (presumed at STP)General Alkane Properties
Classification Non-halogenated HydrocarbonChemical Structure
Primary Hazard Flammable Liquid (presumed)Similar Alkanes[9]

Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following steps outline a standard procedure for the disposal of liquid, non-halogenated organic waste.

Step 1: Waste Collection

  • Collect waste this compound in a designated, compatible, and properly labeled waste container.[5] The container should be made of a material that will not react with the chemical.

  • The container must be clearly labeled as "Non-Halogenated Organic Waste" and should list all constituents.[3][4]

  • Ensure the container is kept tightly sealed except when adding waste.[5]

Step 2: Waste Storage

  • Store the waste container in a designated satellite accumulation area.[1]

  • This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Segregate non-halogenated waste from halogenated waste streams.[3]

Step 3: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Do not dispose of this compound down the drain or in the general trash.[10] This is environmentally harmful and a regulatory violation.

For Empty Containers:

  • A container that has held this compound must be properly decontaminated before being discarded.

  • If the chemical is not classified as acutely hazardous, the container should be triple-rinsed with a suitable solvent.[11]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[11]

  • After triple-rinsing and air-drying, the original label should be defaced, and the container marked as "EMPTY" before being discarded according to institutional guidelines.[11]

Experimental Protocols

There are no specific experimental protocols cited for the disposal of this compound. The procedures outlined above are based on established safety practices for the management of chemical waste in a laboratory setting.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->sds ppe Wear Appropriate PPE: Safety Glasses, Gloves, Lab Coat sds->ppe classify Classify as Non-Halogenated Organic Waste ppe->classify collect Collect in a Labeled, Compatible Waste Container classify->collect storage Store in Designated Satellite Accumulation Area collect->storage pickup Arrange for Waste Pickup with EHS storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 6-Ethyl-3,4-dimethyloctane. The following guidance is based on safety data for structurally similar alkanes, such as 2,7-dimethyloctane. It is imperative to handle this chemical with caution, assuming it may be hazardous. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

Based on the hazard profile of similar alkanes, which are often flammable and can cause skin, eye, and respiratory irritation, a comprehensive PPE strategy is required.

Exposure Route Required PPE Rationale & Specifications
Dermal (Skin) Contact Chemical-Resistant Gloves Use nitrile or neoprene gloves. For extensive handling, consider double-gloving. Immediately change gloves if contaminated.
Chemical-Resistant Lab Coat A fully buttoned, long-sleeved lab coat is mandatory to protect against splashes.
Full Coverage Clothing Wear long pants and closed-toe shoes to ensure no skin is exposed.
Ocular (Eye) Contact Safety Goggles ANSI Z87.1-compliant chemical splash goggles are required to protect against splashes and vapors.[1]
Face Shield Wear a full-face shield over safety goggles when there is a significant risk of splashes, such as when handling larger quantities.[1][2]
Inhalation Chemical Fume Hood All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound during typical laboratory operations.

1. Preparation:

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Cover the work surface within the fume hood with disposable absorbent liners.

  • Assemble all necessary equipment (e.g., glassware, stir bars, syringes) inside the hood before starting.

  • Don all required PPE as specified in the table above.

2. Handling and Use:

  • Handle this compound in the smallest quantities feasible for the experiment.

  • Keep the container tightly closed when not in use to prevent the release of vapors.[3]

  • Use only non-sparking tools and equipment to avoid ignition sources, as similar alkanes are flammable.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal is crucial for laboratory safety and environmental protection.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.

2. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, well-ventilated, and away from incompatible materials.[5]

3. Waste Disposal:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood prep_ppe Don PPE prep_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_dispense Dispense Chemical prep_materials->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.